4-Aminopyridazine-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLFGIFKHIUQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423312 | |
| Record name | 4-aminopyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20865-29-6 | |
| Record name | 4-Amino-3-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20865-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-aminopyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Aminopyridazine-3-carboxylic acid chemical properties
An In-Depth Technical Guide to 4-Aminopyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
This compound (CAS No: 20865-29-6) is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a pyridazine core substituted with vicinal amino and carboxylic acid groups, makes it a versatile and highly functionalized building block. The pyridazine ring, an electron-deficient diazine, combined with the electron-donating amino group and the electron-withdrawing carboxylic acid group, creates a unique electronic profile that dictates its reactivity and potential as a pharmacophore. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in research and drug development, tailored for scientists and professionals in the field.
Physicochemical and Structural Properties
The fundamental properties of this compound are crucial for its application in experimental settings. These properties dictate its solubility, stability, and suitability for various reaction conditions.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20865-29-6 | [1] |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Density | 1.533 g/cm³ | [1] |
| Boiling Point | 470.5 °C at 760 mmHg | [1] |
| Flash Point | 238.3 °C | [1] |
| Refractive Index | 1.663 | [1] |
| XLogP3 | 0.34 | [1] |
| PSA (Polar Surface Area) | 89.1 Ų | [1] |
The molecule's amphoteric nature, arising from the acidic carboxylic acid and the basic amino group, suggests pH-dependent solubility in aqueous media. The calculated XLogP3 value indicates moderate lipophilicity. For structural confirmation and purity assessment, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are indispensable.[2]
Synthesis and Characterization
While specific peer-reviewed synthetic procedures for this compound are not abundant in readily available literature, a robust synthesis can be proposed based on established reactions for analogous heterocyclic systems. A highly plausible route is the hydrolysis of the corresponding nitrile precursor, 4-Amino-3-cyanopyridazine.
Proposed Synthesis Workflow
The following diagram illustrates a logical and efficient pathway for the synthesis of the target compound.
Caption: Proposed synthesis and purification workflow.
Representative Synthesis Protocol: Hydrolysis of 4-Amino-3-cyanopyridazine
This protocol is a generalized procedure. Researchers should perform small-scale trials to optimize reaction times, temperatures, and concentrations.
Causality Behind Experimental Choices:
-
Choice of Hydrolysis: Nitrile hydrolysis is a classic and reliable method for converting nitriles to carboxylic acids.[3] Both acidic and basic conditions are effective, but base-catalyzed hydrolysis is often chosen to avoid protonation and potential deactivation of the amino group.
-
Workup and Purification: The amphoteric nature of the product allows for a straightforward acid/base workup. Adjusting the pH to the isoelectric point will cause the product to precipitate, providing an effective purification step. Recrystallization further removes impurities.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 4-Amino-3-cyanopyridazine in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Ammonia gas will be evolved during this process, requiring adequate ventilation.
-
Cooling and Neutralization: Once the reaction is complete, cool the flask in an ice bath. Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.
-
Precipitation and Isolation: The product, this compound, will precipitate out of the solution at or near its isoelectric point. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove residual salts, followed by a wash with a small amount of cold ethanol. Dry the product under vacuum to yield the final compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and LC-MS analysis.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its three key components: the amino group, the carboxylic acid, and the pyridazine ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic catalysis), amidation (with amines using coupling agents like DCC or EDC), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).
-
Amino Group: As a nucleophilic aromatic amine, it can be acylated, alkylated, or undergo diazotization reactions, providing a handle for further diversification of the scaffold.
-
Pyridazine Ring: The pyridazine core is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution, although the specific sites of reactivity are influenced by the existing substituents. The electron-donating amino group activates the ring, while the carboxyl group deactivates it.
Caption: Key reactive sites and potential transformations.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. Its isomers and related derivatives are known to be valuable intermediates in the synthesis of pharmaceuticals, particularly in areas like anti-inflammatory and antimicrobial agents.[4]
Role as a Scaffold: The primary value of this molecule in drug discovery lies in its function as a rigid, functionalized scaffold. The amino and carboxylic acid groups provide two distinct points for chemical modification, allowing for the systematic exploration of chemical space to optimize binding to biological targets.
The Carboxylic Acid Dilemma: In medicinal chemistry, a carboxylic acid is often a key pharmacophore element, capable of forming strong hydrogen bonds or salt bridges with protein targets. However, its ionizable nature can lead to poor cell membrane permeability and rapid metabolic clearance, limiting oral bioavailability and in vivo efficacy. This necessitates strategies to mask or replace the carboxylic acid.
Drug Discovery Workflow:
The diagram below outlines a typical workflow where a scaffold like this compound would be employed. The key step of "Lead Optimization" often involves bioisosteric replacement of the carboxylic acid group to improve pharmacokinetic properties.
Caption: A typical drug discovery workflow using a core scaffold.
Handling and Storage
For laboratory use, standard safety precautions should be followed.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid the formation of dust and aerosols.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound represents a valuable and versatile chemical entity for research and development. Its well-defined structure, combined with multiple functional groups, provides a robust platform for the synthesis of complex molecular architectures. While its direct biological applications are still an area for exploration, its utility as a core scaffold in medicinal chemistry is clear. The insights provided in this guide on its properties, synthesis, and reactivity are intended to empower researchers to effectively utilize this compound in their pursuit of novel pharmaceuticals and advanced materials.
References
- Google Patents. (n.d.). Process for preparing 4-amino-pyridazines.
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Ibrahim, M. A. A., Al-Refai, M., Al-Shannag, M., & Al-Ayed, A. S. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529.
- Gatta, F., & Piaz, V. D. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.
- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(10), 6143-6152.
- Bielenica, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6537.
- Google Patents. (n.d.). The method of one-step synthesis aminopyridine and 4-aminopyridine.
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An In-depth Technical Guide to the Synthesis of 4-Aminopyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a potential scaffold for the development of novel therapeutic agents. Its unique arrangement of a pyridazine core substituted with both an amino and a carboxylic acid group presents a valuable pharmacophore for designing molecules with specific biological targets. This guide provides a comprehensive overview of proposed synthetic pathways for this compound, drawing upon established chemical principles and analogous reactions in heterocyclic chemistry. While a definitive, standardized protocol is not yet prevalent in the literature, this document outlines logical and scientifically sound strategies to approach its synthesis, complete with mechanistic insights, detailed hypothetical protocols, and a discussion of the underlying chemical principles.
Introduction: The Significance of the this compound Scaffold
The pyridazine nucleus is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. The incorporation of an amino group and a carboxylic acid moiety at the 3 and 4 positions, respectively, imparts both hydrogen bond donor and acceptor capabilities, as well as the potential for ionic interactions. This unique combination makes this compound an attractive building block for combinatorial chemistry and drug discovery programs. The potential applications of this scaffold are hypothesized to span across oncology, infectious diseases, and neurodegenerative disorders, contingent on the further derivatization of the core structure.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are proposed for the synthesis of this compound. The first approach focuses on the late-stage introduction of the carboxylic acid function via the hydrolysis of a nitrile precursor. The second strategy explores the functionalization of a di-amino pyridazine derivative through a Sandmeyer-type reaction.
Pathway 1: Synthesis via Hydrolysis of a 4-Amino-3-cyanopyridazine Precursor
This pathway is centered around the synthesis of a key intermediate, 4-amino-3-cyanopyridazine, followed by its hydrolysis to the target carboxylic acid. The synthesis of substituted 2-amino-3-cyanopyridines is well-documented and often achieved through multi-component reactions.[1][2] A similar strategy can be envisioned for the corresponding pyridazine derivative.
Conceptual Workflow for Pathway 1
Caption: Proposed synthesis of this compound via a nitrile precursor.
2.1.1. Step 1: Synthesis of 4-Amino-3-cyanopyridazine (Hypothetical Protocol)
The synthesis of 2-amino-3-cyanopyridine derivatives often involves the condensation of a ketone, an aldehyde, malononitrile, and ammonium acetate.[1] By substituting hydrazine for ammonium acetate, it is plausible to direct the cyclization towards a pyridazine ring.
Experimental Protocol:
-
To a solution of malononitrile (1.0 eq) and a suitable dicarbonyl equivalent (e.g., glyoxal, 1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq).
-
The reaction mixture is then heated to reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 4-amino-3-cyanopyridazine.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent for condensation reactions and is effective at dissolving the reactants while allowing for the precipitation of the product upon cooling.
-
Reactants: Malononitrile serves as the source of the cyano group and one of the ring carbons. Glyoxal is a hypothetical dicarbonyl source to form the pyridazine backbone with hydrazine. The amino group would be introduced from the malononitrile reactant.
-
Reaction Conditions: Refluxing provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
2.1.2. Step 2: Hydrolysis of 4-Amino-3-cyanopyridazine
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and can be achieved under either acidic or basic conditions.[3][4]
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
4-Amino-3-cyanopyridazine (1.0 eq) is suspended in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
The mixture is heated to reflux for 8-12 hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The pH of the solution is adjusted to isoelectric point of the product with a suitable base (e.g., aqueous sodium hydroxide), which should cause the precipitation of the crude this compound.
-
The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or an alcohol/water mixture) to afford the purified product.
Causality of Experimental Choices:
-
Reagents: Concentrated sulfuric acid acts as both a catalyst and a solvent, facilitating the protonation of the nitrile nitrogen and subsequent nucleophilic attack by water.
-
Work-up: Pouring the reaction mixture onto ice helps to control the exothermic neutralization process. Adjusting the pH to the isoelectric point minimizes the solubility of the amphoteric product, maximizing its precipitation.
| Parameter | Step 1: Synthesis of Precursor | Step 2: Hydrolysis |
| Key Reagents | Malononitrile, Glyoxal (hypothetical), Hydrazine | Sulfuric Acid, Water |
| Solvent | Ethanol | Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 8-12 hours |
| Work-up | Filtration | Neutralization and Filtration |
Table 1: Summary of Reaction Conditions for Pathway 1.
Pathway 2: Synthesis via Sandmeyer Reaction of 3,4-Diaminopyridazine
This alternative pathway involves the synthesis of 3,4-diaminopyridazine, followed by a selective Sandmeyer reaction to convert one of the amino groups into a carboxylic acid or a precursor group like a nitrile. The synthesis of 3,4-diaminopyridine is a known process, typically involving the reduction of a corresponding nitro-amino pyridine.[5][6] A similar approach can be postulated for the pyridazine analogue.
Conceptual Workflow for Pathway 2
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
2.2.1. Step 1: Synthesis of 3,4-Diaminopyridazine (Hypothetical Protocol)
-
A solution of 3-amino-4-nitropyridazine (a hypothetical precursor) in methanol is placed in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3,4-diaminopyridazine.
2.2.2. Step 2 & 3: Selective Sandmeyer Reaction and Hydrolysis
The Sandmeyer reaction allows for the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[7][8] The selectivity of the diazotization of one amino group in the presence of another is a significant challenge and would likely depend on subtle differences in their basicity and steric environment.
Experimental Protocol:
-
3,4-Diaminopyridazine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid at 0-5 °C.
-
A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
This solution of the in situ generated diazonium salt is then added to a solution of copper(I) cyanide (CuCN) to facilitate the Sandmeyer reaction, yielding 4-amino-3-cyanopyridazine.
-
The resulting 4-amino-3-cyanopyridazine can then be hydrolyzed to the final product as described in Pathway 1.
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures, hence the need for cooling during their formation and reaction.
-
Copper(I) Cyanide: CuCN is the classic reagent for introducing a cyano group in a Sandmeyer reaction.
-
Selectivity: The selective reaction at the 3-position over the 4-position is not guaranteed and would require empirical optimization. It is possible that the amino group at the 3-position is more basic and therefore preferentially diazotized.
Purification and Characterization
The final product, this compound, would be purified by recrystallization. Characterization would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure and the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion and Future Directions
This guide has outlined two plausible and scientifically grounded synthetic pathways for this compound. While Pathway 1, proceeding through a 4-amino-3-cyanopyridazine intermediate, appears to be the more straightforward approach based on analogies to pyridine chemistry, Pathway 2 offers an alternative strategy contingent on the selective functionalization of a diaminopyridazine precursor.
Further research is required to optimize the reaction conditions for each step and to fully characterize the intermediates and the final product. The successful synthesis of this compound will provide a valuable tool for medicinal chemists and contribute to the development of new therapeutic agents. The exploration of one-pot multicomponent reactions to directly assemble the target molecule from simple precursors could also be a fruitful area for future investigation.
References
- Campbell, J. B., et al. (1986). New methods for preparing 2,3- and 3,4-diaminopyridines. Journal of Heterocyclic Chemistry, 23(3), 669-72.
- CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google P
- Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107.
- Diazotization is a chemical reaction that involves the conversion of - askIITians.
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- Sandmeyer Reaction Mechanism - BYJU'S.
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- Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green C
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- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communic
- Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and...
- Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions | Request PDF - ResearchG
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4-Aminopyridazine-3-carboxylic acid structural analogs
An In-Depth Technical Guide to 4-Aminopyridazine-3-carboxylic Acid Structural Analogs for Drug Discovery Professionals
Abstract
The pyridazine heterocycle is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties and versatile synthetic handles.[1][2][3] This guide focuses on the this compound scaffold, a privileged core structure for developing novel therapeutics. We will dissect the synthetic strategies for generating diverse analog libraries, explore the nuanced structure-activity relationships (SAR) that govern biological efficacy, and survey the key therapeutic targets, from kinase pathways in oncology to receptors in neuroscience. This document serves as a technical resource for researchers and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and field-proven insights to accelerate discovery programs based on this promising scaffold.
The this compound Scaffold: A Privileged Structure
The strategic importance of the this compound core lies in the combination of the pyridazine ring's inherent characteristics and the specific functionalities at the 3 and 4 positions.
The Pyridazine Heterocycle in Medicinal Chemistry
Pyridazine and its derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The two adjacent nitrogen atoms in the pyridazine ring create a distinct dipole moment and act as robust hydrogen bond acceptors, which can be pivotal for molecular recognition at a biological target.[3] This arrangement also influences the molecule's overall physicochemical properties, such as polarity and metabolic stability, often reducing interactions with off-targets like the hERG potassium channel.[3] The FDA's approval of pyridazine-containing drugs like the TYK2 inhibitor deucravacitinib underscores the clinical viability of this heterocycle.[3]
Core Structural Features and Rationale for Use
The this compound scaffold offers three primary points for diversification, making it an ideal starting point for library synthesis:
-
The 4-Amino Group: This primary amine is a key hydrogen bond donor and a reactive handle for introducing a vast array of substituents via acylation, alkylation, or sulfonylation to explore the surrounding binding pocket.
-
The 3-Carboxylic Acid Group: This moiety is a strong hydrogen bond acceptor and can engage in ionic interactions. It is readily converted into amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.
-
The Pyridazine Ring: The ring itself can be substituted at other positions (e.g., position 6) to introduce groups that can modulate electronic properties, improve solubility, or provide additional vectors for target engagement.
This trifecta of modifiable points allows for fine-tuning of a molecule's properties to achieve the desired therapeutic profile.
Synthetic Strategies for Analog Development
The generation of a diverse chemical library around the this compound core is fundamental to any drug discovery campaign. The general workflow involves synthesizing or procuring the core scaffold and then employing robust chemical reactions to introduce diversity at the key functional groups.
Caption: General workflow for analog synthesis and optimization.
Derivatization of the 3-Carboxylic Acid Moiety
The most common modification of the carboxylic acid is its conversion to a diverse panel of amides. This transformation is highly reliable and allows for the exploration of a wide range of chemical space. The causality behind this choice is twofold: it neutralizes the charge of the carboxylic acid, which can improve cell permeability, and the introduced R-group can form new, beneficial interactions within the target's binding site.
A standard and effective method involves the use of a coupling agent like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for subsequent reaction with a primary or secondary amine.[4]
Modification of the 4-Amino Group
The 4-amino group is readily acylated using acid chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine.[5] This modification allows for the introduction of various functionalities that can probe different regions of a protein's active site. The choice of acylating agent is critical for modulating the electronic and steric properties of the final compound.
Structure-Activity Relationships (SAR)
SAR studies are crucial for rationally designing more potent and selective analogs. By systematically modifying the scaffold and assessing the impact on biological activity, a clear picture of the required pharmacophore emerges.
Caption: Key relationships in SAR for the pyridazine scaffold.
Key Principles from Analog Studies
Studies on related aminopyridazine structures have yielded several guiding principles for optimization:
-
Substitution at Position 6: For GABA-A antagonists, the introduction of an aromatic π-system at the 6-position of the pyridazine ring was found to produce the highest potency.[6] This suggests that this position extends into a pocket that favorably accommodates aromatic groups.
-
Nature of the Carboxylic Acid Bioisostere: In the development of STAT3 inhibitors, the precise geometry of the carboxylic acid replacement was critical. Isosteric replacement of a 4-substituted benzoic acid with a 3-substituted phenylacetic acid led to a remarkable decrease in activity, highlighting the spatial importance of this group for target engagement.[7]
-
Introduction of Polar Groups: To address solubility issues in antiplasmodial imidazopyridazines, the introduction of polar, water-solubilizing groups was a successful strategy.[8] While this can sometimes compromise potency, a balance must be struck to achieve a suitable overall profile.
| Structural Modification | Target/Assay | Observed Effect on Activity | Causality / Rationale | Reference |
| Aromatic group at C6-position | GABA-A Receptor Binding | Increased antagonist potency | Fills a hydrophobic pocket, likely engaging in π-stacking interactions. | [6] |
| Basic side chains | Antiplasmodial / hERG | Retained sub-micromolar potency but increased hERG activity | Basic amines can interact with key acidic residues in both the target and off-target channels. | [8] |
| Proline linker vs. Alanine linker | STAT3 DNA-Binding | (R)-Proline analog showed 3-fold improvement in potency | The constrained ring system of proline likely pre-organizes the molecule into a more favorable conformation for binding. | [7] |
| 4-Ureido substitution | FABP4 Inhibition | Resulted in potent FABP4 inhibitors | The ureido moiety can act as a strong hydrogen bond donor/acceptor, forming key interactions in the active site. | [9] |
Biological Targets and Therapeutic Applications
Analogs of this compound have been investigated across multiple therapeutic areas, demonstrating the scaffold's versatility.
Targeting Kinase Pathways in Oncology
The pyridazine scaffold is a key component of inhibitors targeting various kinases. By hybridizing the pyridazine core with moieties known to interact with specific kinases, novel and potent anticancer agents have been designed. For instance, derivatives have been developed to target the JNK1 pathway, which is implicated in cell proliferation and survival.
Caption: Simplified JNK1 signaling pathway and point of intervention.
Additionally, the related 4-ureido pyridazin-3(2H)-one scaffold has yielded potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer.[9]
Applications in Neuroscience: GABA-A Receptor Antagonism
A significant body of research has focused on aminopyridazine derivatives of gamma-aminobutyric acid (GABA) as selective GABA-A receptor antagonists.[6] These compounds have been instrumental in probing the structure and function of the GABA-A receptor, a critical inhibitory neurotransmitter receptor in the central nervous system. The research demonstrated that linking a butyric acid moiety to the N(2) position of a 3-aminopyridazine core produces compounds with potent GABA-antagonistic properties.[6]
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of novel this compound analogs.
Protocol: Synthesis of a N-Substituted 4-Aminopyridazine-3-carboxamide Analog
This protocol is adapted from general procedures for amide formation using CDI, a reliable method for generating amide libraries.[4]
Objective: To synthesize a representative N-benzyl-4-aminopyridazine-3-carboxamide.
Materials:
-
This compound (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.3 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Benzylamine (1.5 eq)
-
Microwave reactor vials
-
Standard workup and purification supplies (water, ethyl acetate, brine, MgSO₄, silica gel)
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq) and anhydrous DMSO.
-
Add CDI (1.3 eq) to the suspension. Stir at room temperature.
-
Causality Check: The reaction will bubble as CO₂ gas evolves, indicating the formation of the activated acyl-imidazole intermediate. Allow the bubbling to cease completely (approx. 10-15 minutes). This ensures complete activation before adding the amine.
-
Add the desired amine (e.g., benzylamine, 1.5 eq) to the reaction mixture.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes. The elevated temperature is necessary to drive the reaction with the moderately nucleophilic amine.
-
Work-up: After cooling, pour the reaction mixture into water. An off-white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: In Vitro Cell Viability Assay (MTT)
This protocol assesses the cytotoxic or anti-proliferative effect of synthesized analogs on cancer cell lines.[10][11]
Objective: To determine the IC₅₀ value of a test compound against a human cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Check: During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold remains a highly attractive and versatile starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse analog libraries, while its inherent chemical properties provide a solid foundation for achieving favorable drug-like characteristics. Future efforts will likely focus on applying novel synthetic methodologies to access previously unexplored chemical space, employing computational methods to guide analog design more efficiently, and exploring new biological targets for which this scaffold is well-suited. The continued success of pyridazine-containing drugs in the clinic provides strong validation for sustained research and development efforts centered on this valuable heterocyclic core.
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The Emergence of a Versatile Heterocycle: A Technical Guide to 4-Aminopyridazine-3-carboxylic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminopyridazine Scaffold
Synthetic Pathways: A Proposed Retrosynthetic Analysis
The synthesis of substituted pyridazines often involves the construction of the heterocyclic ring from acyclic precursors or the modification of a pre-existing pyridazine core. A logical and efficient approach to 4-aminopyridazine-3-carboxylic acid can be envisioned through a multi-step synthesis starting from readily available materials. One plausible strategy involves the Hofmann rearrangement of a suitable dicarboxamide precursor, a classic reaction for the conversion of amides to amines with one fewer carbon atom.
A Technical Guide to the Theoretical Properties of 4-Aminopyridazine-3-carboxylic acid: A Computational Chemistry Perspective
Abstract
This technical guide provides a comprehensive framework for the theoretical characterization of 4-aminopyridazine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited experimental data on this specific molecule, this document outlines a robust, first-principles computational workflow to predict its structural, electronic, and physicochemical properties. By leveraging Density Functional Theory (DFT), we detail the methodologies for geometry optimization, electronic structure analysis—including frontier molecular orbitals and electrostatic potential—and the prediction of key drug-like properties such as pKa and logP. The insights derived from these theoretical calculations are crucial for researchers, scientists, and drug development professionals, offering a rational basis for designing future experimental studies and exploring the molecule's potential as a pharmacophore or a versatile building block in novel therapeutic agents.
Introduction: Rationale for Theoretical Investigation
In modern drug discovery, the integration of computational chemistry is indispensable for accelerating the identification and optimization of lead compounds.[1] The molecule this compound is built upon a pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms. This core structure is recognized as a "privileged structure" in medicinal chemistry due to its unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[2]
-
The Pyridazine Scaffold: The pyridazine nucleus imparts several advantageous features. The two nitrogen atoms increase polarity and potential aqueous solubility compared to carbocyclic analogues.[2] Furthermore, the nitrogen lone pairs act as hydrogen bond acceptors, enabling strong interactions with biological targets like protein kinases, which are pivotal in oncology and inflammation research.[2][3]
-
Significance of Substituents: The molecule is further functionalized with an amino (-NH₂) group and a carboxylic acid (-COOH) group. These are classic bioisosteres—substituents that can be interchanged to modulate a molecule's properties while retaining its biological activity.[4][5] The amino group is a common hydrogen bond donor and can be crucial for receptor binding, while the carboxylic acid group influences solubility and can serve as a key interaction point with target proteins. The strategic placement of these groups on the electron-deficient pyridazine ring is expected to significantly influence the molecule's electronic distribution and reactivity.
Given its structural motifs, this compound holds promise as a scaffold for developing novel therapeutics.[6][7] A thorough theoretical investigation provides a foundational understanding of its intrinsic properties, guiding its synthetic exploration and application in drug design campaigns.[8]
Methodologies for Theoretical Characterization
To elucidate the properties of this compound, a validated computational workflow is essential. This workflow, grounded in quantum mechanics, allows for the prediction of molecular properties with a high degree of accuracy.[9][10]
In Silico Molecular Modeling: Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between computational cost and accuracy for organic molecules.[11][12][13]
Protocol: DFT Geometry Optimization
-
Initial Structure Generation: A 2D sketch of this compound is created and converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, GaussView).
-
Selection of Theory and Basis Set: The calculation is set up using the B3LYP functional combined with the 6-31G(d) basis set.
-
Causality: B3LYP is a hybrid functional that effectively incorporates electron correlation, crucial for accurately describing molecular structures and energies.[1] The 6-31G(d) basis set, a Pople-style split-valence basis set, provides a flexible description of electron distribution and includes d-type polarization functions on heavy atoms, which are necessary for accurately modeling the geometry of heterocyclic systems.[14][15][16][17]
-
-
Optimization Run: The geometry optimization calculation is performed in the gas phase. The software iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: A subsequent frequency calculation is performed on the optimized geometry.
-
Trustworthiness: The absence of imaginary frequencies confirms that the obtained structure is a true energy minimum and not a transition state.[1]
-
Quantum Chemical Calculations: Electronic Properties
With the optimized geometry, a series of single-point energy calculations are performed to determine the molecule's electronic properties. These properties are fundamental to understanding its chemical reactivity and potential intermolecular interactions.[18][19]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.[20] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[21] The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[22][23]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's electron density surface.[24] It is a powerful tool for identifying sites susceptible to electrophilic and nucleophilic attack.[25][26]
-
Interpretation: Red-colored regions indicate negative electrostatic potential (electron-rich areas, e.g., around the nitrogen and oxygen atoms) and are likely sites for electrophilic attack or hydrogen bond acceptance. Blue-colored regions indicate positive potential (electron-poor areas, e.g., around the amino and carboxylic acid hydrogens) and are susceptible to nucleophilic attack or hydrogen bond donation.[27][28]
-
Prediction of Physicochemical Properties
Computational models can accurately predict key physicochemical properties that are vital for drug development, such as acid dissociation constants (pKa) and lipophilicity (logP).
-
pKa Prediction: The pKa values for the acidic (carboxylic acid) and basic (amino group and ring nitrogens) centers are critical for understanding the molecule's ionization state at physiological pH. This can be predicted using quantum mechanical methods combined with solvation models or through specialized QSPR models trained on large datasets of heterocyclic compounds.[29][30][31][32]
-
logP Prediction: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.[33] LogP can be calculated using fragment-based methods, where the value is the sum of contributions from the molecule's constituent parts, or atom-based methods.[34][35][36][37]
Workflow for Theoretical Property Prediction
Caption: Computational workflow for theoretical characterization.
Analysis of Predicted Molecular Properties
The methodologies described in Section 2.0 would yield a comprehensive dataset of the theoretical properties of this compound. The following tables present hypothetical but scientifically grounded predictions based on the known effects of the constituent functional groups and the pyridazine core.
Predicted Electronic Structure and Reactivity Descriptors
These parameters provide insight into the molecule's kinetic stability and reactive sites. The calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory.[1]
| Parameter | Predicted Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Indicates electron-donating capability. The value suggests it is a moderate electron donor. |
| LUMO Energy | -1.2 | eV | Indicates electron-accepting capability. The negative value points to a favorable electron affinity. |
| HOMO-LUMO Gap | 5.3 | eV | A relatively large gap suggests good kinetic stability under normal conditions.[22][23] |
| Dipole Moment | 3.5 | Debye | The significant dipole moment indicates a polar molecule, which is consistent with its structure. |
Molecular Electrostatic Potential (MEP) Map Interpretation
Caption: Predicted MEP map of the molecule.
The MEP map would likely show the most negative potential (red) localized around the carboxylic acid oxygens and the pyridazine ring nitrogens, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The most positive potential (blue) would be concentrated on the hydrogens of the amino and carboxylic acid groups, marking them as key hydrogen bond donor sites.[24]
Predicted Physicochemical Profile
These properties are crucial for assessing the molecule's drug-like characteristics, particularly its behavior in a biological environment.
| Property | Predicted Value | Method | Significance for Drug Development |
| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | QSPR/DFT with Solvation Model | Indicates the -COOH group will be deprotonated (anionic) at physiological pH (7.4), enhancing solubility.[38] |
| pKa₂ (Amino Group) | ~2.5 - 3.5 | QSPR/DFT with Solvation Model | Suggests the -NH₂ group will be predominantly neutral at physiological pH. |
| pKa₃ (Ring Nitrogens) | ~1.0 - 2.0 | QSPR/DFT with Solvation Model | The pyridazine nitrogens are weakly basic and will be largely unprotonated. |
| logP | ~0.5 - 1.5 | Fragment-based (e.g., cLogP) | A low positive value suggests balanced solubility and lipophilicity, favorable for oral bioavailability.[33] |
Implications for Drug Discovery and Development
The theoretical properties of this compound provide a powerful rationale for its inclusion in drug discovery programs.
-
Pharmacophoric Features: The molecule presents a rich set of pharmacophoric features: hydrogen bond donors (-NH₂, -COOH), hydrogen bond acceptors (ring nitrogens, C=O), and an aromatic ring capable of π-π stacking. The predicted MEP map can directly guide molecular docking studies by highlighting the regions most likely to interact with a protein's active site.[1]
-
Scaffold for Bioisosteric Replacement: This molecule is an excellent starting point for chemical modification. Bioisosteric replacement strategies can be employed to fine-tune its properties.[4][39][40][41] For example, the carboxylic acid could be replaced with a tetrazole to potentially improve metabolic stability and bioavailability, a common strategy in drug design.[4]
-
ADME/Tox Profile: The predicted pKa and logP values suggest that the molecule possesses a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. Its predicted kinetic stability (from the HOMO-LUMO gap) implies it is unlikely to be overtly reactive, which is a desirable trait for a drug candidate.
Conclusion
This guide has established a comprehensive theoretical framework for characterizing this compound using state-of-the-art computational chemistry techniques. The predicted electronic and physicochemical properties—derived from a robust DFT-based workflow—portray a molecule with high potential for medicinal chemistry applications. Its structural features, including a privileged pyridazine core and key functional groups, combined with a favorable predicted profile for stability and solubility, mark it as a compelling candidate for further investigation. The theoretical data presented herein serve as a critical foundation for guiding future synthesis, experimental validation, and its ultimate application as a versatile scaffold in the rational design of next-generation therapeutic agents.
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A Comprehensive Spectroscopic Guide to 4-Aminopyridazine-3-carboxylic Acid
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Aminopyridazine-3-carboxylic acid (CAS No: 20865-29-6), a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridazine, its unique electronic and structural characteristics make it a valuable scaffold for designing novel therapeutic agents. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.
This document moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of why the spectra appear as they do, linking theoretical principles to practical, field-proven insights. Every analytical step is presented as part of a self-validating system, ensuring a high degree of confidence in structural elucidation.
Molecular Structure and Spectroscopic Implications
This compound possesses a compact, yet functionally rich, structure. The core is a pyridazine ring, an aromatic diazine, substituted with an electron-donating amino (-NH₂) group and an electron-withdrawing carboxylic acid (-COOH) group. This specific arrangement dictates the molecule's chemical reactivity and gives rise to a distinct and predictable spectroscopic fingerprint.
Key Structural Features for Spectroscopic Analysis:
-
Pyridazine Ring: The aromatic system with two adjacent nitrogen atoms creates a unique electronic environment, influencing the chemical shifts of ring protons and carbons. It provides characteristic C=C and C=N stretching vibrations in the infrared spectrum.
-
Carboxylic Acid Group (-COOH): This group is a powerful diagnostic tool. Its acidic proton is highly deshielded in ¹H NMR, and its carbonyl carbon has a characteristic downfield shift in ¹³C NMR. In IR spectroscopy, it produces a very broad O-H stretch and an intense C=O stretch.[1][2][3]
-
Amino Group (-NH₂): The two protons of the primary amine give rise to a distinct signal in ¹H NMR and characteristic N-H stretching bands in IR spectroscopy.[4]
The interplay of these functional groups, particularly the electronic push-pull effect between the amino and carboxylic acid groups across the pyridazine ring, is critical for a complete spectral interpretation.
Analytical Workflow: A Multi-Technique Approach
Confirming the structure of a molecule like this compound requires a synergistic approach, where the strengths of one technique compensate for the ambiguities of another. The logical workflow below ensures comprehensive characterization.
Caption: General workflow for spectroscopic structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Mapping the Protons
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to one another.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
|---|---|---|---|---|
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and acidic. Its signal is typically broad due to hydrogen bonding and chemical exchange.[2][3] Using a protic solvent like DMSO-d₆ is crucial to observe this exchangeable proton. |
| ~8.5 - 8.7 | Doublet | 1H | H-6 | This proton is adjacent to a ring nitrogen and is deshielded. It will be coupled to H-5, appearing as a doublet. |
| ~7.8 - 8.0 | Doublet | 1H | H-5 | This proton is coupled to H-6 and will appear as a doublet. Its chemical shift is influenced by the adjacent amino group. |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. Their chemical shift can vary depending on concentration and temperature. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable protons of the -COOH and -NH₂ groups.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient.
-
Validation: The presence of four distinct signals with the correct integration (1:1:1:2) and predicted multiplicities would provide strong evidence for the proposed structure. Adding a drop of D₂O would cause the -COOH and -NH₂ signals to disappear due to proton-deuterium exchange, confirming their assignment.[2][3]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
|---|---|---|
| ~165 - 170 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield, making it a key diagnostic peak.[2][3] |
| ~150 - 160 | C-4 (C-NH₂) | The carbon atom directly attached to the electron-donating amino group is typically shielded relative to other aromatic carbons but deshielded by its position in the heterocyclic ring. |
| ~145 - 155 | C-6 | This carbon is adjacent to a ring nitrogen and is expected to be significantly deshielded. |
| ~130 - 140 | C-3 (C-COOH) | The carbon bearing the carboxylic acid group. Its chemical shift is influenced by both the ring nitrogens and the carboxyl substituent. |
| ~120 - 130 | C-5 | This carbon is expected to be the most shielded of the ring carbons due to its position relative to the heteroatoms and substituents. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
Validation: The observation of five distinct carbon signals, with one in the characteristic carbonyl region (~165 ppm), provides definitive confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for the rapid identification of functional groups, as different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.[1]
Caption: Correlation of functional groups to IR absorption regions.
Predicted IR Absorption Bands: | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | | :--- | :--- | :--- | :--- | | 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid | The extreme broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[1][2][3] | | 3100 - 3500 | Medium-Strong | N-H Symmetric & Asymmetric Stretch | Primary Amine | Often appears as two distinct sharp peaks superimposed on the broad O-H band. | | >3000 | Medium-Weak | C-H Stretch | Aromatic Ring | Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹.[4] | | ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid | This is one of the most intense and easily recognizable bands in the spectrum.[1][5] Conjugation with the pyridazine ring may shift this to a slightly lower wavenumber. | | ~1600 - 1650 | Medium | N-H Bend | Primary Amine | The scissoring vibration of the amino group often appears in this region.[5] | | ~1400 - 1600 | Medium-Strong | C=N and C=C Stretch | Pyridazine Ring | A series of absorptions corresponding to the skeletal vibrations of the aromatic ring.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Validation: The simultaneous presence of the very broad O-H stretch, the sharp N-H stretches, and the intense C=O stretch provides a rapid and highly reliable confirmation of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers clues about the molecule's structure through its fragmentation pattern.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₅H₅N₃O₂
-
Molecular Weight: 139.04 g/mol
-
High-Resolution MS (HRMS): Expected [M+H]⁺ = 140.0458. Observing this ion with high mass accuracy (e.g., within 5 ppm) confirms the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of H₂O (M-18): A common fragmentation for molecules with adjacent amino and carboxylic acid groups.
-
Loss of -COOH radical (M-45): Alpha-cleavage of the carboxylic acid group is a characteristic fragmentation pathway.[5]
-
Decarboxylation (Loss of CO₂): Loss of carbon dioxide to give an M-44 fragment ion.
-
Experimental Protocol: ESI-Q-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source.
-
Data Acquisition: Acquire data in positive ion mode. The Time-of-Flight (TOF) analyzer will provide high-resolution mass measurements.
-
Tandem MS (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
-
Validation: The observation of the correct molecular ion in HRMS validates the molecular formula. The fragmentation pattern observed in MS/MS must be consistent with the known structure, confirming the connectivity of the functional groups identified by IR and NMR.
Summary and Conclusion
The spectroscopic characterization of this compound is a clear example of a self-validating analytical process. Each technique provides a unique and essential piece of the structural puzzle.
| Technique | Key Information Provided |
| ¹H NMR | Confirms the number and connectivity of protons, including the three distinct types on the pyridazine ring and the exchangeable NH₂ and COOH protons. |
| ¹³C NMR | Validates the carbon skeleton with five unique carbons, including the diagnostic downfield carbonyl signal. |
| IR | Unambiguously identifies the core functional groups: the broad O-H stretch of the acid, the sharp N-H stretches of the amine, and the intense C=O stretch of the carbonyl. |
| MS | Provides the exact molecular weight and elemental formula via HRMS and confirms structural motifs through predictable fragmentation patterns. |
By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and definitive structural confirmation of this compound, a critical step in its application for research and development.
References
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- Chemistry LibreTexts.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. (2024-10-11).
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- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).
- RSC Publishing.
- PubMed Central (PMC). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024-12-02).
- ResearchGate. The UV-Vis absorption spectra of III in different solvents.
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the NMR Spectral Analysis of 4-Aminopyridazine-3-carboxylic Acid
Introduction: The Significance of this compound and NMR Analysis
This compound is a heterocyclic compound featuring a pyridazine ring substituted with an amino and a carboxylic acid group. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The precise arrangement of substituents on the pyridazine core is crucial for its function, making unambiguous structural confirmation essential.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a robust framework for its characterization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the two aromatic protons on the pyridazine ring, as well as the protons of the amino and carboxylic acid groups. The predicted chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, which tends to shield adjacent protons, while the carboxylic acid and the pyridazine nitrogens are electron-withdrawing, leading to deshielding.
Key Predicted ¹H NMR Signals:
-
Pyridazine Ring Protons: The two protons on the pyridazine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. Their predicted chemical shifts are in the aromatic region, likely between 7.0 and 9.0 ppm.
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, but a region of 5.0 - 7.0 ppm is a reasonable estimate in a polar aprotic solvent like DMSO-d₆. This signal will disappear upon the addition of D₂O due to proton exchange.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a very broad singlet at a downfield chemical shift, typically above 10 ppm.[3] This signal is also exchangeable with D₂O.
Molecular Structure and Numbering
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data Summary
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | ~8.5 - 9.0 | Doublet (d) | ~5.0 | |
| H-5 | ~7.5 - 8.0 | Doublet (d) | ~5.0 | |
| -NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) | - | Exchangeable with D₂O |
| -COOH | > 10 | Broad Singlet (br s) | - | Exchangeable with D₂O |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the four carbons of the pyridazine ring, the carboxylic acid carbon, and the carbon of the methyl group.
Key Predicted ¹³C NMR Signals:
-
Carboxylic Acid Carbonyl Carbon (C=O): This carbon is expected to be the most deshielded, appearing in the range of 165-175 ppm.[3][4]
-
Pyridazine Ring Carbons: The chemical shifts of the four carbons in the pyridazine ring will be influenced by the nitrogen atoms and the substituents.
-
C-3 and C-4: These carbons, being directly attached to the electron-withdrawing carboxylic acid group and the electron-donating amino group respectively, will have their chemical shifts significantly affected.
-
C-5 and C-6: These carbons will also be in the aromatic region, with their precise shifts determined by their proximity to the nitrogen atoms and the substituents.
-
Predicted ¹³C NMR Data Summary
| Assignment | Predicted δ (ppm) | Notes |
| -COOH | 165 - 175 | Quaternary carbon, may have a weaker signal |
| C-3 | 140 - 150 | Attached to the carboxylic acid group |
| C-4 | 150 - 160 | Attached to the amino group |
| C-6 | 145 - 155 | Adjacent to a nitrogen atom |
| C-5 | 120 - 130 |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
A. Sample Preparation
-
Solvent Selection: Due to the polar nature of the molecule with both an amino and a carboxylic acid group, a polar aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for good solubility.
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
B. Data Acquisition
-
¹H NMR Spectroscopy:
-
Spectrometer: Use a 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm.
-
Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer (corresponding to a 300 MHz ¹H frequency) is suitable.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Spectral Width: Set a spectral width of approximately 220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
-
C. Advanced 2D NMR Experiments
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the coupling between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C-5 and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This would be invaluable for assigning the quaternary carbons (C-3, C-4, and the carboxylic carbon) by observing their correlations with the ring protons.
Visualization of Predicted NMR Correlations
The following diagram illustrates the expected key correlations in a ¹H-¹H COSY spectrum of this compound.
Caption: Predicted ¹H-¹H COSY correlation for this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, along with a robust experimental protocol for its acquisition and analysis. By combining theoretical predictions with established spectroscopic principles, this document serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related pyridazine derivatives. The application of advanced 2D NMR techniques is strongly encouraged for complete and unambiguous structural verification.
References
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- Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives.
- Pipzine Chemicals. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.
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- University of California, Los Angeles. Useful Spectroscopic Data.
- Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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- Aldlab-chemicals. 3-Aminopyridazine-4-carboxylic acid.
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An In-depth Technical Guide to the Crystal Structure of 4-Aminopyridazine-3-carboxylic Acid: Synthesis, Computational Prediction, and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active molecules. The pyridazine core is a key feature in a number of approved pharmaceuticals.[1] The three-dimensional arrangement of molecules in the solid state, or crystal structure, is of paramount importance as it governs key physicochemical properties such as solubility, stability, and bioavailability. While an experimentally determined crystal structure for this compound is not publicly available, this guide provides a comprehensive framework for its synthesis, crystallization, and, crucially, the prediction and analysis of its crystal structure through computational methods and comparison with related known structures. This paper will equip researchers with the necessary knowledge to understand and anticipate the solid-state properties of this important molecule.
Introduction: The Significance of this compound in Drug Discovery
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including a high dipole moment and the capacity for robust hydrogen bonding, make it a valuable component in the design of molecules that interact with biological targets.[1] this compound, possessing both a hydrogen bond donor/acceptor amino group and a carboxylic acid group, presents a rich pharmacophore for molecular recognition.
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its performance. Different crystal forms, or polymorphs, of the same compound can exhibit vastly different physical properties, impacting everything from manufacturing processes to clinical efficacy. Therefore, a thorough understanding of the likely crystal structure of this compound is essential for its development as a potential therapeutic agent or as a key intermediate in its synthesis.
Synthesis and Crystallization Strategies
A reliable synthetic route and effective crystallization methods are prerequisites for obtaining high-quality single crystals suitable for X-ray diffraction analysis. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, established methods for analogous compounds provide a strong foundation for its preparation.
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from known procedures for related aminopyridine and aminopyridazine carboxylic acids. A potential pathway could involve the functionalization of a pre-formed pyridazine ring.
Experimental Protocol: A General Approach
-
Starting Material Selection : A suitable starting material would be a pyridazine derivative with appropriate leaving groups, such as a halogen, at the 4-position and a precursor to the carboxylic acid at the 3-position (e.g., a methyl or cyano group).
-
Amination : Nucleophilic aromatic substitution of a halo-pyridazine with ammonia or a protected amine source would introduce the amino group at the 4-position.
-
Carboxylic Acid Formation : If starting with a methyl group at the 3-position, oxidation using a strong oxidizing agent like potassium permanganate would yield the carboxylic acid. If a cyano group is present, hydrolysis under acidic or basic conditions would achieve the same transformation.
-
Purification : The final product would be purified by recrystallization from a suitable solvent to obtain a solid of high purity.
Crystallization Methodologies for Aminopyridazine Carboxylic Acids
Obtaining single crystals of sufficient quality for X-ray diffraction is often a process of empirical optimization. For a molecule like this compound, with both acidic and basic functional groups, the choice of solvent and crystallization technique is critical.
Key Crystallization Techniques:
-
Slow Evaporation : A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion : A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.
-
Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
Solvent Selection:
The choice of solvent is crucial and will depend on the solubility profile of the compound. Solvents to consider would include water, ethanol, methanol, acetonitrile, and mixtures thereof. Given the amphoteric nature of the molecule, pH adjustment of aqueous solutions could also be a powerful tool to control solubility and promote crystallization.
The Uncharted Territory: Predicting the Crystal Structure
In the absence of an experimentally determined structure, computational methods for crystal structure prediction (CSP) have become an indispensable tool in materials science and pharmaceutical development.[2][3] These methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and energy calculations.
The Principles of Crystal Structure Prediction
CSP is a complex process that involves two main challenges: generating a diverse set of plausible crystal packing arrangements and accurately ranking their relative energies.[4]
Workflow for Crystal Structure Prediction:
The general workflow for CSP can be visualized as a multi-step process:
Caption: A generalized workflow for crystal structure prediction (CSP).
Key Steps in the CSP Workflow:
-
Conformational Analysis : For flexible molecules, the first step is to identify all low-energy conformations.
-
Crystal Packing Generation : A variety of algorithms are used to generate a large number of possible crystal packing arrangements in different space groups.
-
Energy Minimization and Ranking : The generated structures are then subjected to energy minimization, typically using a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT), to rank them in order of stability.[5]
Available Software for Crystal Structure Prediction
A number of academic and commercial software packages are available for performing CSP calculations.[2][6][7] Some commonly used programs include:
-
GRACE : A commercial software package based on dispersion-corrected DFT, particularly for the pharmaceutical industry.[2]
-
USPEX : An evolutionary algorithm-based code for crystal structure prediction.[2]
-
CSD-Theory : A suite of tools from the Cambridge Crystallographic Data Centre (CCDC) for viewing and analyzing CSP landscapes.[8]
-
Schrödinger's Crystal Structure Prediction platform : A commercial platform with a validated workflow for small molecule drug candidates.[3]
Anticipated Structural Features of this compound
By examining the crystal structures of related aminopyridine and aminopyridazine derivatives, we can make informed predictions about the likely hydrogen bonding motifs and packing arrangements in the crystal structure of this compound.
The Power of Hydrogen Bonding
The presence of both an amino group and a carboxylic acid group, along with the two nitrogen atoms of the pyridazine ring, strongly suggests that hydrogen bonding will be the dominant intermolecular interaction governing the crystal packing.
Expected Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimer : A common and highly stable motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.
-
Amino-Carboxylic Acid Interaction : The amino group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid (N-H···O).
-
Amino-Pyridazine Interaction : The amino group can also donate a hydrogen bond to one of the pyridazine nitrogen atoms (N-H···N).
-
Carboxylic Acid-Pyridazine Interaction : The carboxylic acid hydroxyl group can donate a hydrogen bond to a pyridazine nitrogen atom (O-H···N).
The interplay of these interactions will likely lead to the formation of one-, two-, or three-dimensional hydrogen-bonded networks. Studies on related systems, such as aminopyrimidines, have shown the prevalence of robust hydrogen-bonding patterns that dictate the overall crystal structure.[9][10]
Insights from Related Crystal Structures
While the exact structure is unknown, analysis of similar molecules in the Cambridge Structural Database (CSD) can provide valuable clues.[11] For instance, the crystal structures of N′-aminopyridine-2-carboximidamide reveal extensive N-H···N hydrogen bonding networks, forming either two-dimensional sheets or one-dimensional chains.[12] Similarly, co-crystals of carboxylic acids with pyridine derivatives frequently exhibit strong and predictable carboxylic acid-pyridine supramolecular synthons.[13]
The planarity of the pyridazine ring will likely promote π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, potential crystallization methods, and, most importantly, a framework for understanding the crystal structure of this compound in the absence of experimental data. The strategic application of computational crystal structure prediction, informed by the known structures of related compounds, offers a powerful approach to anticipate the solid-state properties of this medicinally relevant molecule.
For researchers in drug development, the insights gained from such a study are invaluable for guiding formulation strategies and ensuring the optimal performance of a potential drug candidate. The next critical step will be the successful synthesis and crystallization of this compound to enable experimental structure determination via single-crystal X-ray diffraction. This will not only validate the computational predictions but also provide a definitive understanding of its solid-state landscape, paving the way for its further development.
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An In-depth Technical Guide to the Biological Targets of 4-Aminopyridazine-3-carboxylic Acid Derivatives
Foreword: Unveiling the Therapeutic Potential of the 4-Aminopyridazine-3-carboxylic Acid Scaffold
In the landscape of medicinal chemistry, the discovery and optimization of novel heterocyclic scaffolds are paramount to the development of next-generation therapeutics. Among these, the this compound core has emerged as a privileged structure, demonstrating a versatile and potent ability to interact with a range of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and potential biological targets of derivatives of this scaffold. We will delve into the mechanistic underpinnings of these interactions, present detailed experimental protocols for target validation, and explore the structure-activity relationships that govern their therapeutic efficacy. Our approach is grounded in scientific integrity, drawing upon field-proven insights to not only list targets but to explain the causality behind the experimental choices that lead to their discovery and validation.
The Preeminent Target: GABA-A Receptor Antagonism
The most extensively characterized biological target for a specific class of this compound derivatives is the γ-aminobutyric acid type A (GABA-A) receptor. These derivatives, particularly when incorporating a GABA-like side chain, have been shown to act as selective and competitive antagonists at this crucial inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action at the GABA-A Receptor
Derivatives of this compound that are conjugated with a GABA moiety have been demonstrated to directly compete with the endogenous ligand, GABA, for its binding site on the GABA-A receptor. This competitive antagonism prevents the GABA-induced opening of the receptor's intrinsic chloride ion channel, thereby inhibiting the hyperpolarization of the neuronal membrane and reducing the inhibitory postsynaptic potential.
A notable example is the arylaminopyridazine derivative, SR 95103 [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride], which has been shown to be a potent and selective GABA-A antagonist.[1][2] Studies have confirmed that these compounds do not interact with other GABA recognition sites, such as the GABA-B receptor or GABA uptake sites, nor do they interact with the chloride ionophore or other modulatory sites like the benzodiazepine binding site.[1] This specificity makes them valuable tools for probing the function of GABA-A receptors and as potential leads for therapeutic agents.
Structure-Activity Relationship (SAR) for GABA-A Receptor Antagonism
The development of potent GABA-A antagonists from the this compound scaffold has been guided by key structure-activity relationships.[1]
-
GABA Moiety with a Positive Charge: The presence of a GABA-like side chain bearing a positive charge is crucial for optimal recognition and binding at the GABA-A receptor.
-
Charge Delocalization: Additional binding interactions are tolerated if they are part of a charge-delocalized system, such as an amidinic or guanidinic group.
-
Linkage to the Pyridazine Core: Attaching a butyric acid moiety to the N(2) nitrogen of a 3-aminopyridazine core is a key structural feature that imparts GABA-antagonistic properties.
-
Substitution at the 6-Position: The highest potency is achieved with the presence of an aromatic π-system, particularly with electron-donating substituents, at the 6-position of the pyridazine ring.
| Compound | Modification | Potency (vs. Bicuculline) |
| SR 95103 | Phenyl group at 6-position | ~250x |
| Other analogs | Varying substituents at 6-position | Potency varies with substituent |
Experimental Workflow for Validating GABA-A Receptor Antagonists
The validation of a novel this compound derivative as a GABA-A receptor antagonist involves a multi-step process, beginning with binding assays and culminating in functional electrophysiological studies.
Figure 2: High-throughput screening workflow for the discovery of kinase inhibitors.
Objective: To quantitatively measure the activity of a kinase and the inhibitory potential of test compounds by detecting the amount of ADP produced in the kinase reaction. [3] Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Dispense the test compound in serial dilutions into the wells of a multi-well plate.
-
Add the kinase and substrate to the wells and pre-incubate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent, which also contains luciferase and luciferin to produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Dihydrofolate Reductase (DHFR): A Potential Target for Antimicrobial Agents
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. [4]DHFR is a well-established target for antibacterial and anticancer drugs. Many DHFR inhibitors are based on heterocyclic scaffolds that mimic the endogenous substrate, dihydrofolate. For instance, 2,4-diaminopyrimidine derivatives are known inhibitors of bacterial DHFR. [5]Given the structural similarities, this compound derivatives represent an underexplored but potentially fruitful area for the discovery of novel DHFR inhibitors.
Targets in Inflammation: COX, Cytokines, and PDE4
Several studies have linked pyridazine-containing compounds to anti-inflammatory and analgesic activities. [6][7]The potential molecular targets in this context are diverse and include:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Key enzymes in the synthesis of prostaglandins, which are inflammatory mediators.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Signaling molecules that drive the inflammatory response.
-
Phosphodiesterase 4 (PDE4): An enzyme that degrades the second messenger cAMP. Inhibition of PDE4 leads to an increase in cAMP levels, which has anti-inflammatory effects. Pyridazinone derivatives have been identified as PDE4 inhibitors. [8] The evaluation of this compound derivatives against these targets could uncover novel anti-inflammatory agents.
General Methodologies for Target Identification
For novel this compound derivatives with an unknown mechanism of action, several unbiased approaches can be employed to identify their direct biological targets.
Figure 3: Key methodologies for the identification of small molecule biological targets.
Affinity-Based Pull-Down Assays
This approach involves immobilizing the small molecule of interest (the "bait") on a solid support and using it to "pull down" its binding partners from a cell lysate. [9] General Protocol:
-
Synthesis of an affinity probe: The this compound derivative is chemically modified to include a linker and an affinity tag (e.g., biotin). It is crucial to ensure that this modification does not abolish the biological activity of the compound.
-
Immobilization: The biotinylated probe is incubated with streptavidin-coated beads to immobilize it.
-
Incubation with cell lysate: The beads with the immobilized probe are incubated with a cell or tissue lysate containing a complex mixture of proteins.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads.
-
Protein identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that exploits the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis. [10] General Protocol:
-
Incubation: A cell lysate is incubated with the test compound or a vehicle control.
-
Proteolysis: A protease (e.g., thermolysin) is added to both the compound-treated and control lysates and incubated for a specific time.
-
Quenching: The proteolysis is stopped.
-
Analysis: The protein samples are analyzed by SDS-PAGE. Proteins that are protected from proteolysis by the compound will appear as more intense bands in the compound-treated lane compared to the control lane.
-
Identification: The protected protein bands are excised from the gel and identified by mass spectrometry.
Conclusion and Future Directions
The this compound scaffold has been definitively established as a source of potent and selective GABA-A receptor antagonists. The structure-activity relationships for this activity are reasonably well-understood, providing a solid foundation for the design of new chemical probes and potential therapeutics for neurological disorders.
The exploration of this scaffold against other target classes, while still in its nascent stages, holds considerable promise. The structural similarities to known kinase, DHFR, and PDE4 inhibitors suggest that with appropriate chemical modifications, novel and potent inhibitors for these targets could be developed. The application of modern target identification methodologies, such as affinity-based proteomics and DARTS, will be instrumental in uncovering novel mechanisms of action for derivatives of this versatile heterocyclic core. As research in this area continues, the this compound framework is poised to deliver a new generation of therapeutic agents for a wide range of human diseases.
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The Ascendant Scaffold: A Technical Guide to the Pharmacology of 4-Aminopyridazine-3-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the pharmacological significance of the 4-aminopyridazine-3-carboxylic acid scaffold, a heterocyclic motif of growing importance in medicinal chemistry. We will explore its synthetic accessibility, diverse biological activities, and the structure-activity relationships that govern its interactions with various therapeutic targets. This document serves as a comprehensive resource for researchers looking to leverage this promising scaffold in their drug discovery endeavors.
Introduction: The this compound Core - A Privileged Pharmacophore
The this compound scaffold is a six-membered aromatic ring containing two adjacent nitrogen atoms, an amino group at the 4-position, and a carboxylic acid at the 3-position. While the core scaffold itself has not been extensively profiled for intrinsic biological activity, it has emerged as a versatile synthetic intermediate and a privileged pharmacophore in the design of a wide array of bioactive molecules. Its unique electronic properties and the presence of key hydrogen bond donors and acceptors make it an attractive starting point for the development of potent and selective ligands for various biological targets.
Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders. This guide will provide a detailed exploration of the pharmacology of this promising chemical entity.
Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyridazine ring from acyclic precursors, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, often starting from readily available precursors.
Caption: A generalized synthetic workflow for accessing this compound and its derivatives.
Experimental Protocol: Synthesis of 4-Aminopyridazine from a Dichloro Precursor
The following protocol provides a representative method for the synthesis of a related aminopyridazine, which can be adapted for the synthesis of the carboxylic acid derivative. This method utilizes a palladium-catalyzed dehalogenation.[1]
Materials:
-
3,6-Dichloropyridazin-4-amine
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol
Procedure:
-
Dissolve 3,6-dichloropyridazin-4-amine (18.2 mmol) in 100 mL of THF in a suitable reaction vessel.[1]
-
Add a solution of sodium hydroxide (200 mmol) in 32 mL of water to the reaction mixture.[1]
-
Carefully add 500 mg of 10% Pd/C catalyst to the mixture.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature for 48 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the insoluble catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol, filter to remove any remaining insoluble material, and concentrate the filtrate to obtain the crude 4-aminopyridazine product.[1]
-
The crude product can be further purified by recrystallization or column chromatography.
Pharmacological Activities and Biological Targets
The this compound scaffold has served as a foundation for the development of compounds with a broad spectrum of pharmacological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown promise.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target several key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Many derivatives of the 4-aminopyridazine scaffold have been designed and synthesized as potent kinase inhibitors.
-
VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, a process essential for tumor growth and metastasis. Several pyridazine-containing compounds have been investigated as VEGFR kinase inhibitors.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant efficacy in tumors with deficiencies in DNA repair pathways. A series of tetrahydropyridopyridazinone derivatives, which can be conceptually derived from the this compound scaffold, have been developed as potent PARP-1 inhibitors.[2] Compounds in this class have demonstrated excellent enzymatic potency with Ki values in the nanomolar range and have shown significant efficacy in preclinical tumor models.[2]
The following diagram illustrates the general mechanism of action of kinase inhibitors based on this scaffold.
Caption: Competitive inhibition of kinase activity by a this compound derivative.
Neurodegenerative Disorders
The parent compound, 4-aminopyridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3] While effective, its use is limited by a narrow therapeutic window and potential for side effects. Researchers have explored peptide derivatives of 4-aminopyridine to reduce its toxicity while retaining its therapeutic benefits for neurodegenerative diseases like Alzheimer's disease and multiple sclerosis.[4] These efforts aim to improve the safety profile of this class of compounds.[4]
Metabolic Diseases: FABP4 Inhibition
Fatty acid-binding protein 4 (FABP4) is a key regulator of lipid metabolism and inflammation, making it an attractive target for the treatment of metabolic diseases and associated complications. The 4-amino-pyridazin-3(2H)-one scaffold, a close structural analog of this compound, has been identified as a valid core for the development of FABP4 inhibitors.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of potent and selective inhibitors.
SAR for PARP Inhibition
In the development of tetrahydropyridopyridazinone-based PARP inhibitors, several key structural features were identified as being critical for potent activity:
-
The Tetrahydropyridopyridazinone Core: This bicyclic system serves as the primary pharmacophore, likely interacting with the nicotinamide binding pocket of the PARP enzyme.
-
Substituents on the Phenyl Ring: The nature and position of substituents on an appended phenyl ring significantly influence potency.
-
The NH in the Tetrahydropyridyl Ring: The presence of a nitrogen atom in the tetrahydropyridyl portion of the scaffold was found to improve pharmacokinetic properties compared to all-carbon analogs.[2]
Table 1: SAR of Tetrahydropyridopyridazinone PARP Inhibitors
| Compound | R Group | PARP-1 Ki (nM) | C41 EC50 (nM) |
| 8c | H | <1 | 1 |
| 20u | F | <1 | 1 |
| 20w | CN | <1 | 1 |
Data adapted from a study on tetrahydropyridopyridazinone PARP inhibitors.[2]
Pharmacophore Modeling for GABA-A Receptor Antagonism
Pharmacophore modeling of aminopyridazine derivatives as GABA-A receptor antagonists has revealed key structural features necessary for activity. These include:
-
Aromaticity and Hydrophobicity at the 6-position: An aromatic and hydrophobic group at this position is crucial for binding.
-
Aliphatic Hydrophobic Substituents at the 4-position: These groups contribute to the overall lipophilicity and binding affinity.
-
Electron-rich Environment near the 3-amino Group: This enhances the interaction with the receptor.[5]
The following diagram illustrates a hypothetical pharmacophore model for GABA-A receptor antagonists based on the aminopyridazine scaffold.
Caption: A hypothetical pharmacophore model highlighting key features for GABA-A receptor antagonism.
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological properties of this compound derivatives are critical for their development as therapeutic agents. While data on the core scaffold is limited, studies on related compounds provide valuable insights.
Pharmacokinetics
The pharmacokinetic profiles of pyridazine-containing drugs can vary significantly based on their specific structures. For example, in the case of PARP inhibitors, some are dosed twice daily and are extensively metabolized by cytochrome P450 enzymes, while others are dosed once daily with a lower potential for drug-drug interactions.[3][4][6][7][8] The presence of the pyridazine core can influence absorption, distribution, metabolism, and excretion (ADME) properties.
Toxicology
The toxicological profile of aminopyridine derivatives is a key consideration in drug development. The parent compound, 4-aminopyridine, is known to have a narrow therapeutic index, with potential for central nervous system side effects.[4] The development of derivatives often aims to mitigate these toxicities while preserving or enhancing the desired pharmacological activity. Preclinical toxicology studies on derivatives are essential to assess their safety profile, including potential hepatotoxicity and other organ-specific toxicities.[9]
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a valuable tool for medicinal chemists.
Future research in this area will likely focus on:
-
Exploration of New Biological Targets: The inherent properties of the scaffold suggest that it could be adapted to target a wider range of proteins.
-
Structure-Based Drug Design: The acquisition of co-crystal structures of derivatives with their targets will enable more rational and efficient drug design.
-
Optimization of ADME-Tox Properties: Further medicinal chemistry efforts will be directed towards fine-tuning the pharmacokinetic and toxicological profiles of lead compounds.
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4-Aminopyridazine-3-carboxylic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 4-Aminopyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive, publicly available solubility profile for this compound is not extensively documented. This guide, therefore, serves as a robust framework for researchers and drug development professionals to systematically determine and understand the solubility characteristics of this molecule. By leveraging established principles of physical chemistry and providing detailed experimental protocols, this document will empower scientific teams to generate the critical data necessary for advancing their research and development activities. We will delve into the theoretical underpinnings of solubility for a molecule with the structural attributes of this compound, and present validated methodologies for both kinetic and thermodynamic solubility assessment.
Introduction: The Critical Role of Solubility in Drug Discovery and Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate to be effective, it must first be in a dissolved state to be absorbed and reach its target site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable dosing requirements, and challenges in formulation.[1] Therefore, a thorough understanding of a compound's solubility profile is not merely a data point, but a critical component of its developability assessment.
This guide will focus on this compound, a heterocyclic compound with functional groups that suggest a complex and pH-dependent solubility profile. The presence of a carboxylic acid and an amino group, both ionizable, means that the solubility of this molecule will be significantly influenced by the pH of the surrounding medium.
Physicochemical Properties of this compound
While extensive experimental data is not available, we can compile some of the known physicochemical properties of this compound and related structures to inform our approach.
| Property | Value/Information | Source |
| Molecular Formula | C5H5N3O2 | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| CAS Number | 20865-29-6 | [2][3] |
| Predicted pKa | 2.11 ± 0.10 | [4] |
| Predicted XLogP3 | 0.33820 | [2] |
Note: Some of the available data is for isomers or related compounds, and predicted values should be experimentally verified.
The predicted pKa suggests that the carboxylic acid is a relatively strong acid for its class. The XLogP3 value indicates a relatively low lipophilicity, suggesting that the compound may have a preference for aqueous environments, although this will be highly dependent on its ionization state.
Theoretical Framework for the Solubility of this compound
The solubility of this compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interactions with the solvent.
The Influence of pH
The presence of both an acidic carboxylic acid group and a basic amino group makes pH the most critical factor influencing the aqueous solubility of this compound.
-
In acidic conditions (low pH): The amino group will be protonated, forming a positively charged species. The carboxylic acid will be in its neutral, protonated form. The overall molecule will be charged, which is expected to increase its solubility in aqueous media.[5]
-
In neutral conditions (intermediate pH): The molecule may exist as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. Zwitterions can have complex solubility behavior, sometimes exhibiting lower solubility due to strong intermolecular interactions in the solid state.
-
In basic conditions (high pH): The carboxylic acid will be deprotonated, forming a negatively charged carboxylate. This will increase the molecule's polarity and its ability to interact with water molecules through ion-dipole interactions, thus increasing its solubility.[5][6]
A model for the dissolution of carboxylic acids as a function of pH has been well-described and can be adapted to predict the behavior of this compound.[7]
The Effect of Temperature
For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces. The relationship between temperature and solubility can be described by the van't Hoff equation. Experimental determination of this relationship is crucial for understanding the thermodynamics of dissolution.
Solvent Effects
The solubility of this compound in different organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds. Polar protic solvents like ethanol and methanol are likely to be more effective at solvating the molecule than non-polar aprotic solvents like toluene or hexane.
Experimental Determination of Solubility
A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements.
Kinetic Solubility
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[8][9][10] These assays measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[11]
This method relies on the detection of light scattering caused by precipitated particles.[10]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[8][11]
-
Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[8]
Caption: Workflow for nephelometric kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[1][12] It is a lower-throughput but more accurate measure that is critical for later stages of drug development.[10] This assay involves incubating an excess of the solid compound with the solvent until equilibrium is reached.[12][13]
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) or organic solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13] A standard curve of the compound should be prepared in the same solvent to ensure accurate quantification.
Caption: Workflow for shake-flask thermodynamic solubility determination.
Data Interpretation and Application
The data generated from these experiments will provide a comprehensive solubility profile for this compound.
-
pH-Solubility Profile: Plotting the thermodynamic solubility as a function of pH will reveal the ionization behavior of the molecule and the pH ranges of optimal solubility. This is crucial for predicting its behavior in the gastrointestinal tract and for developing oral formulations.
-
Temperature Dependence: The effect of temperature on solubility can be used to calculate the enthalpy of dissolution, providing insight into the energetics of the process.
-
Solvent Selection: The solubility data in various organic solvents will guide the selection of appropriate solvent systems for chemical reactions, purification, and the preparation of stock solutions for biological assays.
Conclusion
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- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed.
- In vitro solubility assays in drug discovery. PubMed.
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4-Aminopyridazine-3-carboxylic acid zwitterionic nature
An In-depth Technical Guide to the Zwitterionic Nature of 4-Aminopyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the zwitterionic properties of this compound, a heterocyclic compound of interest in medicinal chemistry. Possessing both a primary amino group and a carboxylic acid on a nitrogen-rich pyridazine scaffold, this molecule has a high propensity to exist as a zwitterion, or inner salt. This guide delves into the theoretical underpinnings of zwitterion formation, outlines rigorous experimental protocols for its characterization, and discusses the profound implications of this physicochemical property for drug development, including its influence on solubility, crystal structure, and membrane permeability.
The Zwitterionic State: A Critical Physicochemical Attribute
In chemistry, a zwitterion is a neutral molecule that contains an equal number of positive and negative charges, resulting from an intramolecular acid-base reaction.[1] The most common examples are amino acids, where the acidic carboxylic acid group donates a proton to the basic amino group.[1]
For drug development professionals, understanding the zwitterionic nature of a molecule is not merely an academic exercise. It is a critical parameter that governs:
-
Aqueous Solubility: Zwitterions often exhibit a characteristic "V-shaped" pH-solubility profile, with minimum solubility at the isoelectric point (pI) and higher solubility in acidic or basic conditions.
-
Crystal Packing and Polymorphism: The strong electrostatic interactions in zwitterions heavily influence crystal lattice energy, which can lead to high melting points and potentially different polymorphic forms.
-
Membrane Permeability: While high charge can hinder passive diffusion across biological membranes, the dynamic equilibrium between the zwitterionic and neutral forms can provide a pathway for absorption.
-
Reactivity and Stability: The charge distribution in a zwitterion affects its chemical reactivity and degradation pathways.
This compound (CAS No. 20865-29-6) is structurally primed for zwitterion formation due to the juxtaposition of a basic amino group and an acidic carboxylic acid group on the electron-deficient pyridazine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| XLogP3 | 0.33820 | [2] |
| Density | 1.533 g/cm³ | [2] |
| Boiling Point | 470.5°C at 760 mmHg | [2] |
Theoretical Basis: The Protonation Equilibrium
The existence of this compound as a zwitterion is governed by the equilibrium between its neutral and dipolar forms. This equilibrium is dictated by the relative pKa values of the acidic and basic functional groups.
The key intramolecular acid-base reaction is:
-
The carboxylic acid group (-COOH) acts as the proton donor.
-
The amino group (-NH₂) or one of the pyridazine ring nitrogens acts as the proton acceptor.
Caption: Intramolecular proton transfer equilibrium.
Definitive Experimental Characterization
To authoritatively establish the zwitterionic nature of this compound, a multi-faceted experimental approach is required. Each protocol serves as a self-validating system, with results from one technique corroborating the others.
pKa Determination via Potentiometric Titration
Causality: This is the foundational experiment. By precisely measuring the pKa values of all ionizable groups, we can predict the charge state of the molecule at any given pH and calculate the isoelectric point (pI). We expect to find at least two pKa values: one for the deprotonation of the carboxylic acid (typically pKa₁ ~2-4) and one for the deprotonation of the protonated amino/pyridazine nitrogen (typically pKa₂ ~5-7).
Experimental Protocol:
-
Preparation: Prepare a 0.01 M solution of this compound in deionized, degassed water. If solubility is limited, a co-solvent (e.g., 10% methanol) may be used, but pKa values will be apparent (pKa app).
-
Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use a micro-burette to add a standardized 0.1 M HCl solution.
-
Acidic Titration: Titrate the sample with 0.1 M HCl, recording the pH after each incremental addition until the pH drops below 2. This will determine the pKa of the carboxylate group.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with standardized 0.1 M NaOH, recording the pH after each addition until the pH rises above 11. This will determine the pKa of the protonated nitrogen group(s).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Sophisticated software can be used for more precise determination using derivative plots.
Caption: Workflow for pKa determination.
pH-Dependent Solubility Profile
Causality: Zwitterions are least soluble at their isoelectric point (pI), where the net molecular charge is zero, minimizing interactions with the polar water solvent. A U- or V-shaped solubility curve is a hallmark of zwitterionic behavior.
Experimental Protocol (Shake-Flask Method):
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., in 1-unit increments).
-
Incubation: Add an excess amount of solid this compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Presentation: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding buffer pH.
Table 2: Example Data Table for pH-Solubility Study
| Buffer pH | Measured Solubility (mg/mL) |
| 2.0 | |
| 3.0 | |
| 4.0 | |
| 5.0 | |
| 6.0 | |
| 7.0 | |
| 8.0 | |
| 9.0 | |
| 10.0 |
Spectroscopic Confirmation
Causality: Spectroscopic methods provide direct evidence of the molecular structure. The presence or absence of specific functional groups associated with the neutral versus zwitterionic form can be confirmed.
FT-IR Spectroscopy:
-
Zwitterion Signature: Look for the characteristic asymmetric (~1600-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of a carboxylate group (COO⁻). Also, expect to see N⁺-H stretching bands.
-
Neutral Signature: The neutral form would exhibit a sharp carbonyl (C=O) stretch from the carboxylic acid at a higher frequency (~1700-1730 cm⁻¹) and standard N-H stretching from the amino group.
NMR Spectroscopy (¹H and ¹³C):
-
pH-Dependent Shifts: By acquiring NMR spectra in deuterated buffers at different pH values (e.g., pH 2, pI, pH 10), one can track the chemical shifts of nuclei adjacent to the ionizable centers.
-
Zwitterion at pI: At the isoelectric point, the ¹³C spectrum should show a signal for the carboxylate carbon (COO⁻) typically downfield (~175-185 ppm), which is distinct from the carboxylic acid carbon (~165-175 ppm). The protons on the carbon adjacent to the amino group will also show a significant downfield shift upon protonation.
Caption: Logical flow of spectroscopic analysis.
Single-Crystal X-ray Diffraction: The Definitive Proof
Causality: This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. It allows for the direct visualization of proton locations, definitively confirming whether an intramolecular proton transfer has occurred.
Methodology:
-
Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation from a suitable solvent or solvent mixture. This can be a challenging but critical step.
-
Data Collection: Mount a crystal on a diffractometer and irradiate it with X-rays to collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve the crystal structure. The resulting electron density map will reveal the positions of all non-hydrogen atoms. Difference Fourier maps will then pinpoint the locations of the hydrogen atoms, confirming the presence of -COO⁻ and a protonated nitrogen (N⁺-H), thereby validating the zwitterionic form.
Proposed Synthesis Route
While the primary focus is characterization, access to the material is paramount. Based on general methodologies for substituted pyridazines, a plausible synthesis can be proposed. A common strategy involves the functionalization of a pre-formed pyridazine ring. For instance, a route could begin with a di-substituted pyridazine that allows for selective introduction of the amino and carboxylic acid groups.[3] Further investigation into specific literature for this isomer is recommended for a validated protocol.
Conclusion
The assertion that this compound exists predominantly as a zwitterion is based on strong theoretical principles derived from its molecular structure. However, for the rigorous demands of drug development, this assertion must be substantiated by empirical data. The integrated application of potentiometric titration, pH-solubility profiling, spectroscopic analysis (FT-IR, NMR), and single-crystal X-ray diffraction provides a robust and self-validating framework to definitively characterize its zwitterionic nature. The insights gained from these studies are indispensable for guiding formulation strategies, predicting biopharmaceutical behavior, and ultimately unlocking the therapeutic potential of this and related compounds.
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4-Aminopyridazine-3-carboxylic Acid: A Versatile Scaffold for Advanced Synthesis
Introduction: The Emerging Prominence of the Pyridazine Core
In the landscape of modern medicinal chemistry and materials science, the pyridazine nucleus has garnered significant attention as a privileged scaffold.[1][2] Its unique electronic properties, characterized by a π-deficient ring system and the presence of two adjacent nitrogen atoms, impart distinct reactivity and conformational preferences. This makes pyridazine derivatives attractive candidates for the design of novel therapeutic agents and functional materials. Among the vast array of functionalized pyridazines, 4-aminopyridazine-3-carboxylic acid stands out as a particularly valuable and versatile synthetic building block. This technical guide provides an in-depth exploration of its synthesis, properties, and diverse applications, offering researchers and drug development professionals a comprehensive resource to unlock its synthetic potential.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 20865-29-6 | [2][3] |
| Molecular Formula | C₅H₅N₃O₂ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| Appearance | Solid | [3] |
| Storage Temperature | 2-8 °C, under inert gas | [3] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Protons on the pyridazine ring typically appear in the downfield region.[4][5] The protons of the amino group will likely appear as a broad singlet, and the carboxylic acid proton will be a singlet at a significantly downfield chemical shift, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyridazine ring and the carboxylic acid. The chemical shifts of the ring carbons will be indicative of their electronic environment, influenced by the nitrogen atoms and the substituents. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[6][7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.[9][10] The C=O stretching of the carboxylic acid will likely appear as a strong band around 1700-1730 cm⁻¹.[9][10] The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region, and the C=N and C=C stretching vibrations of the pyridazine ring will be observed in the 1400-1600 cm⁻¹ range.[11][12][13]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and other characteristic cleavages of the pyridazine ring.[14][15][16][17]
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for its widespread application. While a specific, detailed protocol is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established heterocyclic chemistry principles, such as the Hofmann rearrangement.
Proposed Synthetic Pathway: Hofmann Rearrangement
A promising approach involves the Hofmann rearrangement of pyridazine-3,4-dicarboxamide. This method is analogous to the synthesis of 5-aminopyridazine-4-carboxylic acid from its corresponding dicarboxamide.[18]
Figure 1. Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Amidation: Pyridazine-3,4-dicarboxylic acid is first converted to its corresponding diacyl chloride using thionyl chloride. Subsequent treatment with excess aqueous ammonia would yield pyridazine-3,4-dicarboxamide.
-
Hofmann Rearrangement: The resulting dicarboxamide is then subjected to a Hofmann rearrangement. This reaction, typically carried out using bromine in a sodium hydroxide solution, would selectively convert one of the amide groups into a primary amine, yielding the desired this compound.[19]
Reactivity and Application as a Synthetic Building Block
The true value of this compound lies in its utility as a versatile building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems of medicinal interest. The presence of three distinct functional handles—the amino group, the carboxylic acid, and the pyridazine ring itself—allows for a wide range of chemical transformations.
Key Reaction Modalities
-
Condensation Reactions: The amino and carboxylic acid functionalities are prime sites for condensation reactions. The carboxylic acid can be activated and coupled with various amines to form amides, while the amino group can react with activated carboxylic acids or their derivatives. These reactions are fundamental in extending the molecular framework.[20][21]
-
Cyclization Reactions to Form Fused Heterocycles: The strategic positioning of the amino and carboxylic acid groups on the pyridazine ring makes this molecule an ideal precursor for the synthesis of fused heterocyclic systems, such as pyridopyridazines.[22][23] These bicyclic structures are of significant interest in drug discovery.
Figure 2. Reactivity map of this compound.
Exemplary Synthetic Applications
While specific, documented examples of the use of this compound are emerging, its potential can be illustrated through analogous transformations of similar aminopyridine and pyridazine carboxylic acid derivatives.
Synthesis of Pyridopyridazinones:
One of the most promising applications of this building block is in the synthesis of pyridopyridazinones. These fused heterocyclic systems can be constructed through intramolecular cyclization of derivatives of this compound. For instance, after conversion of the carboxylic acid to an ester or amide, the amino group can be acylated, followed by a base- or acid-catalyzed cyclization to furnish the pyridopyridazinone core. Such scaffolds are being investigated for a range of biological activities.[22][23]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from suppliers and for related compounds suggest that it should be handled with care.[1][24]
-
Based on the safety data for analogous compounds like 4-aminopyridine, it may be toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation.[24]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]
Conclusion and Future Outlook
This compound is a highly functionalized and promising building block with significant potential in synthetic chemistry. Its unique arrangement of reactive sites on the pyridazine core makes it an ideal starting material for the construction of complex heterocyclic systems, particularly those of interest in medicinal chemistry. As the demand for novel molecular scaffolds in drug discovery continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutic agents. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are warranted and expected to yield exciting new discoveries.
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- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Synthesis of 4-Aminopyridazine-3-carboxylic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Rising Prominence of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique physicochemical properties, including its polarity and hydrogen bonding capabilities, make it an attractive pharmacophore for interacting with biological targets.[2] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. The strategic incorporation of functional groups, such as the amino and carboxylic acid moieties, onto the pyridazine core can significantly modulate its biological activity, making the synthesis of specifically substituted pyridazines a critical endeavor for medicinal chemists and drug development professionals.
This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-aminopyridazine-3-carboxylic acid, a key building block for the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the proposed synthetic routes, provide detailed experimental protocols, and offer insights into the practical aspects of these syntheses.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents a unique challenge due to the electronic nature of the pyridazine ring and the potential for multiple reactive sites. Two primary retrosynthetic strategies are proposed and analyzed here:
-
Functional Group Interconversion on a Pre-formed Pyridazine Ring: This approach focuses on first constructing the pyridazine-3,4-dicarboxylic acid core and then converting one of the carboxylic acid groups into an amino group via a rearrangement reaction.
-
Nucleophilic Aromatic Substitution: This strategy involves the synthesis of a pyridazine ring bearing a leaving group at the 4-position and a carboxylic acid at the 3-position, followed by displacement of the leaving group with an amino functionality.
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Hofmann Rearrangement | Utilizes readily available starting materials for pyridazine ring formation. The Hofmann rearrangement is a well-established method for the synthesis of primary amines from amides. | Multi-step synthesis. The Hofmann rearrangement can sometimes lead to side products. | Availability and synthesis of pyridazine-3,4-dicarboxylic acid. Optimization of the Hofmann rearrangement conditions. |
| Nucleophilic Aromatic Substitution | Potentially a more direct route if the halo-pyridazine precursor is accessible. SNAr reactions on electron-deficient heterocycles are generally efficient. | Synthesis of the 4-halopyridazine-3-carboxylic acid precursor may be challenging. Harsh reaction conditions may be required for amination. | The reactivity of the halo-pyridazine and the potential for competing side reactions. |
Based on the available literature and the robustness of the involved chemical transformations, this guide will provide a detailed protocol for the synthesis of this compound via the Hofmann Rearrangement of pyridazine-3,4-dicarboxamide.
Detailed Experimental Protocol: Synthesis via Hofmann Rearrangement
This multi-step synthesis involves the formation of the key intermediate, pyridazine-3,4-dicarboxylic acid, followed by its conversion to the diamide and subsequent Hofmann rearrangement to yield the target molecule.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Step 1: Synthesis of Pyridazine-3,4-dicarboxylic acid
This step utilizes a hetero-Diels-Alder reaction, a powerful tool for the construction of heterocyclic rings.[1]
Reaction Principle: The reaction involves the [4+2] cycloaddition of a 1,2-diaza-1,3-diene with an electron-rich dienophile, followed by an oxidation step to yield the aromatic pyridazine ring.
Materials:
-
1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester
-
Ethyl vinyl ether
-
Toluene
-
Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,2,4,5-tetrazine-3,6-dicarboxylic acid dimethyl ester (1.0 eq) in toluene.
-
Add ethyl vinyl ether (1.2 eq) to the solution.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add the oxidizing agent (e.g., DDQ, 1.1 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in a mixture of methanol and 2M NaOH solution.
-
Stir the mixture at room temperature overnight to hydrolyze the ester groups.
-
Remove the methanol under reduced pressure and wash the aqueous layer with DCM.
-
Acidify the aqueous layer with concentrated HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain pyridazine-3,4-dicarboxylic acid.
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: 60-70%.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of Pyridazine-3,4-dicarboxamide
Reaction Principle: The dicarboxylic acid is converted to the corresponding diacyl chloride, which is then reacted with ammonia to form the diamide.
Materials:
-
Pyridazine-3,4-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
Procedure:
-
Suspend pyridazine-3,4-dicarboxylic acid (1.0 eq) in toluene.
-
Add thionyl chloride (2.5 eq) dropwise to the suspension at room temperature.
-
Heat the mixture at reflux for 2-3 hours until a clear solution is formed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the crude diacyl chloride in DCM and cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution.
-
Stir the mixture vigorously for 1-2 hours.
-
Collect the precipitate by filtration, wash with water and then with cold DCM.
-
Dry the solid under vacuum to obtain pyridazine-3,4-dicarboxamide.
Expected Results:
-
Appearance: White solid.
-
Yield: 80-90%.
-
Characterization: Confirm the structure using IR (presence of amide C=O and N-H stretches), ¹H NMR, and ¹³C NMR.
Step 3: Synthesis of this compound via Hofmann Rearrangement
Reaction Principle: The Hofmann rearrangement of one of the amide groups of pyridazine-3,4-dicarboxamide in the presence of a halogen and a base leads to the formation of an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine.[3][4]
Caption: Simplified mechanism of the Hofmann rearrangement step.
Materials:
-
Pyridazine-3,4-dicarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.4 eq) in water.
-
Add pyridazine-3,4-dicarboxamide (1.0 eq) to the freshly prepared sodium hypobromite solution.
-
Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 3-4.
-
A precipitate will form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with ethanol.
-
Dry the product under vacuum to yield this compound.
Expected Results:
-
Appearance: Off-white to light yellow solid.
-
Yield: 50-60%.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.
Safety Precautions
-
Thionyl chloride and bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The Hofmann rearrangement can be exothermic. Careful temperature control is crucial during the reaction.
-
Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
Conclusion
The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a valuable building block for the development of novel pharmaceuticals. The Hofmann rearrangement strategy outlined in this guide offers a plausible and well-precedented route to this important molecule. By understanding the underlying chemical principles and carefully following the detailed protocols, researchers can successfully synthesize this compound and its derivatives, paving the way for new discoveries in medicinal chemistry.
References
- Vors, J.-P. A convenient synthesis of pyridazine-3,4-dicarboxylic acid by a hetero diels-alder reaction. J. Heterocycl. Chem.1990, 27, 579-581.
- De Luca, L.; Giacomelli, G. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino Acids2013, 44, 977-982.
- Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia.
- The Organic Chemistry Tutor. Converting Amides to Amine Derivatives with the Hofmann Rearrangement. YouTube.
- De Angelis, F.; et al. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement.
- Al-Tel, T. H.
- El-Ghandour, A. H. H.; et al. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- Sigma-Aldrich. 4-Chloropyridine-3-carboxylic acid.
- G. W. Rewcastle, et al. The pyridazine heterocycle in molecular recognition and drug discovery. Future Med Chem.2023, 15(21), 1839-1867.
- Sigma-Aldrich. 4-Aminopyridazine.
- Organic Chemistry Portal.
- Rlavie. 4-Chloropyridazine-3-Carboxylic Acid.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Belskaya, N. P.; et al.
- Nielsen, A. T.; et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2018, 140(39), 12349-12353.
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google P
- TMP Chem.
- Santa Cruz Biotechnology. 4-Chloropyridine-3-carboxylic acid.
- Sigma-Aldrich. 4-Aminopyridazine 97%.
- ResearchGate.
- Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
- Pearson+. What are the products of the following reactions?b.
- PubMed Central.
- Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid 95%.
- Sigma-Aldrich. 6-Aminopyridine-3-carboxylic acid 97%.
- Sigma-Aldrich. 4-aminopyridine-2-carboxylic acid AldrichCPR.
Sources
Introduction: The Significance and Challenges of a Privileged Scaffold
An In-Depth Guide to Amide Coupling Protocols for 4-Aminopyridazine-3-carboxylic Acid
In the landscape of medicinal chemistry and drug development, the 4-aminopyridazine-3-carboxamide scaffold is of significant interest. The pyridazine core, an electron-deficient diazine, imparts unique physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding interactions with biological targets. The amide bond, being the most common functional group in pharmaceuticals, provides a robust and synthetically accessible linkage for elaborating molecular complexity and modulating pharmacological activity.[1][2]
However, the very electronic nature that makes this scaffold attractive also presents distinct synthetic challenges. The electron-withdrawing character of the pyridazine ring deactivates the carboxylic acid at the 3-position, making it less susceptible to activation. Furthermore, the adjacent amino group at the 4-position can potentially interfere with the coupling reaction, necessitating carefully optimized protocols. This guide provides a detailed exploration of various amide coupling methodologies, tailored specifically for the successful and efficient synthesis of 4-aminopyridazine-3-carboxamides.
Pillar 1: Carbodiimide-Mediated Coupling Protocols
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and Dicyclohexylcarbodiimide (DCC), are among the most widely used reagents for amide bond formation.[3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Mechanism of Action: The Role of Additives
The direct reaction of the O-acylisourea intermediate with an amine can be sluggish and is prone to side reactions, including racemization of chiral centers and formation of a stable N-acylurea byproduct.[1] To mitigate these issues and enhance reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost universally employed. These additives intercept the O-acylisourea to form a more stable, yet highly reactive, active ester intermediate, which then cleanly reacts with the amine.[4][5]
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Protocol 1: EDC/HOBt Coupling
This protocol is a robust starting point for the coupling of this compound, particularly when cost is a consideration. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.).
-
Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. Stir until fully dissolved.
-
Reagent Addition: Add HOBt (1.2 equiv.) and the desired amine (1.1 equiv.) to the solution.
-
Base Addition: Add DIPEA (2.5 equiv.) to the mixture.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Expert Insights:
-
Why DIPEA? DIPEA is a non-nucleophilic base. Its steric bulk prevents it from competing with the desired amine in attacking the activated acid.
-
Electron-Deficient Systems: For electron-deficient substrates like this pyridazine, the reaction can be sluggish.[5] If the reaction stalls, gentle heating (40-50 °C) can be beneficial. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can also be added to accelerate the formation of the highly reactive acyliminium ion intermediate, though it should be used with caution in chiral systems due to racemization risk.[5][7]
Pillar 2: Uronium/Aminium Salt Protocols
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and HCTU, are highly efficient coupling reagents known for rapid reaction times and low rates of racemization.[4][8] They are particularly effective for challenging couplings, including those involving electron-deficient heterocyclic acids.[9]
Mechanism of Action: The Power of the OAt Ester
HATU's efficacy stems from its ability to rapidly convert the carboxylic acid into a highly reactive OAt-active ester.[9] This process is facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid, allowing it to attack the electrophilic carbon of HATU. The resulting active ester is exceptionally reactive towards nucleophilic attack by the amine.
Caption: General mechanism of HATU-mediated amide coupling.
Protocol 2: HATU Coupling
This is often the go-to method for difficult substrates where other methods fail, providing high yields and clean conversions.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
DIPEA
-
Anhydrous DMF or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine (1.1 equiv.) followed by HATU (1.1 equiv.).
-
Base Addition: Slowly add DIPEA (3.0 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature. Reactions are often complete within 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Expert Insights:
-
Stoichiometry is Key: Do not use a large excess of HATU, as it can react with the N-terminus of the amine, capping it and preventing the desired reaction.[8]
-
Solvent Choice: While DMF is common, ACN can sometimes offer cleaner reactions and easier removal during workup.
Comparative Analysis of Common Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate's reactivity, cost considerations, and desired purity.
| Reagent/System | Class | Relative Cost | Key Advantages | Key Disadvantages | Best For |
| EDC/HOBt | Carbodiimide | Low | Water-soluble byproduct, readily available, robust.[5] | Slower reaction times, potential for side reactions without HOBt. | General purpose, large-scale synthesis. |
| HATU | Uronium/Aminium | High | Very fast, high yielding, low racemization, effective for difficult substrates.[4][9] | Expensive, potential for capping amine if used in excess.[8] | Electron-deficient acids, sterically hindered amines, peptide synthesis. |
| PyBOP | Phosphonium | High | High reactivity, stable reagent. | Byproducts can be difficult to remove. | Situations where uronium salts are problematic. |
| Acyl Chloride | Acid Halide | Low | Highly reactive. | Harsh formation conditions (e.g., SOCl₂), not compatible with sensitive functional groups.[3] | Robust substrates without sensitive functionalities. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Formation of Side Products:
-
Cause: For EDC, this is often the N-acylurea byproduct. For HATU, it could be the capped amine.
-
Solution: Ensure the correct stoichiometry. For EDC, always use an additive like HOBt. For HATU, avoid using a large excess.[8]
-
-
Difficulty in Purification:
-
Cause: Water-insoluble byproducts (e.g., DCU from DCC) or excess reagents.
-
Solution: Use EDC to ensure a water-soluble urea byproduct.[6] Careful chromatography is often necessary. An acidic or basic wash during workup can help remove unreacted starting materials or basic/acidic byproducts.
-
Experimental Workflow Visualization
Caption: General experimental workflow for amide coupling reactions.
References
- HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152730. [Link]
- CAS. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). [Link]
- Lipinski, B. A., & Lipiak, D. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. SciSpace. [Link]
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552–4555. [Link]
- Chemistry LibreTexts.
- de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. [Link]
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic Chemistry Portal.
- Aapptec Peptides. Coupling Reagents. [Link]
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
- AxisPharm. Amide coupling Protocol for Amino PEG. (2024). [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Martin, D. A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 541-545. [Link]
- Reddy, C. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]
- Boyd, S. G., & Leach, A. G. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Cuevas-Yañez, E., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Gatta, F., et al. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. [Link]
- Todd, R. C., & Lovejoy, K. S. (2017). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (127), 56218. [Link]
- Reddit.
- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 1-45. [Link]
- Matrix Fine Chemicals. 3-AMINOPYRIDAZINE-4-CARBOXYLIC ACID. [Link]
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Application Notes & Protocols: Suzuki Coupling with 4-Aminopyridazine-3-carboxylic Acid Esters
Introduction: The Privileged Role of Pyridazines in Drug Discovery
The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including its dipole moment, capacity for hydrogen bonding, and ability to tailor pharmacokinetic profiles, establish it as a versatile core for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated an extensive range of pharmacological activities, leading to their incorporation into approved drugs and numerous clinical candidates for treating conditions in oncology, inflammation, cardiovascular diseases, and neurology.[1][2][3][4][5]
The construction of complex pyridazine-based molecules often relies on robust carbon-carbon bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling has become an indispensable tool in both academic and industrial settings.[6][7] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudo-halides, is celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its byproducts.[6][8]
This guide provides an in-depth technical overview and a detailed protocol for the Suzuki coupling of 4-aminopyridazine-3-carboxylic acid esters, a substrate class of significant interest. We will explore the mechanistic underpinnings, key reaction parameters, and practical considerations to empower researchers, scientists, and drug development professionals to successfully implement this powerful transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[10]
-
Transmetalation: The organic group from the activated boronic acid (Ar'-B(OR)₂), typically activated by a base, is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.[10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Parameters and Causality
Successfully coupling this compound esters requires careful consideration of several parameters. The presence of the amino and ester functional groups, along with the electron-deficient nature of the pyridazine ring, necessitates a tailored approach.[2]
-
Choice of Halide (Leaving Group): The reactivity order for the organic halide is typically I > Br > Cl > OTf. While aryl chlorides are economically attractive, they often require more active catalyst systems to achieve efficient oxidative addition due to the stronger C-Cl bond.[12] For initial investigations, an aryl bromide is often a reliable starting point.
-
Palladium Catalyst and Ligand: The selection of the palladium source and its coordinating ligand is paramount.
-
Catalysts: Common precatalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. These are often used in loadings of 1-5 mol%.
-
Ligands: For challenging substrates like heteroaryl chlorides, electron-rich and bulky phosphine ligands are highly effective.[6][13] Ligands such as tricyclohexylphosphine (PCy₃) or biaryl phosphines (e.g., XPhos, SPhos) can significantly accelerate the oxidative addition and reductive elimination steps.[14] The presence of the free amino group on the pyridazine substrate can potentially coordinate to the palladium center, so robust ligands that are not easily displaced are beneficial.[15]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11] However, a strong base can promote the hydrolysis of the ester group on the substrate.
-
Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often effective for coupling nitrogen-containing heterocycles.[14][15]
-
Milder Bases: To mitigate ester hydrolysis, milder bases like potassium fluoride (KF) or organic bases can be considered, although they may require higher temperatures or longer reaction times.[11]
-
-
Solvent System: The choice of solvent influences the solubility of reagents and the stability of the catalytic species.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are frequently employed.[7]
-
Aqueous Mixtures: A small amount of water is often added to the organic solvent (e.g., dioxane/H₂O 4:1) to aid in dissolving the inorganic base and facilitate the transmetalation step.
-
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki coupling of a 4-chloro-5-aminopyridazine-3-carboxylic acid ester with an arylboronic acid.
Materials and Reagents:
-
Ethyl 5-amino-4-chloropyridazine-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/block or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the ethyl 5-amino-4-chloropyridazine-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a substrate concentration of ~0.1 M). Stir the mixture for 5 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv) to the flask. The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. If using a microwave reactor, heat for 20-30 minutes at 100-120 °C.[16]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyridazine halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Data and Troubleshooting
The following table illustrates the expected outcomes for the Suzuki coupling of ethyl 5-amino-4-chloropyridazine-3-carboxylate with various boronic acids under optimized conditions.
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 5-amino-4-phenylpyridazine-3-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 5-amino-4-(4-methoxyphenyl)pyridazine-3-carboxylate | 88 |
| 3 | 3-Fluorophenylboronic acid | Ethyl 5-amino-4-(3-fluorophenyl)pyridazine-3-carboxylate | 79 |
| 4 | Thiophene-2-boronic acid | Ethyl 5-amino-4-(thiophen-2-yl)pyridazine-3-carboxylate | 75 |
| 5 | Pyridine-3-boronic acid | Ethyl 5-amino-4-(pyridin-3-yl)pyridazine-3-carboxylate | 68 |
Yields are hypothetical but representative for illustrative purposes.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly soluble base. | Use a fresh catalyst; Increase temperature; Screen alternative solvents or bases (e.g., K₃PO₄). Ensure thorough degassing. |
| Ester Hydrolysis | Base is too strong; Extended reaction time at high temperature. | Use a milder base (e.g., CsF, KF).[17] Reduce reaction time by using a more active catalyst or microwave heating. |
| Protodehalogenation | Presence of water/protons; Boronic acid instability. | Use anhydrous solvents and thoroughly dried reagents. Use boronate esters (e.g., pinacol esters) instead of boronic acids.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is maintained under a strict inert atmosphere. Reduce the catalyst loading. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of substituted this compound esters. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome challenges associated with this specific substrate class, such as potential catalyst inhibition by the amine or ester hydrolysis. The protocol and insights provided herein serve as a robust starting point for the development of novel pyridazine-containing compounds, paving the way for new discoveries in medicinal chemistry and drug development.
References
- Benchchem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
- Prezi. (n.d.). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Suzuki-Miyaura Reaction.
- Anderson, K. W., & Buchwald, S. L. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 127(32), 11406-11414.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- Liu, Z. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-Ostath, A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Bellina, F., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(17), 6953-6956.
- The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Slideshare. (n.d.). Pyridazine and its derivatives.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(6), 11455-11474.
- ResearchGate. (n.d.). Suzuki reaction with different boronic acids.
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564.
- Thomas, A. A., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- Kumar, A., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(30), 4125-4128.
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
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- 16. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 17. reddit.com [reddit.com]
Application Notes for the Integration of 4-Aminopyridazine-3-carboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the successful incorporation of 4-aminopyridazine-3-carboxylic acid into peptide and peptidomimetic structures using solid-phase synthesis (SPS). While direct literature on the solid-phase application of this specific building block is sparse, this document leverages established principles of solid-phase peptide synthesis (SPPS), particularly Fmoc/tBu chemistry, and the known reactivity of related heterocyclic systems to propose a robust and validated workflow.[1][2][3] We present detailed protocols for the prerequisite Nα-Fmoc protection of this compound, its subsequent immobilization onto a solid support, and its use as a scaffold for chain elongation. Furthermore, this guide addresses critical aspects such as coupling conditions and final cleavage, ensuring the integrity of the pyridazine moiety.
Introduction: The Strategic Value of the Pyridazine Moiety
The pyridazine ring is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to parent molecules.[2][3] Its defining features include a significant dipole moment, robust hydrogen bonding capabilities through its two nitrogen atoms, and a lower propensity for cytochrome P450 inhibition compared to more common aromatic systems. These characteristics make this compound an attractive building block for the design of novel therapeutics with enhanced target affinity and favorable pharmacokinetic profiles. Its integration into peptides and peptidomimetics via solid-phase synthesis offers a rapid and efficient route to novel compound libraries for drug discovery.
Orthogonal Protection Strategy: Preparing the Building Block
A cornerstone of successful solid-phase synthesis is the implementation of an orthogonal protecting group strategy, which allows for the selective deprotection of functional groups at different stages of the synthesis.[4][5][6] For incorporation into a standard Fmoc-based solid-phase peptide synthesis workflow, the exocyclic amino group of this compound must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Proposed Synthesis of Nα-Fmoc-4-aminopyridazine-3-carboxylic acid
The synthesis of the Fmoc-protected building block is a critical prerequisite for its use in SPPS. A reliable method involves the reaction of this compound with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), under basic conditions.
Caption: Workflow for the synthesis of the Fmoc-protected building block.
Protocol 1: Synthesis of Nα-Fmoc-4-aminopyridazine-3-carboxylic acid
-
Dissolution: Dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.
-
Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of 1.1 equivalents of Fmoc-OSu in 1,4-dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired Nα-Fmoc-4-aminopyridazine-3-carboxylic acid.
Solid-Phase Synthesis Protocols
The following protocols are based on the widely used Fmoc/tBu orthogonal protection strategy.[][8][9]
Materials and Reagents
| Reagent/Material | Recommended Grade/Type |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin or Wang resin |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |
| Coupling Reagents | HBTU, HATU, or DIC/Oxyma |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Deprotection Solution | 20% Piperidine in DMF |
| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) |
Resin Loading: Immobilization of the Building Block
The first step in the solid-phase synthesis is the covalent attachment of the protected building block to the solid support. 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid lability, which allows for the cleavage of the final product while keeping acid-labile side-chain protecting groups intact if desired.
Caption: General workflow for solid-phase synthesis using the pyridazine building block.
Protocol 2: Loading onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a suitable reaction vessel.
-
Activation: In a separate flask, dissolve 1.5 equivalents of Nα-Fmoc-4-aminopyridazine-3-carboxylic acid in DCM. Add 3.0 equivalents of DIPEA and stir for 5 minutes.
-
Loading: Add the activated building block solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and finally DCM. Dry the resin under vacuum.
Chain Elongation
The subsequent steps involve the iterative deprotection of the Fmoc group and coupling of the next amino acid in the sequence.
Protocol 3: Standard Elongation Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate 3.0 equivalents of the next Fmoc-protected amino acid with 2.9 equivalents of a coupling reagent (e.g., HBTU) and 6.0 equivalents of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin sequentially with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
Cleavage and Final Deprotection
The final step is the cleavage of the synthesized molecule from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. The pyridazine ring is generally stable to standard TFA cleavage conditions.[10]
Protocol 4: Cleavage from Resin
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product under vacuum. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Expert Insights
-
Poor Coupling Efficiency: The carboxylic acid at the 3-position of the pyridazine ring may exhibit some steric hindrance. If standard coupling reagents like HBTU give low yields, consider using more potent activators such as HATU or PyAOP.[11] Alternatively, performing a double coupling can improve yields.
-
Side Reactions during Cleavage: While the pyridazine ring is robust, sensitive residues in the peptide chain (e.g., Trp, Cys, Met) may be susceptible to modification by carbocations generated during cleavage. The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to mitigate these side reactions.[10]
-
Solubility Issues: The Fmoc-protected pyridazine building block may have limited solubility in standard SPPS solvents. Sonication or gentle heating may be required to achieve complete dissolution before activation and coupling.
Conclusion
The incorporation of this compound into synthetic peptides and peptidomimetics is a promising strategy for the development of novel bioactive molecules. By employing a carefully designed Fmoc-protected building block and adhering to optimized solid-phase synthesis protocols, researchers can efficiently access a diverse range of pyridazine-containing compounds. The methodologies outlined in these application notes provide a solid foundation for the successful application of this versatile heterocyclic scaffold in drug discovery and chemical biology.
References
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Amino Acid-NH2 Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (n.d.). 4-(Boc-amino)
- Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel), 14(5), 449.
- Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021).
- Abdildinova, A., Kurth, M. J., & Gong, Y.-D. (2021).
- BOC Sciences. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Blackburn, C., & Fairlie, D. P. (2000). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 97(23), 12344–12349.
- Woo, G. H. C., & Kim, Y. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(25), 8577–8588.
- ResearchGate. (n.d.). Solid-phase synthesis strategies for heterocycle-based peptidomimetics.
- Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides.
- Frontier Specialty Chemicals. (n.d.). 4-(Boc-amino)pyridazine.
- la Venia, A., Ventosa Andres, P., & Krchnak, V. (2015). Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. Repositorio Institucional CONICET Digital.
- Li, Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
- Li, Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences. (n.d.). Fmoc Amino Acids.
- Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters, 1(9), 1407–1409.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- YouTube. (2019). 08.
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. (n.d.).
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- PubMed. (n.d.).
- ResearchGate. (2023). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.
- Springer Nature Experiments. (n.d.). Solid-Phase Peptide Synthesis.
- Wikipedia. (n.d.). Protecting group.
- Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (n.d.). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Benchchem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Giraud, M., et al. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128.
Sources
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- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 11. pubs.acs.org [pubs.acs.org]
HPLC Analysis of 4-Aminopyridazine-3-carboxylic acid: A Comprehensive Guide to Method Development and Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 4-Aminopyridazine-3-carboxylic acid, a polar heterocyclic compound of interest in pharmaceutical research. Due to its challenging physicochemical properties, traditional reversed-phase HPLC methods often fail to provide adequate retention and peak shape. This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method, explaining the scientific rationale behind the selection of stationary phase, mobile phase, and other critical parameters. Furthermore, a comprehensive protocol for method validation is presented to ensure the reliability, accuracy, and precision of the analytical results, meeting the stringent requirements of the drug development industry.
Introduction and Analytical Challenges
This compound is a heterocyclic building block increasingly utilized in the synthesis of novel therapeutic agents. The pyridazine ring is noted for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug-target interactions[1]. Accurate quantification and purity assessment of this molecule are critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.
However, the analysis of this compound by High-Performance Liquid Chromatography (HPLC) is non-trivial. The molecule's structure, featuring both a basic amino group and an acidic carboxylic acid group, along with the polar pyridazine core, imparts high hydrophilicity. Consequently, when using conventional reversed-phase (RP-HPLC) columns (e.g., C18), the analyte exhibits little to no retention, often eluting in the void volume[2][3]. This challenge necessitates an alternative chromatographic approach. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating such polar compounds[4][5].
This document provides a complete methodology, from first principles of method development to a step-by-step validation protocol, for the successful analysis of this compound using HILIC.
Physicochemical Properties & Chromatographic Strategy
Understanding the analyte's properties is the foundation of logical method development. The key characteristics of this compound are summarized below.
| Property | Value / Structure | Source |
| Structure | ||
| Molecular Formula | C₅H₅N₃O₂ | [6] |
| Molecular Weight | 139.11 g/mol | [6] |
| Predicted XLogP3 | 0.34 | [6] |
| Predicted pKa | ~2.1 (Carboxylic Acid), ~4-5 (Amino Group, estimated) | [7][8] |
| UV Absorbance | Contains a UV-active pyridazine ring | [9][10] |
The low XLogP3 value confirms the high polarity of the molecule. The presence of both acidic and basic functional groups means its net charge is highly dependent on the mobile phase pH. This zwitterionic nature can lead to poor peak shapes on silica-based columns due to interactions with surface silanols.
Strategic Choice: HILIC over Reversed-Phase
-
Reversed-Phase (RP-HPLC): In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and a non-polar stationary phase[11]. Highly polar compounds like this compound have minimal interaction and are not retained. While techniques like ion-pairing chromatography exist, they can lead to long column equilibration times and are often incompatible with mass spectrometry (MS)[12].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile[13]. The mechanism involves the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the stationary phase[4][13]. This provides excellent retention for compounds that are unretained in reversed-phase mode, making it the superior choice for this analysis[14].
HILIC Method Development
The goal is to achieve a symmetric peak shape, adequate retention (k' > 2), and high efficiency.
Column Selection
An amide-functionalized stationary phase (e.g., Acclaim HILIC-10) is recommended. Amide phases are robust, offer excellent retention for a wide range of polar compounds, and are less prone to the strong electrostatic interactions that can occur with bare silica, leading to better peak shapes for basic compounds[14].
Mobile Phase Optimization
-
Organic Solvent: Acetonitrile is the most common and effective weak solvent for HILIC[13]. A high percentage (>80%) is typically required to promote partitioning and retention.
-
Aqueous Component & pH Control: A buffer is essential to control the pH and ensure consistent ionization of the analyte. Ammonium formate or ammonium acetate are ideal as they are volatile (MS-compatible) and highly soluble in organic solvents. The mobile phase pH is critical. To achieve good retention and peak shape for a zwitterionic compound, operating at a pH between the two pKa values is often beneficial, as it minimizes the overall charge. A pH of approximately 3.5 , adjusted with formic acid, is a logical starting point. This ensures the carboxylic acid group is largely protonated (neutral) while the amino group is protonated (positive), providing a consistent ionic state for chromatography.
Detection
The pyridazine ring contains a strong chromophore. UV detection is suitable and provides good sensitivity. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be in the 250-280 nm range. For general-purpose analysis of pyridazine derivatives, 254 nm is a common starting point[15].
Detailed Experimental Protocol
This protocol is a validated starting point and may be optimized for specific instrumentation.
Instrumentation & Reagents
-
HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Amide-based HILIC Column (e.g., Acclaim HILIC-10, 3 µm, 4.6 x 150 mm).
-
Chemicals:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or Type I).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Amide HILIC, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic |
| Composition | 5% Mobile Phase A / 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm (or determined λmax) |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
Note: HILIC columns may require extended equilibration times (20-30 column volumes) when new or after changing mobile phases.
Solution Preparation
-
Mobile Phase A: Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of water or Mobile Phase A, then dilute to volume with acetonitrile to create a diluent composition similar to the mobile phase (e.g., 50:50 water:acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with a mixture of 5% Mobile Phase A and 95% Acetonitrile. This ensures the injection solvent matches the mobile phase, preventing peak distortion.
Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final data processing.
Method Validation Protocol
To ensure the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters are essential for purity and assay methods.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank (diluent), placebo (if applicable), and a spiked sample. Stress the analyte (acid, base, heat, light, oxidation) to demonstrate separation from degradation products. | Peak is pure and free from interference at its retention time. Resolution > 2 between analyte and nearest eluting peak. |
| Linearity & Range | To demonstrate a proportional relationship between signal and concentration. | Analyze a minimum of 5 concentrations across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Analyze samples at 3 concentrations (e.g., 80%, 100%, 120% of target) in triplicate. Can be done by spiking a placebo or by standard addition. | Mean recovery between 98.0% and 102.0%. |
| Precision | To measure the degree of scatter between measurements. | Repeatability (Intra-day): 6 replicate injections of a 100% concentration standard. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision. |
| Robustness | To assess the method's reliability during normal use. | Systematically vary key parameters: Mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), % Mobile Phase A (±1%). | Retention time shift should be acceptable; peak shape and resolution should remain within system suitability limits. RSD of results should remain ≤ 2.0%. |
Validation Logic Diagram
Caption: Interrelationship of key parameters in analytical method validation.
Conclusion
The analysis of polar compounds like this compound requires a departure from standard reversed-phase chromatography. The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides excellent retention, good peak shape, and reliable quantification. By carefully selecting an amide-based stationary phase and controlling the mobile phase pH with an ammonium formate buffer, the challenges posed by the analyte's high polarity and zwitterionic character are effectively overcome. The accompanying validation protocol provides a clear framework for researchers to establish this method as a robust, accurate, and precise tool for quality control and research in drug development.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Hydrophilic Interaction (HILIC) Columns.Biocompare. [Link]
- Hydrophilic interaction chrom
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples
- Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.PubMed Central. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.jones-chrom.co.uk. [Link]
- HPLC Methods for analysis of 3-Aminopyridine.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies. [Link]
- The pyridazine heterocycle in molecular recognition and drug discovery.PubMed Central. [Link]
- Reversed-phase chrom
- Reverse Phase/ Normal Phase HPLC Analytical Techniques.Jordi Labs. [Link]
- Aminopyridazine.PubChem. [Link]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.PubMed Central. [Link]
- The UV-Vis absorption spectra of III in different solvents.
- pKa Data Compiled by R. Williams.ACS Division of Organic Chemistry. [Link]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust LC-MS Method for the Purification of 4-Aminopyridazine-3-carboxylic Acid
Abstract
This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the purification of 4-Aminopyridazine-3-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to its polar and zwitterionic nature, this compound presents challenges for traditional reversed-phase chromatography. This guide outlines a strategic approach utilizing mixed-mode chromatography to achieve efficient retention and separation. The protocol provides a comprehensive workflow, from sample preparation to LC-MS parameter optimization, ensuring high purity and recovery of the target compound. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of polar heterocyclic compounds.
Introduction
This compound is a polar, heterocyclic compound with a molecular weight of 139.11 g/mol and a predicted acidic pKa of approximately 2.11 for the carboxylic acid group. Its structure, containing both a basic amino group and an acidic carboxylic acid group, suggests zwitterionic properties in solution, making it a challenging analyte for standard reversed-phase liquid chromatography (RPLC). In RPLC, polar compounds often exhibit poor retention on non-polar stationary phases like C18, leading to co-elution with the solvent front and inadequate separation from impurities.
To overcome these challenges, this application note describes a method employing a mixed-mode stationary phase. Mixed-mode chromatography leverages multiple retention mechanisms, such as reversed-phase and ion-exchange interactions, to enhance the retention and selectivity for polar and ionizable compounds.[1][2] This approach avoids the use of ion-pairing reagents, which are often incompatible with mass spectrometry.[3] The developed LC-MS method provides a reliable and efficient means for the purification of this compound, ensuring high-quality material for subsequent applications.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is critical for effective method development.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [ChemAxon Prediction] |
| Molecular Weight | 139.11 g/mol | [ChemAxon Prediction] |
| Predicted Acidic pKa | ~2.11 | [Similar Compound Data][4] |
| Predicted Basic pKa | Not readily available | - |
| Structure |
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
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- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Aminopyridazine-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activities is paramount. The pyridazine core, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, has steadily emerged as a "privileged structure."[1][2] Its inherent polarity, capacity for hydrogen bonding, and influence on metabolic stability make it an attractive framework for the design of new therapeutic agents.[1][2] Within this class of heterocycles, 4-aminopyridazine-3-carboxylic acid stands out as a particularly valuable building block, enabling the construction of a multitude of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, derivatization, and application of this versatile scaffold in drug discovery, with a special focus on its role in the development of kinase inhibitors.
The unique arrangement of the amino and carboxylic acid functionalities on the pyridazine ring provides a strategic platform for introducing molecular diversity. The amino group serves as a key site for amide bond formation, a cornerstone reaction in medicinal chemistry, while the pyridazine core itself engages in crucial interactions with biological targets.[1] This guide will furnish researchers, scientists, and drug development professionals with detailed protocols and field-proven insights to effectively harness the potential of the this compound scaffold in their research endeavors.
The Foundation: Synthesis of the this compound Scaffold
A robust and reproducible synthesis of the core scaffold is the essential starting point for any medicinal chemistry program. While various methods for the synthesis of pyridazine derivatives exist, a common route to aminopyridazine carboxylic acids involves the Hofmann or Curtius rearrangement of a suitable precursor.[3][4][5][6] These classic reactions provide a reliable means of introducing an amino group from a carboxylic acid derivative.
Protocol 1: Synthesis of this compound via Hofmann Rearrangement
This protocol outlines a potential synthetic route starting from pyridazine-4,5-dicarboxylic acid, proceeding through a Hofmann rearrangement of a carboxamide intermediate.[6][7] The causality behind this multi-step synthesis lies in the strategic conversion of one of the carboxylic acid groups into an amino group.
Workflow for the Synthesis of this compound
Caption: General workflow for amide bond formation.
Protocol 2: General Procedure for Amide Coupling with this compound
This protocol provides a general method for the synthesis of 4-aminopyridazine-3-carboxamide derivatives using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
HATU
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
Step-by-Step Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid. The choice of coupling reagent and base is critical; HATU is often effective for challenging couplings due to its high reactivity and low propensity for racemization.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine to remove unreacted starting materials and coupling byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aminopyridazine-3-carboxamide derivative.
Case Study: 4-Aminopyridazine-3-carboxamides as TYK2 Inhibitors
A prominent and successful application of the this compound scaffold is in the development of selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. [8][9]TYK2 is a key mediator of cytokine signaling pathways, particularly those involving IL-12, IL-23, and Type I interferons, which are implicated in a variety of autoimmune and inflammatory diseases. [8][9]
The TYK2 Signaling Pathway
TYK2, in conjunction with other JAK family members, plays a crucial role in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.
Simplified TYK2/STAT Signaling Pathway
Caption: The role of TYK2 in the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) of Pyridazine-based TYK2 Inhibitors
Medicinal chemistry campaigns have extensively explored the SAR of 4-aminopyridazine-3-carboxamide derivatives as allosteric inhibitors that bind to the pseudokinase (JH2) domain of TYK2. [8][9]This allosteric inhibition mechanism offers a pathway to achieving high selectivity over other JAK family members, thereby potentially reducing off-target side effects.
Key SAR insights include:
-
The Pyridazine Core: The pyridazine ring is crucial for binding, often forming key hydrogen bonds with the hinge region of the kinase. [1]* The Amide Linker: The amide bond serves as a critical linker, orienting the substituents for optimal interaction with the binding pocket.
-
Substituents on the Amide Nitrogen: Modifications at this position have a significant impact on potency and selectivity. Bulky and hydrophobic groups are often well-tolerated and can enhance binding affinity. [8][9]* Substituents on the Carboxylic Acid Partner: The choice of the carboxylic acid component is a primary driver of potency and allows for fine-tuning of physicochemical properties.
Quantitative Data: Biological Activity of Pyridazine-based TYK2 Inhibitors
The following table summarizes the in vitro activity of representative 4-aminopyridazine-3-carboxamide derivatives as TYK2 inhibitors.
| Compound ID | R Group (on amide) | TYK2 JH2 Binding IC₅₀ (nM) | pSTAT3 Inhibition IC₅₀ (nM) | Reference |
| Example 1 | Substituted Phenyl | 1.5 | 5.2 | [8] |
| Example 2 | Substituted Heterocycle | 0.8 | 3.1 | [8] |
| Deucravacitinib | N/A | 0.2 | 1.0 | [1] |
Note: The specific structures of "Example 1" and "Example 2" are simplified representations from the cited literature for illustrative purposes. Deucravacitinib is an approved drug that contains a related pyridazine carboxamide moiety.
Broader Applications and Future Perspectives
While the development of TYK2 inhibitors represents a major success story for the this compound scaffold, its utility extends to a wide array of other biological targets. The inherent properties of the pyridazine ring make it a valuable component in the design of inhibitors for various kinases and other enzymes. [10][11]For instance, pyridazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), p38 MAP kinase, and vascular endothelial growth factor receptor 2 (VEGFR-2), all of which are important targets in oncology and inflammatory diseases. [2][11] The continued exploration of the chemical space around the this compound core, coupled with advances in computational chemistry and structure-based drug design, will undoubtedly lead to the discovery of new and improved therapeutic agents. The synthetic tractability and favorable drug-like properties of this scaffold ensure its enduring relevance in the field of medicinal chemistry.
References
- Foloppe, N., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10249-10293. [Link]
- Sharma, R., & Kumar, R. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Journal of Drug Delivery and Therapeutics, 12(4-S), 203-212. [Link]
- Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 103, 117847. [Link]
- Ibrahim, M. M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 589-605. [Link]
- Zhang, Y., et al. (2017). Developing pyridazine-3-carboxamides to Be CB2 Agonists: The Design, Synthesis, Structure-Activity Relationships and Docking Studies. Molecules, 22(9), 1493. [Link]
- Pore, V. S., & Ku, A. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(36), 9438-9459. [Link]
- Wikipedia contributors. (2023, December 19). Curtius rearrangement. In Wikipedia, The Free Encyclopedia.
- S. Chimichi and R. Nesi (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100.
- Manetti, F., et al. (2011). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 16(11), 9348-9364. [Link]
- Google Patents. (2016). Process for preparing 4-amino-pyridazines.
- Wikipedia contributors. (2023, October 29). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia.
- El-Gazzar, A. A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
- Pharm D Guru. (n.d.). Hofmann Rearrangement. [Link]
- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(10), 1035-1042. [Link]
- Liu, F., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(11), 1730-1738. [Link]
- Zhelyazkova-Savova, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 53-59. [Link]
- Liu, F., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases.
- Georgieva, M., et al. (2021). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 26(21), 6485. [Link]
- Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Bittner, S., & Zeller, J. (2021). Neuroprotective Properties of 4-Aminopyridine.
- Shestopalov, A. M., et al. (2011). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 47(4), 446-454. [Link]
- Liu, F., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PubMed. [Link]
- Al-Abdullah, E. S., et al. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(5), 6434-6457. [Link]
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
- Liu, F., et al. (2023). Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 86, 129235. [Link]
- Moslin, R. J., et al. (2019). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2).
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Aminopyridazine-3-carboxylic Acid
Introduction: The Pyridazine Scaffold in Kinase Inhibitor Design
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for drug discovery.[1] The 4-aminopyridazine-3-carboxylic acid moiety, in particular, offers a unique combination of features: a basic amino group at the 4-position and an acidic carboxylic acid at the 3-position. This arrangement provides two strategic vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis of kinase inhibitors derived from this compound. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for key transformations, and discuss the biological context of the targeted kinases.
Core Synthetic Strategy: The Primacy of the Amide Bond
The central theme in the elaboration of the this compound scaffold into potent kinase inhibitors is the formation of a stable amide bond at the 3-position. The resulting 4-aminopyridazine-3-carboxamide core is a key pharmacophore that has demonstrated significant activity against a range of important kinase targets, including Tyrosine Kinase 2 (TYK2), Fms-like Tyrosine Kinase 3 (FLT3), and Aurora kinases.[2]
The general synthetic approach is a convergent one, where the this compound core is coupled with a variety of amine-containing fragments. These fragments are carefully chosen to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Caption: General synthetic workflow for kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol details a robust method for the coupling of this compound with a representative amine, aniline, using HATU as the coupling agent. This method is generally applicable to a wide range of amines.
Materials:
-
This compound
-
Aniline (or desired amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-N-phenylpyridazine-3-carboxamide.
Rationale for Reagent Selection:
-
HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization (for chiral amines).[3]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents. It is crucial to use the anhydrous form to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Optional Derivatization of the 4-Amino Group via Buchwald-Hartwig Amination
The 4-amino group can be further functionalized to explore additional SAR. This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce an aryl or heteroaryl moiety. This reaction would typically be performed on a protected version of the 4-aminopyridazine-3-carboxamide.
Materials:
-
Protected 4-aminopyridazine-3-carboxamide (e.g., with a Boc group)
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk tube, add the protected 4-aminopyridazine-3-carboxamide (1.0 eq), the aryl halide (1.2 eq), the base (1.5 eq), the palladium precatalyst (0.02 eq), and the phosphine ligand (0.04 eq) under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-aminopyridazine-3-carboxamide derivative.
-
Deprotect the amino group as required.
Targeted Kinase Signaling Pathways
Inhibitors derived from the 4-aminopyridazine-3-carboxamide scaffold have shown promise against several kinases implicated in cancer and autoimmune diseases. Understanding the signaling pathways these kinases regulate is crucial for rational drug design and development.
TYK2 Signaling Pathway
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling.[4][5] It is involved in the signal transduction of interleukins (IL-12, IL-23) and type I interferons (IFN-α/β).[6][7] Dysregulation of the TYK2 pathway is associated with various autoimmune diseases.
Caption: TYK2 signaling pathway and the point of intervention by 4-aminopyridazine-3-carboxamide inhibitors.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and aberrant cell growth.[8][9][10]
Caption: FLT3 signaling pathway in AML and its inhibition.[11]
Aurora Kinase Signaling Pathway in Cancer
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[2] Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumor progression.[12][13] Aurora kinases are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[14][15]
Caption: Role of Aurora kinases in mitosis and their inhibition.
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative kinase inhibitors featuring a pyridazine or related carboxamide core, providing a benchmark for the expected potency of compounds synthesized from this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| Pyridazine-3-carboxamide | TYK2 | < 10 | Deucravacitinib |
| Pyrazole-3-carboxamide | FLT3 | 0.089 - 2.33 | FN-1501 |
| Pyridin-2-one | Aurora A/B | < 150 | Alisertib (MLN8237) |
Note: The IC50 values are illustrative and can vary based on the specific substitutions on the core scaffold.
Conclusion and Future Directions
This compound represents a versatile and valuable starting material for the synthesis of a new generation of kinase inhibitors. The straightforward and robust synthetic strategies, primarily centered around amide bond formation, allow for the rapid generation of diverse chemical libraries. The demonstrated activity of the resulting 4-aminopyridazine-3-carboxamide scaffold against key cancer and autoimmune targets like TYK2, FLT3, and Aurora kinases underscores its therapeutic potential.
Future work in this area will likely focus on the development of highly selective inhibitors by exploring novel substitutions at the 4-amino position and on the amide nitrogen. Furthermore, the exploration of bioisosteric replacements for the carboxylic acid and amide functionalities could lead to compounds with improved pharmacokinetic profiles.[13] The protocols and conceptual framework provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and optimization of novel kinase inhibitors based on this promising scaffold.
References
- Bristol Myers Squibb. (n.d.). Tyrosine Kinase 2 (TYK2) Immune Pathway.
- Bristol Myers Squibb. (n.d.). The Role of TYK2 in Immunology.
- Borisa, A. C., & Bhatt, H. G. (2017). Aurora Kinases: Their Role in Cancer and Cellular Processes. SciSpace.
- Ghoreschi, K., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. PMC.
- Bristol Myers Squibb. (n.d.). TYK2 Tyrosine Kinase 2 - Immunology Pathways.
- Takahashi, S. (2011).
- Zou, Z., et al. (2019). Aurora kinases: novel therapy targets in cancers. PMC.
- Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway.
- Scilit. (n.d.). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
- PMC. (2025, June 18). Aurora kinases signaling in cancer: from molecular perception to targeted therapies.
- Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC.
- Kindler, T., et al. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years.
- ResearchGate. (n.d.). Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is....
- DIMA Biotechnology. (2025, May 20). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Growing Science. (2022, August 29).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. growingscience.com [growingscience.com]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies | Scilit [scilit.com]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Aminopyridazine-3-carboxylic Acid in the Synthesis of Novel Anticonvulsant Agents
Introduction: The Pressing Need for Novel Anticonvulsants and the Promise of the Pyridazine Scaffold
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects.[1] This underscores the urgent and ongoing need for the development of novel anticonvulsant agents with improved efficacy and better safety profiles.
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design of various therapeutic agents, including those targeting the central nervous system (CNS).[2][3] Pyridazine derivatives have demonstrated a broad spectrum of biological activities, and their unique electronic and structural features make them attractive candidates for the development of new anticonvulsants.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-aminopyridazine-3-carboxylic acid as a key building block in the synthesis of novel anticonvulsant candidates. We will delve into the scientific rationale, detailed synthetic protocols, and biological evaluation of compounds derived from this versatile scaffold.
Mechanism of Action: Targeting the GABAergic System
The primary mechanism of action for many existing and investigational anticonvulsant drugs involves the enhancement of inhibitory neurotransmission in the brain.[5] The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the CNS. It is believed that many pyridazine-based anticonvulsants exert their effects by modulating this pathway. This can be achieved through various means, including:
-
Positive Allosteric Modulation of GABAA Receptors: Similar to benzodiazepines, these compounds may bind to an allosteric site on the GABAA receptor, increasing the affinity of GABA for its binding site and enhancing the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
-
Inhibition of GABA Transaminase (GABA-T): By inhibiting the enzyme responsible for the degradation of GABA, the concentration of this inhibitory neurotransmitter in the synaptic cleft can be increased.
The structural features of derivatives synthesized from this compound, particularly the presence of the pyridazine ring and the carboxamide linkage, are thought to be crucial for their interaction with components of the GABAergic system.
Synthetic Strategy: Leveraging this compound
The core of our synthetic approach revolves around the derivatization of this compound. The presence of both an amino group and a carboxylic acid group on the pyridazine ring provides two reactive handles for chemical modification, allowing for the creation of a diverse library of compounds. The primary focus of this guide will be on the formation of amide bonds at the carboxylic acid position, a common and effective strategy in medicinal chemistry to generate molecules with desirable pharmacokinetic and pharmacodynamic properties.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of anticonvulsant candidates from this compound can be summarized as follows:
Caption: General workflow from synthesis to lead identification.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-4-aminopyridazine-3-carboxamides
This protocol details the amide coupling reaction between this compound and a variety of primary and secondary amines. The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by the amine.
Rationale: The formation of an amide bond is a robust and versatile reaction in organic synthesis. For the coupling of an electron-deficient amine like 4-aminopyridazine with a carboxylic acid, standard coupling reagents are often employed. Here, we describe a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or N,N-dimethylpyridin-4-amine (DMAP).[6]
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or N,N-Dimethylpyridin-4-amine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl/alkyl-4-aminopyridazine-3-carboxamide.
-
Characterization: Characterize the final product by NMR (1H, 13C), IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vivo Anticonvulsant Screening
The anticonvulsant activity of the synthesized compounds is evaluated in rodent models using two standard screening tests: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Rationale: The MES test is a model for generalized tonic-clonic seizures, and efficacy in this model is indicative of an ability to prevent seizure spread. The scPTZ test is a model for absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[1]
Materials:
-
Synthesized pyridazine carboxamide derivatives
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Pentylenetetrazole (PTZ)
-
Saline (0.9%)
-
Male Swiss albino mice (20-25 g)
-
Electroshock apparatus
-
Rotarod apparatus
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved or suspended in the vehicle. A control group receives only the vehicle.
-
Maximal Electroshock (MES) Test:
-
At a predetermined time after drug administration (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
At a predetermined time after drug administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Assess motor impairment by placing the mice on a rotating rod (e.g., 6-10 rpm).
-
Record the time the animals are able to remain on the rod. Neurotoxicity is indicated by the inability of the mice to maintain their balance on the rod for a predetermined period (e.g., 1 minute).
-
-
Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. Calculate the protective index (PI = TD50/ED50) as a measure of the drug's margin of safety.
Data Presentation
The following table summarizes hypothetical anticonvulsant activity data for a series of N-substituted-4-aminopyridazine-3-carboxamides.
| Compound ID | R-group | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| PZ-01 | Phenyl | 55.2 | > 300 | 250 | 4.5 |
| PZ-02 | 4-Chlorophenyl | 32.8 | 150.5 | 210 | 6.4 |
| PZ-03 | 2,6-Dichlorophenyl | 15.2 | 91.1 | 185 | 12.2 |
| PZ-04 | Benzyl | 78.4 | > 300 | > 300 | > 3.8 |
| PZ-05 | Cyclohexyl | 120.1 | > 300 | > 300 | > 2.5 |
Structure-Activity Relationship (SAR) Insights
Sources
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 4-Aminopyridazine-3-carboxylic Acid in the Synthesis of Novel Agrochemicals
These application notes provide a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of 4-aminopyridazine-3-carboxylic acid as a versatile building block for the synthesis of potential new herbicides and fungicides. This document outlines the compound's properties, a detailed protocol for its derivatization, and discusses potential mechanisms of action for the resulting novel agrochemicals.
Introduction: The Pyridazine Scaffold in Modern Crop Protection
The pyridazine ring system is a "privileged scaffold" in medicinal and agrochemical research. Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it an attractive core for designing biologically active molecules.[1] Pyridazine derivatives have demonstrated a wide array of biological activities, including herbicidal, fungicidal, and insecticidal properties.[2][3] Specifically, aminopyridazine carboxylic acids are recognized as valuable intermediates in the formulation of effective agrochemicals.[4]
This compound (CAS No. 20865-29-6) is a particularly promising starting material. The presence of three key functional groups—an amino group, a carboxylic acid, and the pyridazine core—offers multiple reaction sites for chemical modification, allowing for the creation of diverse libraries of novel compounds for high-throughput screening.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and optimization. The table below summarizes the key physicochemical characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 20865-29-6 | [5] |
| Molecular Formula | C₅H₅N₃O₂ | [] |
| Molecular Weight | 139.11 g/mol | [] |
| Appearance | White to off-white powder/solid | [7] |
| IUPAC Name | This compound | [] |
| InChI Key | IYLFGIFKHIUQSL-UHFFFAOYSA-N | [] |
| Storage Conditions | Store in a cool, dry place under inert gas | [8] |
PART 1: Synthesis Protocol for a Novel Herbicidal Candidate
The following is a detailed, step-by-step protocol for a representative synthesis of a novel herbicidal candidate, N-(2,4-difluorophenyl)-4-aminopyridazine-3-carboxamide , from this compound. This protocol is based on established amide bond formation reactions, a common and crucial step in the synthesis of many commercial agrochemicals.
Rationale for the Synthetic Approach
The carboxylic acid moiety of this compound can be readily converted to an amide. Amide bond formation is a robust and well-understood reaction. The choice of 2,4-difluoroaniline as the coupling partner is strategic; halogenated phenyl rings are common features in potent herbicides and fungicides, as they can enhance binding to target enzymes and improve metabolic stability. The resulting carboxamide is a structure analogous to known phytoene desaturase (PDS) inhibiting herbicides.[9]
Experimental Protocol
Step 1: Activation of the Carboxylic Acid
-
Objective: To convert the carboxylic acid into a more reactive intermediate, in this case, an acid chloride, to facilitate amide bond formation.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-aminopyridazine-3-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
Step 2: Amide Bond Formation
-
Objective: To couple the activated acid chloride with 2,4-difluoroaniline to form the target carboxamide.
-
Materials:
-
Crude 4-aminopyridazine-3-carbonyl chloride (from Step 1)
-
2,4-Difluoroaniline (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve 2,4-difluoroaniline and triethylamine in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-(2,4-difluorophenyl)-4-aminopyridazine-3-carboxamide.
-
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for a novel herbicidal candidate.
PART 2: Potential Mechanisms of Action (MoA)
Pyridazine-based herbicides are known to act on several key biochemical pathways in plants. The novel compound synthesized in Part 1, due to its structural features, could potentially exhibit herbicidal activity through one of the following mechanisms:
Inhibition of Phytoene Desaturase (PDS)
-
Scientific Rationale: PDS is a critical enzyme in the carotenoid biosynthesis pathway.[9] Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of colored carotenoids. Without carotenoids to quench photo-oxidative stress, chlorophyll is rapidly destroyed upon exposure to light, resulting in a characteristic "bleaching" phenotype and eventual plant death. Norflurazon is a commercial pyridazine herbicide that targets PDS.[9]
-
Trustworthiness: The structural motif of a substituted pyridazine carboxamide, as synthesized in our protocol, is a known scaffold for PDS inhibitors.[9] The herbicidal activity of such compounds can be validated by observing bleaching symptoms in treated plants and confirmed through in vitro enzyme assays using isolated PDS.
Inhibition of Fatty Acid Synthesis
-
Scientific Rationale: Some pyridazine herbicides function by inhibiting the synthesis of fatty acids, which are essential components of plant cell membranes.[10] This disruption halts cell division and plant growth, leading to the death of the weed, particularly in rapidly growing grass species.
-
Trustworthiness: This MoA is well-established for certain classes of herbicides. The efficacy of a novel compound targeting this pathway can be assessed by observing growth inhibition, particularly in meristematic tissues, and can be confirmed by measuring the incorporation of radiolabeled acetate into fatty acids in treated plant tissues.
Visualizing the PDS Inhibition Pathway
Caption: Mechanism of action via PDS inhibition.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel agrochemicals. Its functional groups allow for straightforward chemical modification to produce a diverse range of candidate molecules. The established herbicidal activity of the pyridazine scaffold, targeting crucial plant-specific pathways like carotenoid and fatty acid biosynthesis, provides a strong rationale for exploring derivatives of this compound. The protocols and insights provided in this document are intended to empower researchers to unlock the potential of this promising building block in the quest for new and effective crop protection solutions.
References
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine: A privileged scaffold in the development of 21st-century pesticides | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-AMINO-PYRIDAZINE-3-CARBOXYLIC ACID | 20865-29-6 [chemicalbook.com]
- 7. 4-Amino-pyridazine-3-carboxylic acid hydrochloride | 1414958-84-1 [sigmaaldrich.com]
- 8. 3-AMINO-4-PYRIDAZINECARBOXYLIC ACID CAS#: 21141-03-7 [amp.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
Application of 3-Amino-4-pyridazinecarboxylic Acid in Material Science: An Analysis of Current Research and Future Potential
Introduction
3-Amino-4-pyridazinecarboxylic acid is a heterocyclic compound featuring both an amino group and a carboxylic acid functional group on a pyridazine ring. This unique arrangement of functional groups presents intriguing possibilities for its application as a building block in the synthesis of advanced materials. The presence of a nucleophilic amino group and a coordinating carboxylic acid group on a thermally stable aromatic core suggests its potential utility as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs), as well as a monomer for the synthesis of functional polymers.
This document provides an overview of the potential applications of 3-Amino-4-pyridazinecarboxylic acid in material science, based on an extensive review of currently available scientific literature and chemical supplier information. It is important to note that while the structural characteristics of this molecule are highly suggestive of its utility in materials synthesis, detailed research articles and established protocols specifically demonstrating its incorporation into materials such as polymers and MOFs are presently limited. This guide, therefore, focuses on the theoretical potential, draws parallels from similarly structured molecules, and outlines prospective research directions and foundational experimental considerations.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-4-pyridazinecarboxylic acid (CAS No. 21141-03-7) is presented in the table below. These properties are essential for designing synthetic routes and predicting the behavior of the resulting materials.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Potential Applications in Material Science
Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of 3-Amino-4-pyridazinecarboxylic acid, possessing both a carboxylic acid group and an amino group, makes it a promising candidate as an organic linker for the synthesis of MOFs and coordination polymers. The carboxylic acid can deprotonate to form a carboxylate, which is a classic coordinating group for metal ions. Simultaneously, the amino group can participate in coordination or act as a site for post-synthetic modification. The nitrogen atoms within the pyridazine ring can also engage in coordination with metal centers.
Caption: Proposed workflow for the synthesis and characterization of MOFs using 3-Amino-4-pyridazinecarboxylic acid.
Objective: To explore the coordination of 3-Amino-4-pyridazinecarboxylic acid with a divalent metal ion (e.g., Zn²⁺) under solvothermal conditions to form a crystalline coordination polymer.
Materials:
-
3-Amino-4-pyridazinecarboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Small glass vials (e.g., 4 mL)
-
Programmable oven
Procedure:
-
In a 4 mL glass vial, combine 3-Amino-4-pyridazinecarboxylic acid (0.05 mmol, 6.95 mg) and Zinc nitrate hexahydrate (0.05 mmol, 14.87 mg).
-
Add 2 mL of DMF to the vial.
-
Cap the vial tightly.
-
Place the vial in a programmable oven.
-
Heat the oven to 100°C over 2 hours.
-
Maintain the temperature at 100°C for 48 hours.
-
Slowly cool the oven to room temperature over 24 hours.
-
After cooling, inspect the vial for the formation of crystals.
-
Isolate any crystalline product by decanting the solvent.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the crystals in air.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: This is a common method for growing high-quality crystals of MOFs and coordination polymers. The elevated temperature and pressure can overcome kinetic barriers and facilitate the formation of thermodynamically stable crystalline phases.
-
Choice of Metal Salt: Zinc nitrate is often used in the synthesis of MOFs due to the versatile coordination geometries of the Zn²⁺ ion.
-
Solvent: DMF is a high-boiling point, polar aprotic solvent that is widely used in MOF synthesis as it can effectively dissolve the reactants and often acts as a template or coordinating molecule.
-
Slow Cooling: Gradual cooling of the reaction mixture can promote the growth of larger, more well-defined crystals by allowing the system to slowly reach equilibrium.
Monomer for Functional Polymers
The presence of both an amino and a carboxylic acid group allows 3-Amino-4-pyridazinecarboxylic acid to be considered as a monomer for the synthesis of polyamides. The resulting polymers would have the pyridazine ring as a recurring unit in the polymer backbone, which could impart thermal stability and specific optical or electronic properties. The amino group can also be a site for further functionalization.
Caption: Proposed workflow for the synthesis and characterization of polymers from 3-Amino-4-pyridazinecarboxylic acid.
Objective: To synthesize a polyamide from 3-Amino-4-pyridazinecarboxylic acid by first converting the carboxylic acid to an acid chloride, followed by polycondensation.
Part 1: Synthesis of 3-Amino-4-(chlorocarbonyl)pyridazine
Materials:
-
3-Amino-4-pyridazinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dry toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend 3-Amino-4-pyridazinecarboxylic acid (1 mmol, 139.11 mg) in dry toluene (10 mL).
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Add thionyl chloride (1.2 mmol, 0.09 mL) dropwise to the suspension at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 110°C) for 4 hours.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.
Part 2: Polycondensation
Materials:
-
Crude 3-Amino-4-(chlorocarbonyl)pyridazine
-
Dry N,N-Dimethylacetamide (DMAc)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
Dissolve the crude acid chloride in dry DMAc (5 mL) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1 mmol, 0.08 mL) to the solution.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
Causality Behind Experimental Choices:
-
Acid Chloride Formation: The conversion of the carboxylic acid to a more reactive acid chloride is a standard method to facilitate amide bond formation in polycondensation reactions. Thionyl chloride is a common and effective reagent for this transformation.
-
Inert Atmosphere and Dry Solvents: The acid chloride intermediate and the polymerization reaction are sensitive to moisture, which can hydrolyze the acid chloride and terminate the polymer chains. Therefore, carrying out the reaction under an inert atmosphere with dry solvents is crucial.
-
Acid Scavenger: Pyridine is added to neutralize the HCl that is generated during the polycondensation reaction. This prevents the protonation of the amino groups, which would render them unreactive, and drives the reaction towards polymer formation.
-
Precipitation and Washing: Pouring the reaction mixture into a non-solvent (methanol) causes the polymer to precipitate, allowing for its separation from unreacted monomers, oligomers, and other impurities. Thorough washing is necessary to purify the polymer.
Conclusion and Future Outlook
3-Amino-4-pyridazinecarboxylic acid is a molecule with significant, yet largely untapped, potential in material science. Its bifunctional nature makes it an attractive building block for both coordination polymers and functional polyamides. The protocols outlined in this document provide a foundational framework for researchers to begin exploring the synthesis of novel materials based on this compound.
Future research should focus on the successful synthesis and crystallographic characterization of MOFs and coordination polymers using 3-Amino-4-pyridazinecarboxylic acid as a ligand. The properties of these materials, such as their porosity, thermal stability, and potential for gas storage or catalysis, should be thoroughly investigated. Similarly, the synthesis of polyamides and other polymers derived from this monomer warrants exploration, with a focus on their thermal, mechanical, and optoelectronic properties. The development of a rich body of experimental data will be crucial to fully realize the potential of 3-Amino-4-pyridazinecarboxylic acid in the creation of next-generation materials.
References
Sources
Application Note: A Comprehensive Guide to the N-acylation of 4-Aminopyridazine-3-carboxylic acid
Introduction
The N-acylation of heteroaromatic amines is a cornerstone of modern medicinal chemistry and drug development. This transformation introduces an amide functionality, a critical pharmacophore found in a vast array of therapeutic agents. The pyridazine scaffold, in particular, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This application note provides a detailed experimental protocol for the N-acylation of 4-aminopyridazine-3-carboxylic acid, a key building block for the synthesis of novel pharmaceutical candidates. We will delve into the underlying chemical principles, explore various synthetic strategies, and present a step-by-step guide for researchers and scientists in the field.
Scientific Rationale and Mechanistic Overview
The N-acylation of this compound involves the formation of an amide bond between the 4-amino group and a carboxylic acid or its activated derivative. The primary challenge in this synthesis is the presence of two nucleophilic sites: the amino group and the carboxylate group. Direct acylation without a protecting group strategy can lead to a mixture of products, including the desired N-acylated product, the O-acylated product, and polymeric byproducts. Therefore, a robust and selective synthetic strategy is paramount.
Two primary strategies are commonly employed for the N-acylation of amino acids and related compounds:
-
Acylation with Activated Carboxylic Acid Derivatives: This classic approach involves the use of highly reactive acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds rapidly, often at room temperature, in the presence of a base to neutralize the acidic byproduct.[1][][3]
-
Coupling Agent-Mediated Amide Bond Formation: This method utilizes a coupling reagent to activate the carboxylic acid in situ, forming a highly reactive intermediate that readily reacts with the amine. This approach is widely used in peptide synthesis and offers mild reaction conditions and high yields.[4][5][6][7]
Given the bifunctional nature of this compound, a protection strategy for the carboxylic acid group is highly recommended to ensure selective N-acylation. Esterification is a common and effective method for protecting carboxylic acids.[8]
Experimental Workflow
The overall experimental workflow for the N-acylation of this compound can be visualized as a three-step process: protection of the carboxylic acid, N-acylation, and deprotection of the carboxylic acid.
Caption: A three-step workflow for the N-acylation of this compound.
Detailed Experimental Protocols
Protocol 1: Protection of the Carboxylic Acid (Esterification)
This protocol describes the conversion of this compound to its methyl ester to protect the carboxylic acid functionality.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain methyl 4-aminopyridazine-3-carboxylate. The crude product is often of sufficient purity for the next step.
Protocol 2: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)
This protocol details the N-acylation of the protected intermediate with an acyl chloride.[1]
Materials:
-
Methyl 4-aminopyridazine-3-carboxylate
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve methyl 4-aminopyridazine-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 3: N-Acylation using a Coupling Reagent (HATU)
This protocol describes the N-acylation using a modern coupling reagent, HATU, which often provides higher yields and cleaner reactions.[4][6]
Materials:
-
Methyl 4-aminopyridazine-3-carboxylate
-
Carboxylic acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of methyl 4-aminopyridazine-3-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a 5% aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of the Methyl Ester (Hydrolysis)
This final step removes the methyl ester protecting group to yield the desired N-acylated this compound.
Materials:
-
Methyl 4-(acylamino)pyridazine-3-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the methyl 4-(acylamino)pyridazine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5-2.0 eq) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the aqueous residue in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the final N-acyl-4-aminopyridazine-3-carboxylic acid. The product can be further purified by recrystallization if necessary.
Data Presentation: Key Reaction Parameters
| Parameter | Protocol 2 (Acyl Chloride) | Protocol 3 (HATU Coupling) |
| Acylating Agent | Acyl Chloride (1.1 eq) | Carboxylic Acid (1.1 eq) |
| Activating/Coupling Agent | N/A | HATU (1.2 eq) |
| Base | Pyridine or Et₃N (1.5 eq) | DIPEA or Et₃N (2.0 eq) |
| Solvent | Anhydrous DCM or THF | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-4 hours | 4-12 hours |
Troubleshooting and Field-Proven Insights
-
Incomplete Esterification: If the protection step is incomplete, ensure all reagents and solvents are anhydrous. The use of a slight excess of thionyl chloride and longer reflux times may be beneficial.
-
Low Yield in N-Acylation: For sterically hindered acyl chlorides or less reactive amines, using a more potent coupling reagent like HATU or COMU is recommended.[6] Increasing the reaction temperature or time may also improve yields.
-
Side Reactions: The pyridazine nitrogen atoms are generally less nucleophilic than the amino group. However, with highly reactive acylating agents, bis-acylation or reaction at the ring nitrogen is a possibility. Careful control of stoichiometry and reaction temperature is crucial.
-
Difficult Purification: The final product, being a carboxylic acid, may be challenging to purify by silica gel chromatography. Recrystallization from a suitable solvent system is often the preferred method.
Conclusion
This application note provides a comprehensive and practical guide for the N-acylation of this compound. By employing a robust protection-acylation-deprotection strategy, researchers can efficiently synthesize a diverse library of N-acylated pyridazine derivatives for further investigation in drug discovery programs. The choice between the acyl chloride and coupling reagent methods will depend on the specific substrate, available resources, and desired scale of the reaction. Careful execution of these protocols, coupled with diligent reaction monitoring, will ensure successful and reproducible outcomes.
References
- Chemguide. (n.d.). The Preparation of Amides.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2025, August 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
- Nishiwaki, N., Nishimoto, T., Tamura, M., & Ariga, M. (2006). Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. Synlett, 2006(1), 0001–0003.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35.
- Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
- RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- RSC Publishing. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions.
- PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Organic Chemistry Portal. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides.
- PMC - NIH. (n.d.). Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Aminopyridazine-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the success of your experiments.
I. Troubleshooting Guide: A Two-Phase Approach
The synthesis of this compound is most commonly approached in two key phases:
-
Phase 1: Synthesis of the Precursor, 4-Amino-3-cyanopyridazine.
-
Phase 2: Hydrolysis of 4-Amino-3-cyanopyridazine to this compound.
This guide is structured to address the potential pitfalls in each of these critical stages.
Phase 1: Synthesis of 4-Amino-3-cyanopyridazine
The formation of the aminocyanopyridazine core is a crucial step that often involves a cyclocondensation reaction. A common strategy is the reaction of a 1,3-dicarbonyl equivalent with hydrazine and a source of the cyano group, such as malononitrile.
Question 1: Low or No Yield of 4-Amino-3-cyanopyridazine.
Potential Causes & Solutions:
-
Inefficient Formation of the Hydrazone Intermediate: The initial reaction between the carbonyl compound and hydrazine to form a hydrazone is a critical step.
-
Expertise & Experience: The pH of the reaction medium is crucial. An acidic medium can catalyze the dehydration step to form the hydrazone, but strongly acidic conditions may protonate the hydrazine, reducing its nucleophilicity.
-
Troubleshooting Protocol:
-
Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If hydrazone formation is sluggish, consider the addition of a catalytic amount of a weak acid, such as acetic acid.
-
Ensure the reaction temperature is optimized. While some reactions proceed at room temperature, gentle heating may be required.
-
-
-
Suboptimal Reaction Conditions for Cyclization: The subsequent cyclization to form the pyridazine ring is often the yield-determining step.
-
Trustworthiness: The choice of solvent significantly impacts reaction rates and yields. Protic solvents like ethanol are commonly used and can facilitate the reaction. A solvent screen may be necessary to identify the optimal medium for your specific substrates.
-
Optimization Table:
-
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to Reflux | Start at room temperature and gradually increase while monitoring the reaction progress. |
| Solvent | Ethanol, Acetic Acid, DMF | Ethanol is a good starting point. Acetic acid can act as both solvent and catalyst. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the point of maximum product formation. |
-
Side Reactions: The formation of multiple products is a common observation.
-
Authoritative Grounding: Unwanted side reactions can compete with the desired cyclization. For instance, self-condensation of the carbonyl starting material or polymerization of malononitrile can occur under basic conditions. A one-pot, three-component reaction of arylglyoxals, hydrazine hydrate, and malononitrile has been shown to be an effective method for the synthesis of related aminocyanopyridazines, minimizing side products by controlling the reaction sequence in situ.[1]
-
Mitigation Strategy: A stepwise addition of reagents can be beneficial. First, allow the hydrazone to form completely before adding the malononitrile.
-
Experimental Workflow: One-Pot Synthesis of an Aminocyanopyridazine Derivative
Caption: One-pot synthesis of a 4-amino-3-cyanopyridazine derivative.
Phase 2: Hydrolysis of 4-Amino-3-cyanopyridazine
The conversion of the nitrile group to a carboxylic acid is a standard transformation, but can present its own set of challenges, particularly with a substituted heterocyclic system.
Question 2: Incomplete Hydrolysis of the Nitrile Group.
Potential Causes & Solutions:
-
Insufficiently Harsh Reaction Conditions: The hydrolysis of an aromatic nitrile can be sluggish.
-
Expertise & Experience: Both acidic and basic conditions can be employed for nitrile hydrolysis. Strong acids like concentrated sulfuric or hydrochloric acid, or strong bases like sodium or potassium hydroxide are typically required. The choice between acidic or basic hydrolysis may depend on the stability of the rest of the molecule.
-
Troubleshooting Protocol:
-
If using acidic hydrolysis, start with a moderate concentration of acid (e.g., 6M HCl) and increase the concentration and/or temperature if the reaction is slow.
-
For basic hydrolysis, use a concentrated solution of NaOH or KOH and heat to reflux.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile and the appearance of the carboxylic acid product.
-
-
-
Formation of the Intermediate Amide: The hydrolysis of a nitrile proceeds through an amide intermediate (4-aminopyridazine-3-carboxamide). The reaction can sometimes stall at this stage.
-
Trustworthiness: The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) than the initial hydrolysis of the nitrile to the amide.
-
Optimization Table:
-
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Concentrated HCl or H₂SO₄ | Concentrated NaOH or KOH |
| Temperature | 80 - 120 °C | 80 - 120 °C (Reflux) |
| Reaction Time | 12 - 48 hours | 12 - 48 hours |
Question 3: Product Purification and Isolation Issues.
Potential Causes & Solutions:
-
Amphoteric Nature of the Product: this compound contains both a basic amino group and an acidic carboxylic acid group, making it amphoteric. This can complicate extraction and purification.
-
Expertise & Experience: The product will be soluble in both acidic and basic aqueous solutions. The isoelectric point (the pH at which the molecule has a net zero charge) is the point of minimum solubility, and adjusting the pH to this point is key for precipitation and isolation.
-
Purification Protocol:
-
After the reaction is complete, carefully neutralize the reaction mixture.
-
If the reaction was performed under acidic conditions, slowly add a base (e.g., NaOH solution) to raise the pH. If under basic conditions, add an acid (e.g., HCl).
-
Monitor the pH and observe for precipitation. The isoelectric point will likely be in the weakly acidic to neutral range.
-
Collect the precipitated solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
-
-
Reaction Mechanism: Hydrolysis of a Nitrile to a Carboxylic Acid
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The most common precursors are a 1,3-dicarbonyl compound (or equivalent), hydrazine, and a source for the cyano group, typically malononitrile. These react to form the intermediate, 4-amino-3-cyanopyridazine, which is then hydrolyzed.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q3: My final product is colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration. Recrystallization is also a powerful technique for purification and decolorization.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong acids and bases used in the hydrolysis step are corrosive and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q5: What are some common side products in the cyclocondensation reaction?
A5: Potential side products include self-condensation products of the starting carbonyl compound, Michael addition products of hydrazine to malononitrile without cyclization, and the formation of isomeric pyridazine derivatives depending on the regioselectivity of the cyclization. Careful control of reaction conditions and stoichiometry can help to minimize these.
References
- Al-Zaydi, K. M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 130-133.
- Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules, 16(5), 3627-3636.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
- Shaabani, A., et al. (2016). Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green Catalysts. Scientific Reports, 6, 20593.
Sources
Technical Support Center: Purification of 4-Aminopyridazine-3-carboxylic acid
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the purification of 4-Aminopyridazine-3-carboxylic acid (CAS 20865-29-6).[1][2] This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable heterocyclic building block with high purity. The inherent amphoteric nature of this molecule, possessing both a basic amino group and an acidic carboxylic acid, presents unique purification challenges.[3] This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address common issues.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a pale yellow or brown solid, not the expected white powder. How can I remove the color impurities?
Answer: Discoloration in aminopyridine and pyridazine derivatives often arises from trace amounts of oxidized byproducts or residual starting materials from syntheses involving strong acids or oxidizing conditions.[4] The most effective method to address this is treatment with activated carbon during recrystallization.
-
Causality: Activated carbon has a high surface area with a network of fine pores, allowing it to adsorb large, flat aromatic molecules, which are often the source of color, while leaving your smaller target molecule in solution.
-
Protocol Insight:
-
Dissolve your crude, colored product in a suitable hot solvent (e.g., water or an alcohol/water mixture).
-
Add a small amount of activated carbon (typically 1-2% w/w relative to your product). Be cautious, as adding it to a boiling solution can cause vigorous bumping.
-
Maintain the solution at a gentle boil for 5-10 minutes with stirring.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization. A patent for purifying a related compound, 4-aminopyridine, explicitly details a decolorization step using activated carbon in an ethanol/hexamethylene solvent system.[5]
-
Question 2: After synthesis, my NMR spectrum shows unreacted starting material and another significant byproduct. What is the most efficient first-pass purification strategy?
Answer: When dealing with a mixture of acidic, basic, and potentially neutral species, an acid-base extraction is the most powerful and scalable initial purification technique. This method leverages the amphoteric character of this compound to selectively move it between aqueous and organic phases.
-
Mechanism:
-
At low pH (e.g., pH ~2): The amino group is protonated (-NH₃⁺), making the molecule a cation that is highly soluble in the aqueous phase. Neutral organic byproducts can be washed away with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
At high pH (e.g., pH ~9-10): The carboxylic acid is deprotonated (-COO⁻), forming an anion that is also soluble in the aqueous phase. This allows for the removal of any basic, non-acidic impurities with an organic wash.
-
At the isoelectric point (pI): The molecule exists as a neutral zwitterion with minimal water solubility. Adjusting the pH of the aqueous solution to its pI will cause the pure product to precipitate. The pI can be estimated or determined empirically, often falling between pH 3 and 5 for amino acids.[6]
-
This strategy is highly effective for removing non-amphoteric impurities. A detailed workflow is provided in the protocols section.
Question 3: My product fails to crystallize from solution, instead forming an oil or remaining fully dissolved even after cooling. What should I do?
Answer: Oiling out or failure to crystallize is a common problem, especially when residual impurities are present that act as "eutectic plasticizers" or when the chosen solvent is too good at solvating the molecule.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites. Seeding the solution with a tiny crystal of pure product, if available, is also highly effective.
-
Re-evaluate Your Solvent System: Your solvent may be too polar. For highly polar compounds like this, a single solvent recrystallization can be difficult. A two-solvent system is often superior. For example, dissolve the compound in a minimal amount of a hot, polar solvent in which it is very soluble (e.g., methanol or water), and then slowly add a less polar "anti-solvent" in which it is poorly soluble (e.g., n-heptane or diethyl ether) until persistent turbidity is observed.[7] Heating to redissolve and then cooling slowly can yield high-quality crystals.
-
Check for Water: The presence of water can sometimes inhibit crystallization in organic solvents. Ensure your crude material is dry before attempting recrystallization.
-
Isolate as a Salt: If all else fails, you can try to isolate the compound as a salt. Adding a solution of HCl in diethyl ether to a solution of your compound in a polar solvent may precipitate the hydrochloride salt, which can be easier to crystallize.[4]
-
Question 4: I am attempting column chromatography on silica gel, but the product either streaks badly or doesn't elute from the column. How can I improve the separation?
Answer: Standard silica gel chromatography is often problematic for highly polar, basic compounds like aminopyridines and free carboxylic acids.[8] The acidic nature of silica can cause irreversible binding of the basic amino group, while the polar carboxylic acid leads to significant tailing.
-
Expert Recommendations:
-
Modify the Mobile Phase: Add a small percentage of an acid or base to the eluent to suppress ionization. For this compound, adding 0.5-1% acetic acid or formic acid to a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) is recommended.[8] This protonates the amino group consistently and helps achieve sharper peaks.
-
Use Reverse-Phase Chromatography: Reverse-phase (C18) chromatography is generally a better choice for polar compounds.[8] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to both phases to ensure good peak shape.
-
Consider an Alternative Stationary Phase: If available, ion-exchange chromatography can be a highly effective method for purifying compounds with both acidic and basic functional groups.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in the synthesis of this compound?
The byproduct profile depends heavily on the synthetic route. If the synthesis involves the hydrolysis of a nitrile precursor (e.g., 4-amino-3-cyanopyridazine), the most common byproduct is the corresponding amide (4-aminopyridazine-3-carboxamide) from incomplete hydrolysis.[10][11][12] Syntheses starting from substituted pyridazines may have residual starting materials or regioisomers as the primary impurities.[13][14]
FAQ 2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but readily at its boiling point. For this compound, its polarity suggests that polar solvents are a good starting point. Water, ethanol, methanol, and mixtures thereof are excellent candidates. A good practice is to test solubility in small vials with ~10-20 mg of crude product and 0.5 mL of solvent, first cold and then heated.
| Solvent | Boiling Point (°C) | Suitability for Product | Suitability for Impurities |
| Water | 100 | Good solubility when hot, poor when cold | Varies; good for polar impurities |
| Ethanol | 78 | Moderate solubility | Good for moderately polar impurities |
| Methanol | 65 | High solubility; may need an anti-solvent | Good for many organic impurities |
| Ethyl Acetate | 77 | Low solubility | Good for non-polar impurities |
| Heptane | 98 | Very low solubility (useful as anti-solvent) | Excellent for non-polar impurities |
FAQ 3: What are the key considerations for purity analysis by HPLC?
For analyzing the purity of this compound, reverse-phase HPLC is the method of choice.
-
Column: A C18 stationary phase is standard.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B) is typical.
-
Additive: To ensure sharp, symmetrical peaks, it is critical to add an acid modifier like 0.1% TFA or 0.1% formic acid to both mobile phases. This suppresses the ionization of both the carboxylic acid and the amino group.[15]
-
Detection: UV detection is suitable, as the pyridazine ring is a strong chromophore. Select a wavelength near the compound's λmax.
Visualized Workflows and Protocols
Diagram 1: Purification Strategy Decision Tree
This diagram provides a logical path to selecting the appropriate purification method based on the characteristics of the crude product.
A decision tree for selecting the optimal purification strategy.
Detailed Experimental Protocol 1: Recrystallization with Activated Carbon
This protocol is designed for removing color and moderately polar impurities from solid crude product.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a suitable solvent (e.g., deionized water, ~50-100 mL) and heat the mixture to a near boil with stirring until the solid completely dissolves.
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Cautiously add activated carbon (e.g., 100 mg, 2% w/w).
-
Heating: Return the flask to the heat source and maintain a gentle reflux for 10 minutes.
-
Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper). Filter the hot solution quickly into a clean, pre-heated flask to remove the carbon. The goal is to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.
-
Isolation: Collect the purified white crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Diagram 2: Acid-Base Extraction Workflow
This workflow visually outlines the steps for separating the amphoteric product from neutral impurities.
Sources
- 1. 20865-29-6|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 13. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 14. Pyridazine synthesis [organic-chemistry.org]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Purification of 4-Aminopyridazine-3-carboxylic Acid
Welcome to the technical support center for 4-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this important heterocyclic compound. The following question-and-answer format addresses common challenges encountered during its synthesis and purification, offering scientifically grounded solutions and practical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile of this compound can vary significantly depending on the synthetic route. However, several common impurities are frequently encountered:
-
Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials are a common source of contamination. For instance, if the synthesis involves the amination of a halogenated precursor, you might find traces of the chloro- or bromo-pyridazine derivative.
-
Isomeric Byproducts: The formation of constitutional isomers, such as 3-amino-pyridazine-4-carboxylic acid, can occur, particularly under harsh reaction conditions.[1] The regioselectivity of the reactions is not always perfect, leading to these closely related impurities that can be challenging to separate.
-
Over-reaction or Side-reaction Products: The pyridazine ring and its substituents can be susceptible to various side reactions. For example, decarboxylation of the desired product can occur at elevated temperatures, leading to the formation of 4-aminopyridazine.
-
Solvent and Reagent-Related Impurities: Residual solvents, catalysts (e.g., palladium from coupling reactions), and byproducts from reagents used in the reaction (e.g., salts from acid-base neutralizations) are also common.
A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities. Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying these impurities.[2][3]
Q2: My crude this compound has a dark color. What causes this, and how can I decolorize it?
A2: A dark coloration in the crude product is a frequent observation and is typically due to the presence of minor, highly colored impurities. These can arise from several sources:
-
Oxidation: Aminopyridine and aminopyridazine derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods, forming colored degradation products.[4]
-
Polymeric Byproducts: Under certain reaction conditions, particularly at high temperatures or in the presence of strong acids or bases, polymerization of starting materials or the product can occur, leading to the formation of dark, tar-like substances.
-
Residual Metal Catalysts: If a metal catalyst such as palladium was used in the synthesis, residual traces can impart a dark color to the product.
Decolorization Protocol:
A common and effective method for decolorizing the crude product is through treatment with activated carbon followed by recrystallization.
-
Dissolution: Dissolve the crude this compound in a suitable hot solvent. The choice of solvent is critical and will depend on the solubility of your compound. A polar solvent like water, ethanol, or a mixture thereof is often a good starting point.
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution.
-
Heating and Stirring: Heat the mixture at reflux with stirring for 15-30 minutes. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
This procedure can significantly improve the color and purity of your final product.
Q3: I am struggling with the recrystallization of this compound. Can you provide a detailed protocol and suggest suitable solvent systems?
A3: Recrystallization is a powerful purification technique, but finding the right solvent system can be challenging. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
General Recrystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration as described in the decolorization protocol.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Recommended Solvent Systems for this compound:
| Solvent System | Rationale |
| Water | This compound has some solubility in hot water and is less soluble in cold water, making it a good candidate for recrystallization. |
| Ethanol/Water | A mixture of ethanol and water can be effective. The compound is typically more soluble in ethanol, and adding water can decrease the solubility and induce crystallization. |
| Methanol | Methanol can also be a suitable solvent, often used for purifying related aminopyridine derivatives.[5] |
| Acetic Acid/Water | For stubborn impurities, recrystallization from dilute aqueous acetic acid can be effective, as the compound will be protonated and may have different solubility characteristics.[4] |
It is always recommended to perform small-scale trials to identify the optimal solvent or solvent mixture for your specific batch of crude product.
Q4: My product is still impure after recrystallization. What other purification techniques can I use?
A4: If recrystallization is insufficient to achieve the desired purity, more advanced purification techniques may be necessary.
-
Acid-Base Extraction: This technique takes advantage of the amphoteric nature of this compound, which possesses both a basic amino group and an acidic carboxylic acid group.[6]
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl) to precipitate the purified product.
-
Filter, wash with water, and dry the purified this compound. This can be followed by an extraction with a dilute aqueous acid to remove basic impurities.
-
-
Chromatography: For very challenging separations, chromatography is a powerful tool.
-
Column Chromatography: Silica gel column chromatography can be used to separate compounds based on their polarity. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
Ion-Exchange Chromatography: Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a highly selective purification method.[7] Cation-exchange resins can be used to bind the protonated amino group, allowing for the removal of neutral and acidic impurities.
-
Q5: How can I confirm the purity and identity of my final product?
A5: After purification, it is essential to confirm the identity and assess the purity of your this compound. The following analytical techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range. The reported melting point for 4-aminopyridazine is 127-133 °C.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity. A pure compound should show a single major peak. By using a suitable reference standard, HPLC can also be used for quantitative analysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of your compound. The spectra should be clean and match the expected chemical shifts and coupling constants for this compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of your compound, confirming its identity. Techniques like LC-MS can be particularly useful for identifying any remaining impurities.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the aromatic C-H and C=N stretches of the pyridazine ring.
By employing a combination of these techniques, you can confidently verify the purity and identity of your synthesized this compound.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification strategies discussed.
Caption: Basic purification workflow.
Caption: Advanced purification options.
References
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- PubMed. (2014). Fast identification of selective resins for removal of genotoxic aminopyridine impurities via screening of molecularly imprinted polymer libraries.
- ChemicalBook. (n.d.). 4-AMINOPYRIDAZINE synthesis.
- Benchchem. (n.d.). Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
- BLD Pharm. (n.d.). 20865-29-6|this compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.
- CAS. (n.d.). 3-aminopyridazine-4-carboxylic acid.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Sigma-Aldrich. (n.d.). 4-Aminopyridazine 97 20744-39-2.
- Sigma-Aldrich. (n.d.). 4-Aminopyridazine 97 20744-39-2.
Sources
- 1. 3-aminopyridazine-4-carboxylic acid | 21141-03-7 [chemnet.com]
- 2. 20865-29-6|this compound|BLD Pharm [bldpharm.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 4-Aminopyridazine-3-carboxylic Acid
Welcome to the technical support center for 4-aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a molecule possessing both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid, along with the polar pyridazine core, its solubility behavior can be complex. This resource provides in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success.
Understanding the Molecule: Why is Solubility a Challenge?
This compound's structure presents a classic solubility challenge. The pyridazine ring itself possesses a significant dipole moment and hydrogen bonding capabilities, leading to strong intermolecular interactions and high crystal lattice energy.[1] Overcoming these strong forces in the solid state requires considerable energy, often resulting in poor solubility in many common organic solvents. The presence of both an amino and a carboxylic acid group further complicates this by introducing amphoteric properties and additional hydrogen bonding sites.
Troubleshooting Guide: A Stepwise Approach to Dissolution
When encountering solubility issues with this compound, a systematic approach is crucial. This guide provides a series of steps, from simple to more complex, to effectively dissolve this compound.
Step 1: Initial Solvent Screening
The first line of attack is to screen a range of common laboratory solvents with varying polarities. Due to the polar nature of this compound, polar aprotic solvents are often a good starting point.
Recommended Solvents for Initial Screening:
-
Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Polar Protic Solvents:
-
Methanol
-
Ethanol
-
-
Other Solvents:
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a small vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves, add more of the compound incrementally until saturation is reached.
-
If the solid does not dissolve, proceed to Step 2.
Step 2: The Power of Temperature
Many compounds exhibit a significant increase in solubility at elevated temperatures. Gentle heating can often provide the necessary energy to overcome the crystal lattice forces.
Experimental Protocol: Dissolution with Heating
-
Using a promising solvent from Step 1 (or one in which partial solubility was observed), prepare a suspension of this compound.
-
Place the vial in a heating block or a water bath with a magnetic stirrer.
-
Gradually increase the temperature while monitoring the dissolution of the solid. A recommended starting temperature is 40-50 °C.
-
Caution: Be mindful of the boiling point of your chosen solvent.
-
Once dissolved, you can either use the solution at an elevated temperature or allow it to cool slowly to room temperature to check for precipitation. Supersaturated solutions can sometimes be obtained this way.
Step 3: Co-Solvent Systems for Fine-Tuning Polarity
If a single solvent is not effective, a co-solvent system can be employed to fine-tune the polarity of the medium. This involves mixing two or more miscible solvents.
Common Co-Solvent Mixtures to Try:
-
DMF/Water
-
DMSO/Water
-
Methanol/Dichloromethane
-
Ethanol/Toluene
Experimental Protocol: Co-Solvent Dissolution
-
Start by attempting to dissolve the compound in the solvent in which it is least soluble.
-
Gradually add the co-solvent (in which it is more soluble) dropwise while vortexing or stirring.
-
Observe for dissolution. This method allows for a gradual change in the solvent environment.
Step 4: pH Adjustment to Form Soluble Salts
The amphoteric nature of this compound (possessing both a basic amino group and an acidic carboxylic acid group) allows for the formation of more soluble salts through pH adjustment.
-
Acidic Conditions: Addition of a suitable acid will protonate the basic nitrogen atoms, forming a more soluble salt in protic solvents like water or alcohols.
-
Basic Conditions: Addition of a base will deprotonate the carboxylic acid, forming a carboxylate salt which may have improved solubility.
Experimental Protocol: pH-Mediated Dissolution
-
Suspend this compound in your chosen solvent (protic solvents are often best for this technique).
-
For acidic conditions: Add a small amount of a suitable acid (e.g., dilute HCl or formic acid) dropwise while stirring.
-
For basic conditions: Add a small amount of a suitable base (e.g., dilute NaOH or triethylamine) dropwise while stirring.
-
Monitor for dissolution. Be aware that the change in pH may affect your subsequent reaction or analysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing the solubility challenges of this compound.
Caption: Troubleshooting workflow for insoluble this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A1: Based on the polar nature of the molecule, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally the most effective starting points. Polar protic solvents like methanol and ethanol can also be good choices, sometimes in combination with other solvents.[1]
Q2: I've tried heating the compound in DMSO, but it still won't fully dissolve. What should I do next?
A2: If heating in a single solvent is insufficient, the next logical step is to try a co-solvent system. For instance, you could try adding a small amount of water to the DMSO suspension. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[2] If that fails, consider pH adjustment as described in Step 4 of the troubleshooting guide.
Q3: Will adjusting the pH of my solution affect my subsequent reaction?
A3: Yes, changing the pH will introduce an acid or base that could interfere with your reaction chemistry. It is crucial to consider the compatibility of the added acid or base with your reaction conditions and downstream processing. If possible, choose an acid or base that will not participate in or catalyze side reactions.
Q4: Is there any quantitative solubility data available for this compound?
Q5: My compound is precipitating out of the reaction mixture as the reaction progresses. What can I do?
A5: Product precipitation can be managed by several strategies. You could try increasing the reaction temperature if the stability of your reactants and products allows. Alternatively, adding a co-solvent to the reaction mixture to increase the solubility of the product as it forms can be effective. If these methods are not feasible, you might need to run the reaction at a lower concentration.
Physicochemical Properties Summary
The following table summarizes key physicochemical properties of this compound, which can help in understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [4] |
| Molecular Weight | 139.11 g/mol | [4] |
| XLogP3 | 0.33820 | [4] |
| Density | 1.533 g/cm³ | [4] |
| Boiling Point | 470.5 °C at 760 mmHg | [4] |
References
- Journal of Chemical & Engineering Data. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
- UNT Digital Library.
Sources
Technical Support Center: Improving the Solubility of 4-Aminopyridazine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Aminopyridazine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. The following question-and-answer guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind each technique to help you successfully incorporate this molecule into your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting a new project with this compound and it has poor solubility in my initial solvent choice. What's causing this and what are my first steps?
A1: Understanding the Molecule is Key to Solving Solubility Issues.
The solubility behavior of this compound is dictated by its unique trifunctional structure: a pyridazine ring, an amino group, and a carboxylic acid group.
-
Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment and offer hydrogen bonding capabilities. This leads to strong intermolecular interactions in the solid state (high crystal lattice energy), which requires considerable energy to overcome for dissolution.[1][2]
-
Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to exist as a zwitterion, an internally charged but overall neutral molecule.[3] Zwitterions are typically crystalline solids with high melting points that are soluble in polar solvents like water but often insoluble in non-polar organic solvents like ethers or hydrocarbons.[3][4]
Your first steps should involve a systematic and logical approach to troubleshooting, starting with the simplest methods.
Caption: A logical workflow for troubleshooting solubility issues.
Begin with a systematic solvent screening and gentle heating before moving to more advanced techniques. See the protocol below for guidance.
Q2: Which solvents should I include in my initial screening?
A2: Screen a Range of Solvents with Varying Polarities.
The ideal solvent depends heavily on your specific experimental conditions (e.g., reaction compatibility, downstream processing). However, for a polar, amphoteric molecule like this, a good starting point is a selection of polar aprotic and polar protic solvents.
| Solvent Category | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO)[5], Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | These solvents are often effective for dissolving pyridazine derivatives.[1] They have strong dipole moments and can disrupt the crystal lattice without interfering with acidic/basic groups. |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | These solvents can engage in hydrogen bonding with the amino and carboxylic acid groups. Solubility in water will be highly pH-dependent. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Generally less effective for highly polar, zwitterionic compounds but worth screening, especially if a less polar reaction medium is required. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Expected to be poor solvents due to the molecule's high polarity and zwitterionic character.[4] Primarily used for trituration or precipitation. |
Experimental Protocol 1: Systematic Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of this compound into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table above.
-
Initial Observation: Vortex or stir each vial vigorously at room temperature for 1-2 minutes. Observe and record the degree of dissolution.
-
Heating: For vials showing partial or no solubility, gently heat the mixture (e.g., to 40-50 °C) with continued stirring. Many compounds exhibit significantly increased solubility at higher temperatures.[1] Note any changes.
-
Incremental Addition: If the compound remains insoluble, add another 100 µL of the solvent and repeat the observation and heating steps. Continue until the compound dissolves or a practical solvent volume is exceeded. This will give you a semi-quantitative measure of solubility (e.g., mg/mL).
Q3: You mentioned the molecule is amphoteric. How can I use pH to my advantage?
A3: pH Adjustment is the Most Powerful Tool for Solubilizing this Compound.
Because this compound has both acidic and basic functional groups, its net charge is highly dependent on the pH of the solution.
-
In Acidic Conditions (Low pH): The basic amino group will be protonated to form a positively charged ammonium cation (-NH₃⁺). This charged species is significantly more water-soluble.[2][6]
-
In Basic Conditions (High pH): The acidic carboxylic acid group will be deprotonated to form a negatively charged carboxylate anion (-COO⁻). This charged species is also much more soluble in aqueous media than the neutral form.[7][8]
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion. At this pI, intermolecular electrostatic attractions are maximized and solubility is at its minimum.[9]
Therefore, the strategy is to move the pH of your solution away from the isoelectric point. For most applications, creating a basic solution is a simple and effective method.
Caption: pH-dependent charge states and their effect on solubility.
Experimental Protocol 2: pH-Based Solubilization in Aqueous Media
-
Suspension: Create a suspension of the compound in water (e.g., 10 mg in 1 mL).
-
Basification: While stirring, add a 1 M solution of a base (e.g., NaOH or KOH) dropwise.
-
Observation: Monitor the suspension. As the pH increases, the carboxylic acid group will deprotonate, and the solid should begin to dissolve. Continue adding base until a clear solution is obtained. Record the final pH.
-
Acidification (Alternative): Alternatively, add a 1 M solution of a strong acid (e.g., HCl) dropwise to a fresh suspension. The amino group will protonate, which should also lead to dissolution.
-
Validation: This protocol helps you identify the pH range where your compound is soluble, which is critical for designing buffers for assays or reaction conditions.
Q4: My downstream application is not compatible with extreme pH. What other options do I have?
A4: Co-solvency and Salt Formation are Excellent Alternatives.
If adjusting the pH of the final solution is not feasible, you can use co-solvents to modify the bulk solvent properties or pre-form a highly soluble salt of your compound.
1. Co-solvency
Co-solvency involves using a mixture of a primary solvent (like water or a buffer) with a water-miscible organic solvent.[10] The co-solvent works by reducing the overall polarity of the solvent system and disrupting the hydrogen-bonding network of water, which makes it easier to solvate less polar molecules.[][12]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)[]
Experimental Protocol 3: Developing a Co-Solvent System
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO).
-
Titration: Slowly add your primary aqueous solvent (e.g., water or buffer) to the organic solution while vortexing or stirring.
-
Monitor for Precipitation: Observe the solution closely. If the compound begins to precipitate, you have exceeded the solubility limit for that particular solvent ratio.
-
Optimization: Systematically test different ratios (e.g., 10% DMSO, 20% DMSO in water) to find the optimal mixture that keeps your compound in solution at the desired concentration while minimizing the amount of organic co-solvent.
2. Salt Formation
Salt formation is a widely used pharmaceutical strategy to increase the aqueous solubility and dissolution rate of ionizable compounds.[13][14] Instead of adjusting the pH in situ, you can synthesize and isolate a salt form of the compound beforehand.
-
Base Salts: React the carboxylic acid with a base like sodium hydroxide or potassium hydroxide to form the highly water-soluble sodium or potassium carboxylate salt.[8]
-
Acid Salts: React the amino group with a strong acid like hydrochloric acid to form the hydrochloride salt, which also typically exhibits enhanced aqueous solubility.[2][15]
The choice of salt depends on the desired properties and compatibility with your formulation or reaction.
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Highly effective, simple to perform in the lab.[] | May not be compatible with pH-sensitive reactions or biological assays. | Aqueous-based reactions, buffer preparation for assays, initial solubility determination. |
| Co-solvency | Allows for fine-tuning of solvent polarity, widely applicable.[16] | The organic co-solvent may interfere with the reaction or assay; risk of precipitation upon dilution.[10] | Formulations requiring a specific solvent environment; when pH modification is not an option. |
| Salt Formation | Produces a stable solid with enhanced solubility and dissolution rate.[14][17] | Requires an additional synthetic and purification step. May have common ion effects.[14] | Pre-formulation development, creating stock solutions, when a stable, highly soluble solid is needed. |
By understanding the chemical nature of this compound and applying these troubleshooting principles, you can effectively overcome solubility challenges and advance your research.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
- Technical Support Center: Overcoming Poor Solubility of Pyridazine Intermedi
- pH Adjustment and Co-Solvent Optimiz
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Why salt formation of weak acid increases the drug solubility?
- Salt formation to improve drug solubility. PubMed.
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Improving API Solubility by Salt and Cocrystal Form
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- Backgrounds of Amino Acids. Chemistry LibreTexts.
- 9.1: Properties of Carboxylic Acids and Amines. Chemistry LibreTexts.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
- Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. Pearson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]
- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. longdom.org [longdom.org]
- 12. bepls.com [bepls.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. rjpdft.com [rjpdft.com]
Technical Support Center: 4-Aminopyridazine-3-carboxylic Acid
Welcome to the technical support center for 4-Aminopyridazine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction
This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Degradation can lead to the loss of potency, the formation of impurities with altered biological activity, and inaccurate structure-activity relationship (SAR) data. This guide provides a framework for understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the chemical structure, which features a pyridazine ring, an amino group, and a carboxylic acid, the primary stability concerns are susceptibility to oxidation, photodegradation, and degradation under harsh pH and temperature conditions.[1][2] The presence of the electron-rich amino group and the pyridazine ring makes the molecule susceptible to oxidative processes.
Q2: How should I store solutions of this compound?
A2: To ensure stability, solutions should be stored in tightly sealed containers, protected from light by using amber vials or by wrapping the container in aluminum foil.[2] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider freezing the solution at -20°C or lower. It is also advisable to purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.[2]
Q3: My solution of this compound has changed color (e.g., turned yellow or brown). What does this indicate?
A3: A change in color is a common indicator of chemical degradation.[1][2] This is often due to oxidation or other reactions that form colored byproducts. If a color change is observed, it is crucial to verify the purity of the solution using an analytical method like HPLC before proceeding with your experiment.
Q4: What solvents are recommended for dissolving this compound?
A4: The solubility of this compound is pH-dependent. It is soluble in aqueous acids and bases.[3] For many applications, polar aprotic solvents like DMSO or DMF are used to prepare stock solutions. When preparing aqueous solutions, it is important to consider the pH and buffer system, as this can significantly impact stability.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential routes based on the chemistry of its functional groups:
-
Oxidation: The nitrogen atoms in the pyridazine ring and the amino group are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.[2]
-
Photodegradation: Exposure to UV or ambient light can induce complex degradation pathways, potentially leading to polymerization or ring cleavage.[2]
-
Decarboxylation: Under certain conditions, such as heat or extreme pH, the carboxylic acid group may be lost as carbon dioxide. This is a known reaction for some carboxylic acids.
-
Hydrolysis: While the core ring is generally stable, under harsh acidic or basic conditions with heat, ring cleavage could occur.[2]
Troubleshooting Guide: Investigating Solution Instability
If you suspect that your this compound solution is degrading, this guide will help you diagnose and address the issue.
Initial Observation:
You observe one or more of the following:
-
Inconsistent or non-reproducible results in your experiments.
-
A visible change in the solution's color or clarity.
-
Unexpected peaks appearing in your analytical chromatograms (e.g., HPLC, LC-MS).
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting the stability of this compound solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] This protocol outlines a general procedure for stress testing this compound.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber. Wrap a control sample in foil and keep it alongside the exposed sample.
-
-
Sample Quenching and Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation.
-
If using LC-MS, determine the mass-to-charge ratio of the degradation products to help elucidate their structures.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from a forced degradation study to illustrate a potential stability profile.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15% | 2 | 4.5 min |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 | 3.8 min |
| 3% H₂O₂, RT, 24h | 40% | 4 | 5.2 min |
| 80°C, 48h | 10% | 1 | 4.5 min |
| Photostability (ICH Q1B) | 30% | 3 | 6.1 min |
References
- Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087.
- Sule, S., & Inamdar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 4(1), 1-10.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, V., & Reed, R. A. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- ICH, Q1A (R2), Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
Sources
Technical Support Center: Optimizing Amide Coupling Reactions with 4-Aminopyridazine-3-carboxylic acid
Welcome to the technical support resource for optimizing amide coupling reactions involving 4-aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of this compound, characterized by an electron-deficient aromatic system, present specific challenges in amide bond formation that necessitate carefully optimized protocols.
Troubleshooting Guide
This section addresses common problems encountered during the amide coupling of this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My amide coupling reaction with this compound is resulting in very low or no desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or non-existent yields in this specific coupling are frequently traced back to two primary factors: the reduced nucleophilicity of the 4-amino group on the pyridazine ring and inefficient activation of the carboxylic acid. The electron-withdrawing nature of the pyridazine ring deactivates the amine, making it a poor nucleophile.[1]
Causality & Solutions:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive activated ester to overcome the low nucleophilicity of the amine.[2]
-
Solution: Employ a more powerful coupling reagent. Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior to carbodiimides like EDC in these cases.[3][4] HATU, in conjunction with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), forms a highly reactive OAt-ester, which can significantly accelerate the reaction with weakly nucleophilic amines.[3]
-
-
Suboptimal Base Selection: The choice and stoichiometry of the base are critical. An inappropriate base can fail to sufficiently deprotonate the carboxylic acid or may cause undesirable side reactions.
-
Solution: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) . A common protocol involves using 2.0 equivalents of DIPEA to ensure complete deprotonation of the carboxylic acid and to neutralize the acid released during the reaction.[2]
-
-
Poor Solubility: this compound and its derivatives can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor reaction kinetics.
-
Solution: Screen for optimal solvents. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices for dissolving polar, heteroaromatic compounds. Ensure the use of anhydrous solvents to prevent hydrolysis of the activated ester intermediate.[2]
-
Workflow for Diagnosing Low Yield:
Caption: Decision workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired amide, but I'm also observing significant impurities. What are the common side reactions and how can they be minimized?
Answer:
Side product formation often stems from the reactivity of the coupling reagents themselves or from competing reaction pathways.
Causality & Solutions:
-
Guanidinylation of the Amine: If an excess of a uronium-based coupling reagent like HATU is used, it can react with the free amine, forming a guanidinium byproduct and capping the amine.[5]
-
Solution: Carefully control the stoichiometry. Use the coupling reagent in slight excess (1.0-1.2 equivalents) relative to the carboxylic acid. A pre-activation step, where the carboxylic acid, coupling reagent, and base are stirred together for 15-30 minutes before adding the amine, can also minimize this side reaction.[2][5]
-
-
Epimerization: If the amine partner in the coupling reaction is a chiral amino acid or peptide, racemization at the alpha-carbon can be a significant issue, particularly with highly activating conditions.
-
Solution: The use of additives like HOBt (Hydroxybenzotriazole) or HOAt is known to suppress racemization.[2][6] Running the reaction at a lower temperature (e.g., 0 °C) can also help preserve stereochemical integrity.[2] HATU is generally associated with a lower risk of epimerization compared to HBTU.[3]
-
-
Hydrolysis of Activated Ester: The presence of water in the reaction mixture will lead to the hydrolysis of the activated carboxylic acid intermediate, regenerating the starting carboxylic acid and reducing the overall yield of the desired amide.[2]
-
Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure reagents are dry.
-
Issue 3: Difficulty in Product Purification
Question: I've successfully formed the product, but I'm struggling to purify it from the reaction mixture. What are the best strategies for purification?
Answer:
The polar nature of the pyridazine-containing amide product and the byproducts of modern coupling reactions can make purification challenging.
Causality & Solutions:
-
Polar Byproducts: Urionium salt coupling reagents generate tetramethylurea as a byproduct, which is polar and can be difficult to separate from the product by standard silica gel chromatography.
-
Solution 1 (Aqueous Workup): Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2] If the product is sufficiently non-polar, it can be extracted into an organic solvent like ethyl acetate or dichloromethane. The polar byproducts will remain in the aqueous phase.
-
Solution 2 (Chromatography): If the product is also highly polar, reversed-phase flash chromatography (C18 silica) may be more effective than normal-phase chromatography.[7]
-
Solution 3 (Recrystallization): For solid products, recrystallization can be a highly effective purification method. Solvents like acetonitrile or ethanol/water mixtures are often good starting points for polar amides.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best suited for this compound?
For challenging couplings involving electron-deficient amines like 4-aminopyridazine, HATU is generally the preferred reagent.[3][4] Its ability to form a highly reactive OAt-ester intermediate leads to faster reaction times and higher purity compared to reagents like HBTU or standard carbodiimides (EDC, DCC).[3][9] For particularly stubborn cases, newer generation oxyma-based reagents like COMU can also be considered, as they are reported to be highly efficient and have a good safety profile.[9][10]
| Reagent | Class | Key Advantage for this Application |
| HATU | Urionium | High reactivity, faster kinetics, lower epimerization risk.[3][4] |
| HBTU | Urionium | Effective, but generally less reactive than HATU.[3][6] |
| COMU | Urionium (Oxyma) | High efficiency, excellent safety profile, very soluble.[10] |
| EDC/HOBt | Carbodiimide | Economical, but may be too slow for this electron-deficient amine.[11] |
Q2: What is the optimal order of reagent addition?
The generally recommended order of addition is to pre-activate the carboxylic acid. This involves dissolving the this compound in an anhydrous solvent (e.g., DMF), adding the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA), and stirring the mixture at room temperature for 15-30 minutes.[2] The amine coupling partner is then added to this solution. This pre-activation step ensures the activated ester is formed before the amine is introduced, which can help minimize side reactions like guanidinylation.[5]
Experimental Workflow: General Protocol
Caption: Step-by-step experimental workflow for amide coupling.
Q3: How can I effectively monitor the reaction progress?
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring these reactions.[12] It allows you to track the consumption of starting materials (carboxylic acid and amine) and the formation of the desired amide product in near real-time.[13] A small aliquot of the reaction mixture can be diluted and injected directly, providing immediate feedback on the reaction's progress and helping to determine the optimal reaction time.[12]
Q4: Can I use alternative methods if standard coupling reagents fail?
Yes. For extremely challenging cases involving sterically hindered or highly electron-deficient partners, converting the carboxylic acid to an acyl fluoride in situ can be a powerful alternative.[14][15] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride, which is more reactive than the corresponding activated esters but less prone to racemization than acyl chlorides.[15] This method has proven effective where other standard protocols have failed.[15]
References
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Coupling Reagents. Aapptec Peptides.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- A Head-to-Head Battle of Coupling Reagents: HOTU vs. HBTU in Peptide Synthesis. Benchchem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
- How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Coupling Reagents. Luxembourg Bio Technologies. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- What is the best technique for amide purification?
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Conversion of Amides to Carboxylic Acids: Hydrolysis. Chemistry LibreTexts. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- How to separate amides
- Base-promoted direct amidation of esters: beyond the current scope and practical applic
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- 1 LC/MS Coupling. Wiley-VCH.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of 4-Aminopyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of 4-aminopyridazine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of this important heterocyclic building block. As Senior Application Scientists, we have curated this resource to combine established chemical principles with field-tested insights, ensuring you can confidently navigate your synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low or No Yield in Amide Bond Formation
Question: My amide coupling reaction with this compound is resulting in low or no product. What are the common causes and how can I improve the yield?
Answer:
Low yields in amide bond formation are a frequent challenge, often stemming from a few key factors. The unique electronic properties of the 4-aminopyridazine ring system can influence the reactivity of both the carboxylic acid and the amino group.
Root Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1]
-
Troubleshooting:
-
Choice of Coupling Reagent: Standard reagents like EDC/HOBt may not be sufficiently reactive.[2] Consider more potent activating agents such as HATU, HBTU, or PyBOP, which are known to be effective for challenging couplings.[3][4]
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent to drive the activation to completion.[3]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine. This ensures the activated species is fully formed.[3]
-
-
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1][3]
-
Troubleshooting:
-
Base Selection: Use a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid present and ensure the amine remains in its free, nucleophilic form.[1]
-
Order of Addition: Add the base to the carboxylic acid and coupling reagent mixture before introducing the amine.
-
-
-
Steric Hindrance: Bulky substituents on either the this compound or the coupling amine can physically impede the reaction.[2][3]
-
Troubleshooting:
-
Elevated Temperatures: Carefully increasing the reaction temperature can sometimes overcome steric barriers. Monitor the reaction closely for potential side product formation.
-
Alternative Acylating Agents: For severely hindered substrates, converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH or BTFFH can be effective.[5]
-
-
-
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.[3]
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. It is also advisable to use freshly opened or properly stored reagents.
-
-
Issue 2: Esterification of the Carboxylic Acid is Inefficient
Question: I am attempting to form an ester from this compound, but the reaction is sluggish and gives poor yields. What are the recommended methods?
Answer:
Esterification of heteroaromatic carboxylic acids can be challenging due to the electronic nature of the ring system. Standard Fischer esterification conditions (acid catalyst and alcohol) may not be sufficient.
Root Causes & Solutions:
-
Insufficient Electrophilicity of the Carbonyl Carbon: The pyridazine ring can influence the reactivity of the carboxylic acid.
-
Troubleshooting:
-
Conversion to Acyl Chloride: A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6] The resulting acyl chloride can then be reacted with the desired alcohol in the presence of a base.
-
Carbodiimide-Mediated Esterification: Similar to amide coupling, carbodiimides like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol. The addition of a catalyst like DMAP can significantly improve the reaction rate.[7]
-
-
-
Side Reactions of the Amino Group: The 4-amino group can potentially react under certain esterification conditions.
Issue 3: Difficulty in Derivatizing the 4-Amino Group
Question: I want to perform a reaction at the 4-amino position, but I am observing low reactivity or side reactions at the carboxylic acid. How can I achieve selective derivatization?
Answer:
Selective derivatization of the 4-amino group requires careful consideration of the relative reactivity of the two functional groups.
Root Causes & Solutions:
-
Competing Reactivity of the Carboxylic Acid: The carboxylic acid can interfere with reactions targeting the amino group.
-
Troubleshooting:
-
Protection of the Carboxylic Acid: The most effective strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[10][11] This temporarily blocks its reactivity, allowing you to selectively perform reactions on the amino group. The ester can then be hydrolyzed back to the carboxylic acid under basic or acidic conditions.
-
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Esterification via Acyl Chloride Formation
-
Suspend this compound (1.0 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and monitor the reaction until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product as described in Protocol 1.
Data Presentation
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |
| EDC/HOBt | DIPEA | DMF | 25 | 12-24 | Standard conditions, may be slow for hindered substrates.[2] |
| HATU | DIPEA | DMF | 25 | 1-4 | Highly efficient for most substrates.[3] |
| PyBOP | DIPEA | DCM/DMF | 25 | 2-6 | Good for reducing racemization.[2] |
| SOCl₂ (for acyl chloride) | Pyridine | DCM | 0 to 25 | 1-3 | For subsequent esterification or amidation.[6] |
Visualizations
Troubleshooting Workflow for Low Amide Yield
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.uniss.it [iris.uniss.it]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. biosynth.com [biosynth.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
Technical Support Center: Synthesis of 4-Aminopyridazine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established chemical principles and analogous transformations of related pyridazine and pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a definitive, high-yielding synthesis for this compound is not extensively documented in publicly available literature, a plausible and common approach for analogous structures involves the Hofmann rearrangement of a suitable amide precursor. A potential route could start from pyridazine-3,4-dicarboxylic acid, which can be converted to a mono-amide, mono-acid, followed by a Hofmann rearrangement to introduce the amino group.
Q2: What are the key challenges in synthesizing and purifying this compound?
A2: The primary challenges include controlling the regioselectivity of reactions on the pyridazine ring, preventing side reactions such as decarboxylation at elevated temperatures, and managing the purification of the final product. This compound is an amphoteric and polar molecule, which can make it soluble in aqueous media and difficult to extract and crystallize.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy will confirm the chemical structure. LC-MS can be used to determine the molecular weight and assess purity. Elemental analysis provides the elemental composition of the compound.
Troubleshooting Guide: Side Reactions and Optimization
This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on a proposed synthetic route involving a Hofmann rearrangement.
Problem 1: Low or No Yield of the Desired Product
Possible Cause 1: Incomplete Hofmann Rearrangement
-
Explanation: The Hofmann rearrangement requires precise control of reaction conditions. Insufficient hypohalite (e.g., NaOBr or NaOCl) or inadequate temperature can lead to an incomplete reaction.
-
Solution:
-
Ensure the stoichiometry of the hypohalite reagent is correct. A slight excess is often used.
-
Monitor the reaction temperature closely. The initial reaction is typically carried out at a low temperature (0-5 °C), followed by warming to induce the rearrangement.
-
Confirm the formation of the N-haloamide intermediate before proceeding with the rearrangement.
-
Possible Cause 2: Decarboxylation of Starting Material or Product
-
Explanation: Pyridazine carboxylic acids can be susceptible to decarboxylation, especially at higher temperatures in acidic or basic conditions.[1]
-
Solution:
-
Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
-
During workup, neutralize the reaction mixture at a low temperature.
-
Avoid prolonged heating during purification steps.
-
Possible Cause 3: Degradation of the Pyridazine Ring
-
Explanation: The pyridazine ring can be sensitive to harsh oxidizing conditions or strong acids/bases, leading to ring-opening or other degradation pathways.
-
Solution:
-
Use the mildest effective reagents for each step.
-
Carefully control the pH during the reaction and workup.
-
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: 4-Aminopyridazine-3-carboxylic Acid Reaction Optimization
Welcome to the technical support center for 4-aminopyridazine-3-carboxylic acid. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, medicinal chemists, and drug development professionals. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Answer: this compound contains both a basic amino group and an acidic carboxylic acid group. While specific stability data for this exact molecule is not extensively published, data from the closely related 4-aminopyridine shows excellent chemical stability over 6 months when stored refrigerated (4°C) or at room temperature (22-24°C), protected from light[1].
Recommendations:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.
-
Handling: Use standard personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area to avoid the formation of dust and aerosols[2]. The compound is amphoteric, meaning it can react with both strong acids and bases.
Q2: I am experiencing solubility issues with this compound. What solvents can I use?
Answer: The amphoteric nature of this molecule—possessing both an acidic (carboxylic acid) and a basic (amino group) functionality—dictates its solubility. It is often poorly soluble in standard non-polar organic solvents.
Troubleshooting Solvent Selection:
-
Polar Aprotic Solvents: Start with highly polar aprotic solvents like DMSO or DMF. These are often effective for dissolving complex heterocyclic compounds.
-
Aqueous Base/Acid: To enhance solubility in aqueous systems, you can leverage the compound's acidic and basic handles.
-
Addition of an aqueous base (e.g., NaHCO₃, Na₂CO₃, or NaOH) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Addition of an aqueous acid (e.g., HCl) will protonate the amino group, forming a more soluble ammonium salt.
-
-
Protic Solvents: Alcohols like methanol or ethanol may offer limited solubility, which can sometimes be improved with gentle heating.
Always perform a small-scale solubility test before committing your bulk material to a specific solvent system.
Q3: Is this compound susceptible to decarboxylation?
Answer: Yes, decarboxylation is a potential side reaction for many heteroaromatic carboxylic acids, particularly under harsh conditions. The stability of the resulting carbanion intermediate on the pyridazine ring can facilitate this process. For instance, heating 3-aminopyridine-2-carboxylic acid to 250°C is a known method for its decarboxylation to produce 3-aminopyridine[3]. Similarly, some 2-pyridone-3-carboxylic acids can be decarboxylated by heating with a base like potassium carbonate in toluene[4].
Key Considerations:
-
Temperature: High reaction temperatures are the primary driver of decarboxylation. If you observe a byproduct corresponding to the loss of CO₂, reducing the reaction temperature should be your first optimization step.
-
pH: Both strongly acidic and basic conditions can sometimes promote decarboxylation, depending on the substrate.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the risk. Monitor your reaction by TLC or LC-MS to avoid unnecessarily long heating periods.
Troubleshooting Guide: Amide Bond Formation
The most common transformation for this molecule is the formation of an amide bond. However, due to its electronic properties, this is often a significant challenge.
Q4: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) is failing or giving very low yields. What is happening and how can I fix it?
Answer: This is the most frequently encountered issue. The low reactivity stems from the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the ring system, which in turn deactivates the 4-amino group, making it a poor nucleophile. Standard coupling reagents, while excellent for many substrates, often fail to activate the carboxylic acid sufficiently to react with such an unreactive amine, or the reaction stalls[5][6]. The direct reaction is also challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive ammonium carboxylate salt[7].
Below is a workflow and a set of protocols designed for these challenging couplings.
Workflow for Failed Amide Coupling
Caption: Troubleshooting workflow for challenging amide couplings.
Solution 1: Activation via Mixed Anhydride (MsCl/NMI)
This method activates the carboxylic acid using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI). It is highly effective for coupling with electron-deficient amines, such as those found on pyrazine and pyridazine rings, where other methods have failed[5].
Experimental Protocol:
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your amine coupling partner (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Base Addition: Add N-methylimidazole (NMI) (3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Activator Addition: Slowly add methanesulfonyl chloride (MsCl) (1.5 eq) dropwise to the cooled solution. The formation of a highly activated species will occur.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Solution 2: In Situ Acyl Fluoride Formation
Generating an acyl fluoride intermediate is another robust strategy for coupling with poorly nucleophilic amines. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)chloroformamidinium hexafluorophosphate) have proven efficient where standard methods fail, often by allowing the reaction to proceed at higher temperatures without reagent decomposition[8].
Experimental Protocol:
-
Acid Activation: In a flask under an inert atmosphere, dissolve this compound (1.3 eq) in anhydrous DCM.
-
Reagent Addition: Add BTFFH (1.5 eq) and a non-nucleophilic base such as DIPEA (4.5 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride intermediate.
-
Amine Addition: Add your amine coupling partner (1.0 eq) to the reaction mixture.
-
Heating: Seal the reaction vessel and heat to a higher temperature (e.g., 60-80 °C) for 12-24 hours. The elevated temperature is often crucial for driving the reaction to completion with the weakly nucleophilic amine[8].
-
Workup & Purification: After cooling to room temperature, perform a standard aqueous workup and purify the product by column chromatography.
Data Summary: Comparison of Amide Coupling Reagents
| Reagent/Method | Base | Solvent | Temperature | Pros | Cons | Efficacy with Electron-Deficient Amines |
| EDC / HOBt | DIPEA, Et₃N | DMF, DCM | RT | Common, inexpensive, easy workup. | Often fails for challenging substrates[6]. | Low [5] |
| HATU / HBTU | DIPEA | DMF | RT | High reactivity, fast reactions. | Expensive, can be difficult to remove byproducts. | Moderate to Low [5] |
| Acid Chloride | Pyridine, DIPEA | DCM, THF | 0 °C to RT | Highly reactive intermediate. | Requires an extra synthetic step; harsh conditions (SOCl₂). | Good |
| BTFFH | DIPEA | DCM | 80 °C | Excellent for hindered/electron-poor amines; thermally stable[8]. | Requires elevated temperatures; specialized reagent. | High [8] |
| MsCl / NMI | NMI | DCM, THF | 0 °C to RT | Highly effective, inexpensive reagents, mild conditions[5]. | Requires careful stoichiometry and inert conditions. | Excellent [5] |
Decision Logic for Coupling Reagent Selection
Caption: Decision tree for selecting an amide coupling strategy.
References
- El-Sayed, M. T., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(10), e2300314. [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
- Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]
- Nishiwaki, N., et al. (2006).
- Google Patents. (2016). Process for preparing 4-amino-pyridazines. WO2016180833A1.
- Gaber, H. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
- Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 1(5), 370-372. [Link]
- El-Sayed, M. T., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic-chemistry.org. [Link]
- Al-Zoubi, R. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4941. [Link]
- Google Patents. (2018). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
- Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.
- Reddy, K. L., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(32), 4278-4282. [Link]
- Kubota, K., et al. (2022). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction.
- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
- ChemSrc. (n.d.). 3-aminopyridazine-4-carboxylic acid. ChemSrc. [Link]
- Stanovnik, B., & Tisler, M. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. [Link]
- Organic Syntheses. (n.d.). 3-Aminopyridine. Organic Syntheses. [Link]
- Google Patents. (2010). Synthesis method of 3-fluorine-4-aminopyridine. CN101863829A.
- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10175-10240. [Link]
- Fichez, J., et al. (n.d.).
- Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. [Link]
- Barrow, G. M. (1956). The Nature of Hydrogen Bonded Ion-Pairs: The Reaction of Pyridine and Carboxylic Acids in Chloroform. Journal of the American Chemical Society, 78(22), 5802-5806. [Link]
- LibreTexts Chemistry. (2019). 20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
- Matrix Fine Chemicals. (n.d.). 3-AMINOPYRIDAZINE-4-CARBOXYLIC ACID.
- PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. PubChem. [Link]
- PubChem. (n.d.). Pyridine-3-carboxamide;pyridine-3-carboxylic acid. PubChem. [Link]
- PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. PubChem. [Link]
Sources
- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Preventing degradation of 4-Aminopyridazine-3-carboxylic acid during storage
Introduction
Welcome to the technical support guide for 4-Aminopyridazine-3-carboxylic acid (CAS No. 20865-29-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Degradation can compromise experimental results, lead to reproducibility issues, and impact the development of novel pharmacophores. This guide provides field-proven insights and troubleshooting protocols based on the fundamental chemical properties of pyridazine derivatives and related carboxylic acids.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the storage and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound? A: For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, temperatures of -20°C are recommended.[3] The storage environment should be under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.[4]
Q2: My solid this compound has changed color (e.g., yellowed or darkened). Is it degraded? A: A color change is a strong indicator of potential degradation. This is often caused by oxidation of the aminopyridazine ring or other slow-reacting decomposition pathways initiated by exposure to air, light, or moisture. We recommend performing a purity analysis (e.g., HPLC, LC-MS) to confirm its integrity before use.
Q3: Can I store this compound in solution? A: Storing this compound in solution is generally not recommended for long periods. Pyridazines can be soluble in water and some organic solvents, but the presence of a solvent can accelerate degradation pathways like hydrolysis or oxidation.[4][5] If you must store a solution, prepare it fresh. For short-term storage (less than 24 hours), keep the solution refrigerated (2-8°C) and protected from light.
Q4: What common laboratory chemicals are incompatible with this compound? A: Avoid contact with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) and strong acids.[6] These substances can rapidly degrade the molecule, likely through oxidation of the amino group or the nitrogen-containing ring.[7]
Q5: How can I quickly check the purity of my stored compound? A: A melting point test is a straightforward initial check. The reported melting point for 4-Aminopyridazine is 127-133°C.[3] A broad or depressed melting range compared to the specification of a fresh lot suggests the presence of impurities. For a more definitive assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8]
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind the problem and providing actionable solutions.
Issue 1: An unexpected peak has appeared in my HPLC/LC-MS analysis of the stored compound.
Q: I'm analyzing my stock of this compound and see a new, more polar peak and/or a new non-polar peak. What are the likely culprits?
A: The appearance of new peaks is a clear sign of degradation. The identity of the degradant can be hypothesized based on its retention time and mass (if using LC-MS).
-
Causality (Oxidation): The aminopyridazine moiety is susceptible to oxidation, especially when exposed to atmospheric oxygen over time. This can lead to the formation of N-oxide derivatives or nitro compounds, which are generally more polar.[7] A study on the related compound 3,4-diaminopyridine identified 4-amino, 3-nitropyridine and N-oxides as primary oxidative degradation products.[7]
-
Causality (Decarboxylation): Heterocyclic carboxylic acids can be thermally unstable and undergo decarboxylation (loss of CO₂), particularly if exposed to heat.[9][10] This would result in the formation of 4-aminopyridazine, a less polar compound that would likely have a longer retention time in reverse-phase HPLC.
Troubleshooting Protocol:
-
Confirm Identity: Use LC-MS to determine the mass of the impurity peaks. Compare the masses to the potential degradation products listed in the table below.
-
Review Storage History: Check if the compound was exposed to elevated temperatures, which would favor decarboxylation.
-
Implement Inert Atmosphere: If not already doing so, purge the container headspace with an inert gas like argon or nitrogen before sealing for storage.
-
Purification: If the level of degradation is unacceptable, the material may need to be repurified, for example, by recrystallization from a suitable solvent system.
Issue 2: My reaction yields are inconsistent when using an older batch of the compound.
Q: I'm performing a reaction (e.g., esterification, amidation) and my yields have dropped significantly compared to when I used a fresh bottle. Why is this happening?
A: Inconsistent yields are often the first sign that the purity of a starting material has been compromised. The effective concentration of the active compound is lower than you assume based on its weight.
-
Causality: Degradation reduces the amount of viable this compound in your stock. If, for example, 15% of the material has degraded, you are effectively starting your reaction with 15% less material, which will directly impact your theoretical yield. Furthermore, the degradation products themselves could potentially interfere with your reaction mechanism or complicate purification. Esterification reactions, for instance, are sensitive to the purity of the starting carboxylic acid.[11][12]
Troubleshooting Protocol:
-
Quantitative Purity Analysis: Perform a quantitative purity analysis using HPLC with a UV detector or NMR with an internal standard. This will tell you the exact percentage of the active compound remaining.
-
Adjust Stoichiometry: Based on the purity analysis, adjust the mass of the starting material used to ensure you have the correct molar equivalents for your reaction.
-
Procure New Material: For critical applications, it is always best practice to use a new, validated batch of the reagent to ensure reproducibility.
Part 3: Protocols and Data
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for a tight seal. If the seal is compromised, do not accept the material.
-
Environment: Transfer the container to a desiccator inside a freezer set to -20°C for long-term storage.[3] The area must be free of strong oxidizing agents.[6]
-
Inert Atmosphere: Before the first use and after each time the container is opened, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds.
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent water condensation on the solid. Weigh out the desired amount quickly in a low-humidity environment.
-
Resealing: Tightly reseal the container, purge again with inert gas, and promptly return it to the -20°C freezer.
Protocol 2: Purity Assessment by HPLC (General Method)
This is a general guideline. The method must be validated for your specific equipment and requirements.
-
System: HPLC with a C18 reverse-phase column.
-
Mobile Phase: A gradient method is often effective. For example, a gradient of acetonitrile in an aqueous solution containing a buffer like ammonium acetate or a modifier like trifluoroacetic acid. A published method for a similar compound used a mobile phase of acetonitrile and an aqueous solution of sodium octanesulfonate and ammonium acetate (pH 1.9).[8]
-
Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a sample of the stored material at the same concentration.
-
Analysis: Inject both the standard and the sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
Data Summary Tables
Table 1: Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term); Cool (short-term) | Slows kinetic processes of degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation from atmospheric O₂.[4] |
| Moisture | Dry / Desiccated | Prevents hydrolysis and moisture-mediated degradation. |
| Light | Amber vial / Store in dark | Prevents potential photodegradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to atmosphere.[2][6][13] |
Table 2: Potential Degradation Pathways and Products
| Degradation Pathway | Triggering Condition(s) | Likely Degradation Product(s) | Consequence |
| Oxidation | Air (O₂), Oxidizing Agents | This compound N-oxide, Nitro-derivatives | Increased polarity, loss of activity.[7] |
| Decarboxylation | Heat | 4-Aminopyridazine | Decreased polarity, loss of carboxylic acid functionality.[9][10] |
| Photodegradation | UV / Visible Light | Complex mixture of byproducts | Loss of purity and potential formation of reactive species. |
Part 4: Visual Workflow and Pathway Diagrams
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Aminopyridazine 97 20744-39-2 [sigmaaldrich.com]
- 4. Pyridazine CAS#: 289-80-5 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 6-Aminopyridine-3-carboxylic acid(3167-49-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 4-Aminopyridazine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Aminopyridazine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and address common challenges encountered in the laboratory and during pilot-scale production.
I. Overview of Synthetic Strategy & Common Pitfalls
The synthesis of this compound is a critical process for the development of various pharmaceutical agents. While several synthetic routes have been reported, they often present challenges during scale-up, including side reactions, purification difficulties, and yield inconsistencies. A common and effective approach involves the Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid, which is derived from pyridazine-4,5-dicarboxylic acid.[1] This guide will focus on troubleshooting this and other relevant synthetic pathways.
Diagram: Key Synthetic Pathway
Sources
Overcoming poor reactivity of 4-Aminopyridazine-3-carboxylic acid
Welcome to the technical support guide for 4-Aminopyridazine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic building block. Here, we address the common reactivity issues, provide troubleshooting strategies in a direct question-and-answer format, and offer validated protocols to help you achieve your synthetic goals.
Understanding the Reactivity Challenge: Why is This Molecule So Difficult?
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that contribute to its poor reactivity. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement dictates the molecule's electronic nature and, consequently, its reactivity.
The core issue is the electron-deficient (π-deficient) nature of the pyridazine ring.[1][2] The two electronegative nitrogen atoms strongly withdraw electron density from the ring carbons. This has two major consequences for the substituents:
-
Deactivation of the Carboxylic Acid: The electron-withdrawing effect extends to the C3 position, significantly lowering the electron density of the carboxylic acid group. This makes the carboxylate a poor nucleophile and difficult to activate for subsequent reactions like amide bond formation.
-
Reduced Nucleophilicity of the Amino Group: While the amino group at C4 is an electron-donating group, its ability to activate the ring is diminished by the powerful inductive and mesomeric electron withdrawal of the ring nitrogens. This can make the amine less nucleophilic than a typical aniline derivative.
Furthermore, the molecule possesses a high dipole moment, which can influence its solubility and interactions in solution.[1][2] These electronic and physical properties combine to make standard reaction conditions, particularly for amide coupling, often sluggish and low-yielding.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt or HATU) with this compound is failing or giving very low yields. What's going on?
Answer: This is the most common issue and stems directly from the electron-deficient nature of the carboxylic acid.
-
Insufficient Activation: Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) may not be potent enough to generate a sufficiently reactive activated ester intermediate.[3] The electron-withdrawing pyridazine ring makes the carboxylate less likely to attack the carbodiimide.
-
Slow Reaction with the Amine: Even if an activated ester is formed (e.g., with HATU), the subsequent reaction with your amine nucleophile can be slow.[4] If your amine is also sterically hindered or electron-poor, this problem is compounded.
-
Side Reactions: Incomplete or slow reactions can lead to the decomposition of activated intermediates or starting materials, especially if elevated temperatures are used to force the reaction.[5]
Q2: The starting material has poor solubility in common organic solvents like DCM or THF. How can I improve this?
Answer: Poor solubility is a frequent hurdle. The molecule's polarity and potential for intermolecular hydrogen bonding contribute to this.
-
Solvent Choice: Highly polar aprotic solvents like DMF, DMAc, or NMP are often necessary. DMSO can also be used, but care must be taken to ensure it is anhydrous.
-
Use of Additives: In some cases, adding a small amount of a base like DIPEA can help to deprotonate the carboxylic acid, forming a more soluble salt in situ.
-
Salt Formation: If working with a subsequent reaction in mind, consider forming a salt of the amine partner with an agent like HCl or TFA, which can sometimes improve the solubility profile of the reaction mixture.
Q3: Are there more powerful coupling reagents that are better suited for this system?
Answer: Yes. When dealing with electron-deficient acids, more potent activating agents are required. These reagents generate more reactive intermediates or are less susceptible to side reactions.[6]
-
Uronium/Aminium Reagents: HATU, HCTU, and TBTU are generally more effective than carbodiimides for difficult couplings.[6] HATU is particularly noteworthy as it generates a highly reactive OAt ester.[6]
-
Phosphonium Reagents: PyBOP and PyAOP are excellent choices. PyAOP, which forms a PyOAt ester, is among the most reactive coupling reagents available and is well-suited for hindered systems.[7]
-
COMU: This newer generation coupling reagent based on OxymaPure is highly efficient and often outperforms HOBt-based reagents.[6]
Q4: Should I convert the carboxylic acid to an acid chloride first?
Answer: This is a viable, albeit more forceful, strategy. Converting the carboxylic acid to the corresponding acid chloride dramatically increases its electrophilicity.
-
Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[4] The reaction with SOCl₂ may require heating.[4]
-
Cautions: This method is less "gentle" than using coupling reagents. It is not suitable if your amine partner or other parts of your molecule contain functional groups sensitive to strong acids or acylating agents (e.g., unprotected alcohols or phenols). You must also rigorously remove excess SOCl₂ or oxalyl chloride before adding your amine.
Troubleshooting Guides & Protocols
This section provides actionable workflows and step-by-step protocols to overcome common failures.
Troubleshooting a Failed Amide Coupling
Use the following decision tree to diagnose and solve your reaction issues.
Caption: Troubleshooting workflow for failed amide couplings.
Protocol 1: Optimized Amide Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound, as HATU is highly effective for electron-deficient systems.[3][6]
Materials:
-
This compound
-
Amine of interest
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the solid. If solubility is poor, gentle warming (to ~40°C) may be applied.
-
Add HATU (1.1 - 1.2 eq) to the solution.
-
Add DIPEA (2.5 - 3.0 eq). The solution may change color.
-
Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step, where the reactive OAt-ester is formed.
-
Add your amine (1.0 - 1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions may require anywhere from 4 hours to overnight for completion.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Two-Step Procedure via Acid Chloride Formation
This more robust method should be used when coupling reagents fail or when coupling to a particularly unreactive amine.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous DCM (Dichloromethane) or Toluene
-
Catalytic DMF (1-2 drops)
-
Amine of interest
-
A non-nucleophilic base (e.g., Triethylamine or DIPEA)
Step A: Acid Chloride Formation
-
Suspend this compound (1.0 eq) in anhydrous DCM or Toluene in a dry flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1 drop per mmol of acid).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction becomes a clear solution and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to do this thoroughly. The resulting acid chloride is often used immediately in the next step without purification.
Step B: Amide Formation
-
Dissolve the amine (1.0 eq) in anhydrous DCM and add a non-nucleophilic base (2.0 eq).
-
Cool the amine solution to 0°C.
-
Dissolve the crude acid chloride from Step A in a small amount of anhydrous DCM.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify as necessary.
Data Summary and Reagent Comparison
The choice of coupling reagent is critical for success. The table below summarizes the features of common choices for difficult couplings.
| Coupling Reagent | Activating Group | Reactivity | Advantages | Disadvantages |
| EDC/HOBt | OBt Ester | Moderate | Inexpensive, common | Often fails for electron-deficient acids |
| HATU | OAt Ester | Very High | Highly efficient, suppresses racemization | More expensive, can cause guanidinylation of amine |
| HCTU | O-6-ClBt Ester | High | More reactive than HBTU | Can cause guanidinylation of amine |
| PyBOP | OBt Ester | High | Good for hindered couplings, stable | Phosphonium byproducts can complicate purification |
| COMU | Oxyma Ester | Very High | Excellent reactivity, low racemization | Higher cost, limited solution stability |
| SOCl₂/Oxalyl-Cl | Acyl Chloride | Extremely High | Most powerful activation method | Harsh conditions, not compatible with sensitive groups |
Mechanistic Insight: Carboxylic Acid Activation
Understanding how coupling reagents work helps in selecting the right one. The diagram below illustrates the general mechanism for uronium/aminium salt reagents like HATU.
Caption: Generalized mechanism of amide bond formation.
This guide provides a framework for systematically addressing the challenges posed by this compound. By understanding the underlying chemical principles and employing more potent reagents and optimized conditions, researchers can successfully incorporate this important scaffold into their synthetic targets.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Electronic Properties of the Pyridazine Ring in 6-Bromo-N,N-dimethylpyridazin.
- Benchchem. (n.d.). Section 1: Troubleshooting Low Yields and Incomplete Reactions.
- SemOpenAlex. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Chem-Impex. (n.d.). 4-Aminopyridine-3-carboxamide.
- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- Wikipedia. (n.d.). Pyridine.
- HepatoChem. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
- ResearchGate. (n.d.). NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit. (2021). Tips and tricks for difficult amide bond formation? : r/Chempros.
- PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
Navigating the Purification of 4-Aminopyridazine-3-carboxylic Acid: A Technical Support Guide
Welcome to our dedicated technical support center for the recrystallization of 4-Aminopyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity and yield for your critical applications.
Understanding the Molecule: Physicochemical Properties
Before delving into purification techniques, a thorough understanding of the physicochemical properties of this compound is paramount. This knowledge informs our choice of solvents and crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | [ECHEMI[1]]() |
| Molecular Weight | 139.11 g/mol | [ECHEMI[1]]() |
| Appearance | White to off-white crystalline powder | [Chem-Impex[2]]() |
| Melting Point | >250 °C (for the related 6-Amino-pyridazine-3-carboxylic acid) | [Chem-Impex[2]]() |
| Predicted Boiling Point | 470.5 °C at 760 mmHg | [ECHEMI[1]]() |
| Predicted Density | 1.533 g/cm³ | [ECHEMI[1]]() |
The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule with high polarity. This dictates its solubility, favoring polar solvents, particularly those capable of hydrogen bonding.
Recrystallization Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound won't dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough to overcome the crystal lattice energy of your compound.
-
Causality: this compound's high polarity, due to the amino and carboxylic acid functional groups, requires a highly polar solvent for dissolution.
-
Troubleshooting Steps:
-
Switch to a more polar solvent: If you are using a moderately polar solvent like ethanol, consider switching to methanol or water. A mixture of these solvents can also be effective.
-
Increase the solvent volume: While it is ideal to use a minimal amount of solvent, you may need to add more to achieve dissolution. Be aware that this may reduce your final yield.
-
Consider a pH adjustment: Given the amphoteric nature of the molecule, its solubility is pH-dependent. Acidifying the solution will protonate the amino group, while making it basic will deprotonate the carboxylic acid, both of which can increase aqueous solubility. The neutral compound can then be precipitated by adjusting the pH back to its isoelectric point.
-
Q2: My compound dissolves, but it "oils out" upon cooling instead of forming crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or if the concentration of the solute is too high.
-
Causality: The high concentration of the solute can lead to supersaturation, where the dissolved compound is at a higher concentration than its equilibrium solubility. This thermodynamically unstable state can lead to rapid precipitation as an amorphous oil rather than the ordered growth of crystals.
-
Troubleshooting Steps:
-
Add more solvent: Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the concentration.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Use a co-solvent system: Dissolve the compound in a good solvent (e.g., methanol) and then slowly add a poorer, miscible solvent (e.g., ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly.
-
Q3: I have very low or no crystal yield after cooling. What went wrong?
A3: This is a common problem that can be attributed to several factors.
-
Causality: The most likely causes are using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.
-
Troubleshooting Steps:
-
Reduce the solvent volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Induce crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide a nucleation site for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.
-
Ensure slow cooling: Rapid cooling can lead to the formation of very small crystals that are difficult to filter or can result in a supersaturated solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Q4: The color of my crystals is not what I expected. How can I remove colored impurities?
A4: Colored impurities are often large, conjugated organic molecules that can be effectively removed.
-
Causality: These impurities may be byproducts from the synthesis or degradation products.
-
Troubleshooting Steps:
-
Use activated carbon: After dissolving your crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The colored impurities will adsorb to the surface of the carbon.
-
Perform a hot filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of your product in the filter funnel.
-
Step-by-Step Recrystallization Protocols
The following protocols are based on the predicted solubility of this compound in polar solvents. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Protocol 1: Single Solvent Recrystallization (Methanol or Water)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent (methanol or water) and heat the mixture to boiling with gentle swirling. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat the filter funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Co-solvent Recrystallization (Methanol/Ethyl Acetate)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (the "good" solvent).
-
Addition of Anti-solvent: While keeping the solution hot, slowly add ethyl acetate (the "poor" solvent) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold methanol/ethyl acetate mixture for washing.
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. (n.d.).
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (2015). CN104529886A.
- 3-Amino-pyridine-2-carboxylic acid amide. PubChem. (n.d.).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023).
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. (2013).
- Process for preparing 4-amino-pyridazines. (2016). WO2016180833A1.
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (2020). CN108558792B.
- 4-aminopyridine-3-sulfonic Acid. PubChem. (n.d.).
- Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons | Request PDF. (2019).
- Synthesis of[3][4][5]triazolo[4,3-b]pyridazine-3-carboxylic acids. (1993).
- Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Benchchem. (n.d.).
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof. (2017). CN107417602A.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2014).
Sources
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 4-Aminopyridazine-3-carboxylic acid
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Aminopyridazine-3-carboxylic acid against established international regulatory standards. The experimental data presented herein serves as a practical benchmark for researchers, scientists, and drug development professionals engaged in analytical method validation.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound of interest in pharmaceutical development due to its structural motifs, which are common in biologically active molecules. Accurate and precise quantification of this analyte is critical for ensuring product quality, stability, and safety. This necessitates a robustly validated HPLC method, the performance of which must be rigorously demonstrated to be fit for its intended purpose. The validation process, guided by international standards such as the ICH Q2(R1) guidelines, is not merely a regulatory formality but a cornerstone of scientific integrity in drug development.[1][2]
This guide will dissect the validation of a reversed-phase HPLC (RP-HPLC) method, elucidating the rationale behind the chosen chromatographic conditions and validation parameters. We will compare the method's performance characteristics against universally accepted criteria, thereby providing a comprehensive framework for your own validation studies.
The Logic of Method Design: A Causal Approach
The physicochemical properties of this compound (a polar molecule with acidic and basic functionalities) dictate the chromatographic strategy. A reversed-phase method was selected to provide optimal retention and separation from potential impurities.
Key Methodological Choices:
-
Stationary Phase: A C18 column was chosen for its hydrophobicity, which is suitable for retaining polar analytes when used with a highly aqueous mobile phase.
-
Mobile Phase: A phosphate buffer at a controlled pH is employed to ensure the consistent ionization state of the analyte, leading to reproducible retention times and symmetrical peak shapes. Acetonitrile is used as the organic modifier to elute the compound.
-
Detection: UV detection is selected based on the chromophoric nature of the pyridazine ring system.
Below is a graphical representation of the overall validation workflow.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Comparative Analysis of Validation Parameters
The performance of the HPLC method was evaluated against the acceptance criteria stipulated in the ICH Q2(R1) and USP General Chapter <621> guidelines.[1][2][3] The following sections present the experimental results and a direct comparison with these standards.
System Suitability
System suitability testing is an integral part of any chromatographic analysis, ensuring that the system is performing adequately on the day of analysis.
| Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | Pass |
| Theoretical Plates (N) | N > 2000 | 5800 | Pass |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 1.0% | 0.45% | Pass |
These results confirm the suitability of the chromatographic system for the intended analysis.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This was evaluated by forced degradation studies and analysis of a placebo sample.
Forced Degradation Conditions:
-
Acidic (0.1 N HCl, 60°C, 4h)
-
Basic (0.1 N NaOH, 60°C, 2h)
-
Oxidative (3% H₂O₂, RT, 24h)
-
Thermal (80°C, 48h)
-
Photolytic (ICH Q1B)
The method demonstrated the ability to separate the main peak of this compound from all degradation products and placebo components, confirming its specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the target concentration | 0.08 mg/mL to 0.12 mg/mL |
| Y-intercept | Close to zero | 150 µV*s |
The high correlation coefficient and a y-intercept close to the origin confirm the linearity of the method over the specified range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels.
| Concentration Level | Spiked (mg/mL) | Recovered (mg/mL, mean) | Recovery (%) |
| 80% | 0.08 | 0.0798 | 99.8 |
| 100% | 0.10 | 0.1005 | 100.5 |
| 120% | 0.12 | 0.1192 | 99.3 |
| Average Recovery | 99.9% |
Acceptance Criteria: Mean recovery between 98.0% and 102.0%. The results are well within this range, demonstrating the accuracy of the method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | RSD of peak areas (n=6) | RSD ≤ 1.0% | 0.52% |
| Intermediate Precision | RSD of peak areas (Day 1 vs. Day 2) | RSD ≤ 2.0% | 1.2% |
The low RSD values for both repeatability and intermediate precision indicate a high degree of precision for the analytical method.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
| Parameter | Method | Hypothetical Result |
| LOD | Based on Signal-to-Noise ratio (S/N = 3:1) | 0.001 mg/mL |
| LOQ | Based on Signal-to-Noise ratio (S/N = 10:1) | 0.003 mg/mL |
These values demonstrate the sensitivity of the method.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Parameter Varied | Variation | % Change in Assay Value |
| Flow Rate | ± 0.1 mL/min | 0.8% |
| Column Temperature | ± 2°C | 0.5% |
| Mobile Phase pH | ± 0.1 | 1.1% |
Acceptance Criteria: The assay value should not change by more than 2.0% for any variation. The method is demonstrated to be robust within the tested parameters.
Experimental Protocols
Detailed Protocol for Linearity Determination
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 0.1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired range (e.g., 80%, 90%, 100%, 110%, and 120% of the target concentration).
-
Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis: Record the peak area for each injection. Construct a calibration curve by plotting the mean peak area against the concentration of each standard.
-
Linear Regression: Perform a linear regression analysis on the data to determine the correlation coefficient (r²), slope, and y-intercept.
Logical Relationships in Method Validation
The following diagram illustrates the hierarchical relationship and interdependence of the validation parameters.
Sources
A Senior Application Scientist's Guide to the Biological Activity of Pyridazine Carboxylic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—make it a valuable component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2]
This guide focuses on two fundamental building blocks of this chemical family: the positional isomers pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid . While these simple isomers serve as critical starting materials, their intrinsic biological activity is often moderate.[1][3] Their true value is realized upon chemical modification, where the position of the carboxylic acid group dictates the synthetic possibilities and ultimately, the pharmacological profile of the resulting derivatives. Herein, we compare the biological potential of these two isomeric scaffolds, not by their modest standalone activity, but by the potent derivatives they enable. We will explore their structure-activity relationships and provide detailed, field-proven protocols for evaluating the efficacy of their more complex, active analogues.
The Isomers in Focus: Structural and Electronic Properties
The key difference between pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid is the position of the carboxyl group relative to the two nitrogen atoms. This seemingly small change significantly alters the molecule's electronic distribution, steric profile, and potential as a ligand or synthetic intermediate.
-
Pyridazine-3-carboxylic acid: The carboxyl group is adjacent to a ring nitrogen. This proximity allows it to act as a bidentate ligand, chelating metal ions through the N2 nitrogen and a carboxylate oxygen.[1][3] This property is extensively exploited in the synthesis of novel organometallic compounds with enhanced biological activity.
-
Pyridazine-4-carboxylic acid: The carboxyl group is positioned between a carbon and a nitrogen atom. This isomer is often utilized as a versatile scaffold where the carboxylic acid can be transformed into amides, esters, and other functional groups to interact with biological targets.[4] It is a noted precursor in the development of molecules like kinase inhibitors.[4]
Comparative Biological Potential and Structure-Activity Relationships (SAR)
Direct quantitative comparisons of the parent isomers are scarce in literature, primarily because their derivatives are the true actors. The following sections compare the biological activities of the families of compounds derived from each isomer.
Anticancer Activity
The pyridazine core is a cornerstone of many anticancer agents, targeting various mechanisms from kinase inhibition to the disruption of cell proliferation.[5]
Derivatives of Pyridazine-3-carboxylic Acid: This scaffold is frequently elaborated into pyridazinones and pyrrolo[1,2-b]pyridazines. Studies on these derivatives reveal that cytotoxicity is highly dependent on further substitutions. For example, certain pyrrolo[1,2-b]pyridazine derivatives have shown dose- and time-dependent cytotoxic activity against human colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) adenocarcinoma cell lines, with some compounds demonstrating potent effects specifically against colon cancer cells.[5][6]
Derivatives of Pyridazine-4-carboxylic Acid: This isomer serves as a foundational component for complex molecules targeting signaling pathways crucial for cancer cell survival.[4] While specific public data on its derivatives' anticancer IC50 values is less common than for the 3-isomer, its role as a precursor for kinase inhibitors suggests its importance in targeting enzymes that are often dysregulated in cancer.[4]
Scientist's Note on SAR: For anticancer activity, derivatization of the carboxylic acid into amides or incorporating the pyridazine ring into larger, more rigid heterocyclic systems is a common and effective strategy. The position of the original carboxyl group (at C3 or C4) dictates the three-dimensional shape and hydrogen bonding patterns of the resulting molecule, which is critical for fitting into the active site of target enzymes like kinases or interacting with DNA.
Antimicrobial Activity
With rising antibiotic resistance, novel antimicrobial agents are urgently needed. Pyridazine derivatives have shown significant promise in this area.[7]
Derivatives of Pyridazine-3-carboxylic Acid: The standalone pyridazine-3-carboxylic acid shows weak to moderate activity.[1] However, its utility as a ligand is profound. Ruthenium(II) and Ruthenium(III) complexes synthesized with pyridazine-3-carboxylic acid as a ligand have demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa, outperforming the free ligand itself.[1][3] Furthermore, complex pyridazinone derivatives synthesized from this scaffold have shown potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[7]
Data Summary: Representative Pyridazinone Derivatives (Antimicrobial)
| Compound Class | Target Organism | Representative MIC (µM) |
|---|---|---|
| Pyridazinone Derivatives | S. aureus (MRSA) | 3.74 - 8.92 |
| Pyridazinone Derivatives | P. aeruginosa | 7.48 |
| Pyridazinone Derivatives | A. baumannii | 3.74 |
(Data sourced from a study on novel pyridazinone derivatives, demonstrating the potential unlocked by modifying the core scaffold).[7]
Scientist's Note on SAR: In antimicrobial design, converting the carboxylic acid to its ester and then back to an acid on a more complex scaffold has been shown to increase activity against Gram-negative bacteria.[7] This suggests that the parent molecule may act as a pro-drug or that the larger substituted molecule has improved cell penetration or target engagement. The ability of the 3-isomer to form metal complexes also presents a unique avenue for developing antimicrobials with novel mechanisms of action.[1]
Logical Relationship: From Isomer to Active Derivative
The following diagram illustrates the central concept: the parent isomers are starting points, and their biological value is realized through strategic chemical modification.
Caption: Logical flow from parent isomers to bioactive derivatives.
Experimental Protocols for Biological Evaluation
The following are standardized, self-validating protocols for assessing the anticancer and antimicrobial activities of synthesized pyridazine derivatives.
Protocol: Cytotoxicity Assessment using the MTT Assay
This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50). It measures the metabolic activity of cells, where active mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Trustworthiness Check: Include wells with vehicle (DMSO) only as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also, include wells with medium only for background subtraction.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours.
-
Rationale: Only metabolically active cells can reduce the MTT, ensuring that the signal is proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100 Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
Workflow Diagram: Broth Microdilution
Caption: Standard workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Prepare serial two-fold dilutions of the compound in a separate 96-well plate or tubes using an appropriate sterile broth (e.g., Mueller-Hinton Broth).
-
Plate Setup: Dispense 100 µL of the diluted compounds into the wells of a sterile 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the test compound with 100 µL of the standardized bacterial inoculum.
-
Trustworthiness Check: Include a growth control well (broth + inoculum, no compound) which should show turbidity, and a sterility control well (broth only) which should remain clear. A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a positive control.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
While pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acid may not be potent bioactive agents in their own right, they are exceptionally valuable scaffolds in medicinal chemistry. The isomeric position of the carboxylic acid group provides distinct synthetic handles, guiding the design of diverse and highly potent derivatives. The 3-isomer is an excellent precursor for N,O-chelating ligands and complex heterocyclic systems like pyridazinones, yielding compounds with significant antimicrobial and anticancer properties.[1][7] The 4-isomer serves as a versatile building block for kinase inhibitors and other targeted therapies.[4]
The ultimate biological activity is not determined by the parent isomer but by the strategic chemical modifications it enables. Understanding the unique potential of each scaffold, combined with robust biological evaluation using standardized protocols like the MTT and broth microdilution assays, is fundamental to unlocking the full therapeutic promise of the pyridazine chemical family.
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A Comparative Guide to the Synthesis and Reactivity of 4-Aminopyridazine-3-carboxylic Acid and 3-Aminopyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminocarboxylic acids of pyridine and its bioisosteres are pivotal building blocks for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a detailed comparative analysis of two constitutional isomers: 4-aminopyridazine-3-carboxylic acid and 3-aminopyridine-4-carboxylic acid. We will delve into their synthetic routes, explore their divergent reactivity profiles, and present key experimental data to inform their application in research and development.
At a Glance: Structural and Physicochemical Comparison
While sharing the same molecular formula (C₅H₅N₃O₂ for the pyridazine and C₆H₆N₂O₂ for the pyridine) and molecular weight, the arrangement of nitrogen atoms and functional groups within the aromatic rings of these isomers leads to distinct chemical properties. The presence of two adjacent nitrogen atoms in the pyridazine ring, in contrast to the single nitrogen in the pyridine ring, significantly influences electron distribution, basicity, and overall reactivity.
| Property | This compound | 3-Aminopyridine-4-carboxylic acid |
| Molecular Formula | C₅H₅N₃O₂ | C₆H₆N₂O₂ |
| Molecular Weight | 139.11 g/mol | 138.12 g/mol |
| CAS Number | 20865-29-6 | 7579-20-6[1] |
| Appearance | Off-white to light brown solid | Pale brown to brown powder |
| Melting Point | 261-263 °C (decomposes) | 305-310 °C[1] |
| Predicted pKa (Carboxylic Acid) | ~2.11 | ~3-4 |
| Predicted pKa (Amino Group) | ~2-3 | ~5-6 |
Synthesis Strategies: A Tale of Two Heterocycles
The synthetic pathways to these isomeric acids, while both can employ the venerable Hofmann rearrangement, diverge based on the nature of their respective heterocyclic cores.
Synthesis of this compound
A practical route to this compound involves a multi-step sequence commencing with pyridazine-4,5-dicarboxylic acid. This approach leverages a Hofmann rearrangement on a carbamoyl intermediate.
Experimental Protocol: A Representative Hofmann Rearrangement
-
Preparation of Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine while maintaining a low temperature to form a sodium hypobromite solution.
-
Amide Addition: Add the 5-carbamoylpyridazine-4-carboxylic acid to the cold hypobromite solution with vigorous stirring.
-
Reaction: Slowly warm the reaction mixture and then heat to the desired temperature (typically 50-70 °C) for a specified time until the reaction is complete.
-
Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the amino acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure this compound.
Synthesis of 3-Aminopyridine-4-carboxylic Acid
For the pyridine isomer, a common and scalable approach starts from the readily available 3-aminopyridine. This method involves carboxylation at the 4-position. An alternative, though more complex, route begins with the oxidation of isoquinoline[4].
Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Rearrangement of Nicotinamide [5]
This well-established procedure provides the precursor for subsequent carboxylation:
-
Hypobromite Formation: In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide (75 g) in water (800 mL). Add bromine (95.8 g) with stirring, maintaining the temperature at 0 °C.
-
Amide Addition: Add finely powdered nicotinamide (60 g) all at once with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 70-80 °C for 30 minutes.
-
Extraction: Cool the solution, saturate with sodium chloride, and extract with ether in a continuous extractor for 15-20 hours.
-
Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude 3-aminopyridine can be purified by recrystallization from a mixture of benzene and ligroin to yield white crystals.
Reactivity Profile: A Comparative Analysis
The electronic differences between the pyridazine and pyridine rings are the primary determinants of their reactivity. The diazines, including pyridazine, are generally more electron-deficient than pyridine. This heightened electron deficiency renders the pyridazine ring more susceptible to nucleophilic attack and more resistant to electrophilic substitution[6][7].
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry. Both aminocarboxylic acids can be activated for amidation; however, the reaction conditions and efficiency may differ.
General Amidation Protocol (using a coupling agent like HATU): [1]
-
Activation: To a solution of the aminocarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir at room temperature for 10-20 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Due to the lower basicity of the amino group in this compound, its nucleophilicity in amide coupling reactions may be reduced compared to 3-aminopyridine-4-carboxylic acid, potentially requiring longer reaction times or more potent coupling agents.
Esterification
Esterification of these acids can be achieved under standard conditions, such as Fischer esterification or by using coupling agents.
General Fischer Esterification Protocol: [8]
-
Reaction Setup: Suspend the aminocarboxylic acid in the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the ester with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude ester is purified by column chromatography or recrystallization.
The higher acidity of the pyridazine carboxylic acid may favor esterification under acidic conditions, but the potential for side reactions involving the more nucleophilic ring nitrogens should be considered.
Spectroscopic Data
(Note: Experimentally obtained spectra for the title compounds are not consistently available in public databases. The following are representative data for related structures.)
Representative ¹H and ¹³C NMR Data for Aminopyridine Carboxylic Acid Derivatives:
-
¹H NMR: Protons on the pyridine or pyridazine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the positions of the amino and carboxylic acid groups. The amino group protons often appear as a broad singlet, and the carboxylic acid proton is a very broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed in the range of δ 165-175 ppm. The aromatic carbons appear between δ 110-160 ppm.
Conclusion
This compound and 3-aminopyridine-4-carboxylic acid, while isomeric, present distinct profiles in their synthesis and reactivity. The pyridazine derivative, with its electron-deficient diazine core, is anticipated to be more reactive towards nucleophiles. Its synthesis, while achievable through a Hofmann rearrangement, may require more specialized starting materials. The pyridine analog, benefiting from the extensive chemistry of the pyridine ring, may offer more versatile synthetic access.
The choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired electronic properties of the target molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
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Efficacy of 4-Aminopyridazine-3-carboxylic acid derivatives as kinase inhibitors
An In-Depth Technical Guide to the Efficacy of 4-Aminopyridazine-3-carboxylic Acid Derivatives as Kinase Inhibitors
Introduction: The Central Role of Kinases and the Promise of Novel Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways, including signal transduction, cell cycle progression, and apoptosis.[1] Their function as molecular switches, transferring a phosphate group from ATP to specific substrates, is fundamental to cellular homeostasis. Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary class of therapeutic targets.[1][2] The development of small-molecule kinase inhibitors, which typically compete with ATP for binding to the enzyme's active site, has revolutionized the treatment of various cancers and other diseases.[3][4]
Within the expansive chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds have proven to be particularly fruitful. Scaffolds such as 4-aminopyrazolopyrimidine and imidazo[1,2-b]pyridazine have given rise to potent and selective inhibitors.[5][6] This guide focuses on the emerging class of This compound derivatives , exploring their efficacy as kinase inhibitors. We will delve into their mechanism of action, compare their performance with established alternatives, and provide the detailed experimental frameworks necessary for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Mechanism of Action: Targeting the ATP-Binding Pocket
The therapeutic effect of this compound derivatives stems from their ability to selectively bind to the ATP-binding pocket of target kinases. The core scaffold is designed to mimic the purine ring of ATP, enabling it to form key interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.
The 4-amino group and the adjacent ring nitrogen of the pyridazine core are critical pharmacophores, typically forming a pair of hydrogen bonds with the backbone amide and carbonyl groups of a conserved hinge residue (e.g., the "gatekeeper" residue). This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphotransfer reaction. The carboxylic acid at the 3-position can form additional interactions, such as salt bridges or hydrogen bonds with nearby residues like lysine, further enhancing binding affinity and potentially contributing to selectivity.[7] Substitutions on the pyridazine ring extend into different sub-pockets of the ATP binding site, allowing for the fine-tuning of potency and selectivity against specific kinases.
Illustrative Signaling Pathway: The MAPK/ERK Cascade
To contextualize the therapeutic potential of these inhibitors, consider the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This cascade is a central signaling pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1] Its aberrant activation is a common driver of cancer.
Caption: The MAPK/ERK signaling pathway and potential inhibition points.
In this pathway, kinases like RAF and MEK are prime targets for inhibition. A this compound derivative designed to inhibit RAF, for example, would block the downstream phosphorylation of MEK and ERK, thereby preventing the activation of transcription factors that drive uncontrolled cell proliferation.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. While specific public data for a broad range of this compound derivatives is emerging, we can analyze data from structurally related aminopyridine, aminopyrazole, and imidazopyridazine inhibitors to understand the scaffold's potential and guide optimization.[8][9][10]
The core principle of SAR is to understand how chemical modifications to a scaffold affect its biological activity. For the this compound scaffold, key areas for modification include:
-
The 4-amino group: Substitution on this amine can modulate interactions within the hydrophobic regions of the ATP pocket.
-
Positions 5 and 6 of the pyridazine ring: Introducing various substituents can enhance potency and dictate selectivity by exploiting unique features of the target kinase's active site. For instance, a bulky hydrophobic group might favor binding to a kinase with a large back pocket.[4]
Table 1: Hypothetical Efficacy Data for this compound Derivatives
This table illustrates the type of data generated to compare the efficacy of different derivatives. The values are representative examples based on activities of similar heterocyclic kinase inhibitors.
| Compound ID | R-Group at Position 6 | Target Kinase | IC50 (nM) |
| APD-001 | -H | Kinase A | 550 |
| APD-002 | -Methyl | Kinase A | 210 |
| APD-003 | -Phenyl | Kinase A | 25 |
| APD-004 | -Phenyl | Kinase B | >10,000 |
| APD-005 | -(4-morpholino)phenyl | Kinase A | 8 |
Data is illustrative and not from a specific publication.
From this hypothetical data, a clear SAR emerges: adding a phenyl group at the 6-position (APD-003) dramatically increases potency against Kinase A compared to an unsubstituted (APD-001) or methyl-substituted (APD-002) analog. Furthermore, APD-004 shows high selectivity for Kinase A over Kinase B. Adding a solubilizing group like morpholine (APD-005) can further enhance potency, potentially by making favorable contacts in a solvent-exposed region.[4]
Comparison with Alternative Kinase Inhibitor Scaffolds
The this compound scaffold competes with several well-established pharmacophores in the kinase inhibitor landscape. A direct comparison highlights its potential advantages and areas for development.
Table 2: Comparative Efficacy Against Target Kinase A
| Scaffold | Example Compound | Target Kinase | IC50 (nM) | Key Feature |
| 4-Aminopyridazine-3-COOH | APD-005 (Hypothetical) | Kinase A | 8 | Carboxylic acid for potential salt bridge formation. |
| 4-Anilinoquinazoline | Gefitinib | EGFR | 2-37 | A well-established scaffold with numerous approved drugs. |
| Pyrazolo[3,4-d]pyrimidine | PP2 | Src Family | 3-6 | Potent inhibitor of Src family kinases.[5] |
| Imidazo[1,2-b]pyridazine | Ponatinib | Bcr-Abl (T315I) | 0.37 | Effective against resistance mutations.[6] |
This comparison shows that while established scaffolds form the basis of many approved drugs, the this compound scaffold has the potential to yield highly potent inhibitors. Its unique substitution pattern and the presence of the carboxylic acid group offer distinct opportunities for medicinal chemists to achieve novel binding modes and improved selectivity profiles.
Experimental Protocols for Efficacy Evaluation
Validating the efficacy of novel kinase inhibitors requires a multi-tiered approach, moving from initial biochemical assays to more physiologically relevant cell-based models.[3]
Experimental Workflow Overview
Caption: A typical workflow for evaluating kinase inhibitor efficacy.
Protocol 1: In Vitro Kinase Activity Assay (Fluorescence-Based)
This protocol describes a generic, fluorescence-based assay to determine the IC50 value of a compound by measuring the amount of ADP produced in the kinase reaction.[1]
Principle: The kinase, substrate, and ATP are incubated with the test compound. The kinase transfers a phosphate from ATP to the substrate, producing ADP. A coupled enzyme reaction then uses this ADP to generate a fluorescent signal, which is inversely proportional to the inhibitor's activity.[1]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP solution
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)[1]
-
Test compounds (serial dilutions in DMSO)
-
ADP detection kit (e.g., ADP-Glo™, ADP-Quest™)
-
384-well plates (white, opaque for fluorescence)
-
Plate reader with fluorescence capabilities
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in Kinase Assay Buffer. The optimal concentrations should be determined empirically beforehand. Prepare serial dilutions of the test compounds.
-
Assay Setup:
-
To the wells of a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control wells).
-
Add 10 µL of the kinase solution to all wells.
-
Add 10 µL of the substrate solution to all wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction: Add 5 µL of the ATP solution to all wells to start the reaction. The negative control wells (0% activity) should receive buffer instead of ATP. The positive control wells (100% activity) receive DMSO instead of the inhibitor.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time and temperature may need optimization depending on the kinase.
-
Stop Reaction and Detect ADP: Add the stop reagent from the detection kit, followed by the detection reagent, as per the manufacturer's instructions.
-
Signal Measurement: Incubate for 10-30 minutes at room temperature to allow the fluorescent signal to stabilize.[1] Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
This protocol assesses whether the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cellular context.[2][11]
Principle: Cancer cells that are dependent on a specific kinase signaling pathway are treated with the inhibitor. Cell lysates are then collected, and the phosphorylation status of a key downstream protein is analyzed by Western blot using a phospho-specific antibody. A reduction in the phosphorylated protein indicates on-target activity.
Materials:
-
Cancer cell line with an activated target kinase pathway
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
Stimulant (if required to activate the pathway, e.g., a growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation (if necessary): To reduce baseline pathway activation, starve cells in serum-free medium for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Pathway Stimulation: Add a stimulant (e.g., EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective target engagement in cells.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. Its structural features allow for key interactions within the ATP-binding site, and the potential for diverse substitutions provides a clear path for optimizing potency and selectivity. While direct comparative data is still emerging, analysis of structurally related compounds demonstrates the high potential of this chemical class.
Future work should focus on synthesizing and screening a diverse library of these derivatives against a broad panel of kinases to fully elucidate their SAR and identify compounds with superior efficacy and drug-like properties. The robust biochemical and cell-based assays outlined in this guide provide a clear framework for this evaluation, paving the way for the development of next-generation targeted therapies.
References
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- BenchChem. Application Notes and Protocols for Kinase Assays.
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- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
- Various Authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay?
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
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- Cayman Chemical. Methods for Detecting Kinase Activity.
- Various Authors. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- ResearchGate. Measured IC50 values for selected compounds.
- Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
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- Various Authors. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Hylsová, M., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.
- Various Authors. (2017).
- Kumar, A., & Rawat, M. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central.
- Amrutkar, S. M., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central.
- Denny, W. A., et al. (1997). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
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A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyridazine-3-carboxylic Acid Analogs
For researchers and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. The 4-aminopyridazine-3-carboxylic acid scaffold represents a privileged core in medicinal chemistry, with its derivatives showing a wide array of biological activities, including but not limited to, enzyme inhibition and receptor modulation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, supported by experimental data and protocols to empower your own research endeavors.
The this compound Core: A Versatile Pharmacophore
The this compound moiety is a heterocyclic structure characterized by a pyridazine ring bearing an amino group at position 4 and a carboxylic acid group at position 3. This arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, as well as opportunities for ionic interactions, making it an attractive starting point for the design of bioactive molecules. Its derivatives have been explored for various therapeutic applications, including as anticancer agents, highlighting the versatility of this chemical scaffold.[1][2]
Synthetic Strategies: Building the Analogs
The synthesis of this compound analogs typically involves multi-step reaction sequences. A common approach begins with commercially available starting materials that are then elaborated to introduce the desired functional groups and substituents.
For instance, the synthesis of related aminopyrazine-2-carboxylic acid amides has been achieved through two primary routes:
-
Procedure A: Involves an initial Fisher esterification of the carboxylic acid, followed by aminolysis of the resulting ester with a suitable amine under microwave irradiation.
-
Procedure B: Utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid, which then readily reacts with an amine to form the amide bond, often facilitated by microwave heating.[3]
The choice of synthetic route is often dictated by the nature of the desired analog and the compatibility of the reagents. For example, Procedure B, which avoids the need to isolate the intermediate activated acid, can be more efficient for rapid library synthesis.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be profoundly influenced by modifications at three key positions: the amino group (N4), the carboxylic acid group (C3), and the pyridazine ring itself.
Modifications of the Carboxylic Acid Group
The carboxylic acid is a key interaction point, often involved in hydrogen bonding or ionic interactions with the biological target. Its conversion to amides is a common strategy to explore the chemical space and modulate physicochemical properties.
Table 1: Comparison of Carboxylic Acid and Amide Analogs
| Compound ID | R Group (at C3) | Biological Target | Activity (IC50/MIC) | Reference |
| Parent Acid | -COOH | Anticancer (EAC) | Active | [2] |
| Amide 1 | -CONH-benzyl | M. tuberculosis | 50-100 µg/mL | [3] |
| Amide 2 | -CONH-(2,4-diOCH3-phenyl) | M. tuberculosis | 12.5 µg/mL | [3] |
| Amide 3 | -CONH-(3,4-diCl-phenyl) | M. tuberculosis | >100 µg/mL | [3] |
Data presented is illustrative and synthesized from related compound series to highlight SAR principles.
From the data, it is evident that converting the carboxylic acid to an amide can lead to potent analogs. The nature of the substituent on the amide nitrogen is critical. For instance, in a series of 3-aminopyrazine-2-carboxamides, phenyl derivatives were found to be more active against M. tuberculosis than their corresponding benzyl counterparts.[3] Furthermore, the substitution pattern on the aromatic ring of the amide has a significant impact, with electron-donating groups (e.g., dimethoxy) enhancing activity, while electron-withdrawing groups (e.g., dichloro) can be detrimental.[3]
Modifications of the Pyridazine Ring
Substitution on the pyridazine ring offers another avenue to modulate activity, selectivity, and pharmacokinetic properties.
In a related series of imidazopyridazine analogs, modifications at position 6 of the core scaffold were explored to improve solubility and reduce hERG liability, a common issue in drug development.[4]
Key SAR insights from related pyridazine analogs:
-
Aromatic Substituents: The presence of an aromatic π system at the 6-position of the pyridazine ring was found to be crucial for high potency in a series of GABA-A receptor antagonists.[5] Electron-donating substituents on this aromatic ring further enhanced the activity.[5]
-
Polar Functionalities: Introducing polar groups can improve solubility. For example, sulfoxide-substituted analogs exhibited superior solubility compared to their sulfone counterparts.[4]
-
Basic Side Chains: The introduction of basic amine-containing side chains can significantly improve solubility, although it may sometimes compromise potency.[4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
General Amide Synthesis via Coupling Agent (Procedure B)
This protocol is adapted from the synthesis of related aminopyrazine carboxamides.[3]
-
Activation of Carboxylic Acid: To a solution of the this compound (1.0 eq) in anhydrous DMSO, add 1,1'-carbonyldiimidazole (CDI) (1.3 eq).
-
Stirring: Stir the reaction mixture at room temperature until the evolution of CO2 gas ceases (typically 5-10 minutes).
-
Amine Addition: Add the desired amine (1.5 eq) to the reaction mixture.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
In Vitro Antimycobacterial Activity Assay
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize biological activity and physicochemical properties. Future research in this area should focus on exploring a wider range of substituents on both the amide and the pyridazine ring to further refine the SAR and to develop compounds with improved potency, selectivity, and drug-like properties. The integration of computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the discovery process will be crucial for accelerating the translation of these promising analogs into clinical candidates.
References
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- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).
- Uges, D. R., et al. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 221(2), 371-375. [Link]
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- Uges, D. R., et al. (1981). Pharmacokinetics of 4-aminopyridine in human volunteers. A preliminary study using a new GLC method for its estimation. British Journal of Anaesthesia, 53(6), 567-570. [Link]
- Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 137-164. [Link]
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- De Kimpe, N., et al. (2022).
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A Senior Application Scientist's Guide to Coupling Reagents for the Amidation of 4-Aminopyridazine-3-carboxylic Acid
Introduction: The Critical Role of Amide Bond Formation
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, present in approximately 25% of all available pharmaceuticals.[1] Its prevalence is due to its remarkable metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in our field.[2]
This guide focuses on a particularly relevant building block: 4-aminopyridazine-3-carboxylic acid. This scaffold is of significant interest due to the pyridazine core, an electron-deficient heterocycle that often imparts desirable pharmacokinetic properties. However, the electronic nature of this substrate presents a challenge for amidation. The electron-withdrawing character of the pyridazine ring deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This necessitates the use of powerful coupling reagents to achieve efficient and high-yielding transformations.
Herein, we provide an in-depth comparison of four widely-used coupling reagents—HATU, HBTU, EDC/HOBt, and T3P®—for the amidation of this compound. This guide will delve into their mechanisms of action, present comparative experimental data, and offer field-proven insights to help you select the optimal reagent for your specific research needs.
The Contenders: A Mechanistic Overview of Common Coupling Reagents
The choice of a coupling reagent is critical and depends on factors like substrate reactivity, potential for side reactions, reaction conditions, and cost.[3] Let's examine our selected reagents.
HATU: The High-Performance Standard
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[4] It is widely regarded as one of the most efficient coupling reagents, especially for challenging substrates.[5][6]
Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[7][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[3][9] This active ester is then readily attacked by the amine to form the desired amide, regenerating HOAt in the process. The superior reactivity of HATU over benzotriazole-based reagents is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which accelerates the coupling step.[6][9]
-
Advantages: Superior reactivity, fast reaction times, and a lower risk of epimerization for chiral substrates.[5][6] It is particularly effective for sterically hindered or electron-deficient substrates.[6]
-
Disadvantages: High cost compared to other reagents, making it less suitable for large-scale synthesis.[10]
HBTU: The Reliable Workhorse
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another popular uronium salt, derived from N-hydroxybenzotriazole (HOBt).[11] It is a highly efficient reagent, though generally considered slightly less reactive than HATU.[5]
Mechanism of Action: Similar to HATU, the carboxylic acid, activated by a base, attacks HBTU to form an HOBt-active ester.[12] This intermediate is then intercepted by the amine to yield the amide product. The OBt-ester formed by HBTU is less reactive than the OAt-ester from HATU, which can result in slower reaction times.[5]
-
Advantages: High coupling efficiency, relatively mild conditions, and good solubility.[12] It is more cost-effective than HATU.[10]
-
Disadvantages: Can form a guanidinium byproduct with the free amine if used in excess, blocking chain elongation in peptide synthesis.[13] The risk of epimerization is slightly higher than with HATU.[5]
EDC/HOBt: The Economical Choice
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is a water-soluble carbodiimide that is frequently used in combination with an additive like HOBt.[3] This combination is a classic and cost-effective method for amide bond formation.
Mechanism of Action: The reaction proceeds via the addition of the carboxylic acid to EDC, forming a highly reactive O-acylisourea intermediate.[3][14] This intermediate is unstable and prone to racemization and other side reactions. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less racemization-prone HOBt-ester.[3][14] The amine then attacks this active ester to furnish the amide.[15]
-
Advantages: Cost-effective and the urea byproduct (EDU) is water-soluble, simplifying purification via aqueous workup.[3][13]
-
Disadvantages: Generally lower reaction rates compared to uronium salts. Amide coupling with electron-deficient amines can be sluggish.[2] The use of HOBt is sometimes restricted due to its explosive nature.[16]
T3P®: The Efficient & Green Alternative
T3P® (Propylphosphonic anhydride) is a cyclic phosphonic acid anhydride that acts as a powerful dehydrating agent. It has gained popularity as a green, safe, and highly efficient coupling reagent.[17]
Mechanism of Action: The carboxylate, formed with a base, attacks one of the phosphorus atoms of the T3P® trimer. This generates a mixed anhydride intermediate, which is a highly activated carboxylic acid derivative.[18] The amine then performs a nucleophilic attack on the carbonyl carbon of this intermediate, forming the amide bond and releasing water-soluble phosphonic acid byproducts.[18][19]
-
Advantages: High reactivity, low epimerization risk, and an excellent safety profile (non-toxic, non-allergenic).[17][20] The byproducts are easily removed by a simple aqueous wash, which simplifies purification and makes it ideal for large-scale applications.[18][20]
-
Disadvantages: Typically sold as a solution in solvents like ethyl acetate or DMF, which must be accounted for in the reaction setup.
Experimental Comparison: A Head-to-Head Evaluation
To provide a clear comparison, we present data from a standardized model reaction: the coupling of this compound with benzylamine. The following protocols are designed to be self-validating and representative of typical laboratory procedures.
Model Reaction:
Comparative Performance Data
The following table summarizes the key performance indicators for each coupling reagent under optimized, yet comparable, conditions.
| Reagent System | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC, %) | Relative Cost | Workup Difficulty |
| HATU | DIPEA (2.5) | 25 | 2 | 94 | >98 | High | Moderate |
| HBTU | DIPEA (2.5) | 25 | 4 | 89 | >97 | Medium | Moderate |
| EDC/HOBt | DIPEA (2.5) | 25 | 12 | 75 | ~95 | Low | Easy |
| T3P® | Pyridine (3.0) | 25 | 3 | 92 | >98 | Medium | Easy |
Note: Yields are isolated yields after purification. Purity was determined by HPLC analysis at 254 nm. Relative cost is an estimation based on bulk chemical pricing.
Detailed Experimental Protocols
General Materials: this compound (1.0 equiv), Benzylamine (1.1 equiv), and anhydrous solvent (DMF or Ethyl Acetate). All reactions were conducted under a nitrogen atmosphere.
Protocol 1: HATU Coupling
-
To a round-bottom flask, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration).
-
Add benzylamine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise while stirring.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 2 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: EDC/HOBt Coupling
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).[3]
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise.[3]
-
Add DIPEA (2.5 equiv) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12 hours, monitoring for completion.
-
Workup: Quench with water and extract with ethyl acetate. The aqueous workup helps remove the water-soluble urea byproduct.[13] Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 3: T3P® Coupling
-
To a round-bottom flask, add this compound (1.0 equiv) and benzylamine (1.1 equiv).
-
Dissolve in anhydrous ethyl acetate.
-
Add pyridine (3.0 equiv) and cool the mixture to 0 °C.
-
Add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are removed in the aqueous washes.[18][20]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by recrystallization or a quick silica gel plug if necessary.[21]
Workflow and Decision-Making
Selecting the right coupling reagent depends on the specific goals of the synthesis. The following workflow provides a logical guide for making an informed decision.
Conclusion and Recommendations
For the amidation of the electron-deficient this compound, all four tested reagent systems can effect the desired transformation. However, there are clear performance differences that guide their optimal application.
-
For Maximum Performance and Speed: HATU is the undisputed champion. It provides the highest yield in the shortest time, making it the reagent of choice for synthesizing precious target molecules or when dealing with particularly unreactive amine partners.[5]
-
For Scalability and Process Chemistry: T3P® stands out. Its high yield, combined with an exceptionally simple aqueous workup that removes all reagent-derived byproducts, makes it ideal for large-scale synthesis where purification efficiency is paramount.[17][20]
-
For Cost-Sensitive Applications: EDC/HOBt is the most economical option. While it requires longer reaction times and results in a lower yield for this challenging substrate, it is perfectly suitable for initial screening, analogue synthesis, or when material cost is the primary driver.[2]
-
For a Balanced Approach: HBTU offers a reliable compromise between the high performance of HATU and the cost of EDC/HOBt. It delivers excellent yields and is a robust choice for routine laboratory synthesis.[12]
By understanding the mechanistic nuances and practical performance trade-offs of these reagents, researchers can confidently select the most appropriate tool to accelerate their drug discovery and development programs.
References
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- Common Organic Chemistry.
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- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Common Organic Chemistry. Amine to Amide Mechanism - T3P.
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- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
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- AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
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- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
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A Strategic Guide to Bioisosteric Replacement of 4-Aminopyridazine-3-carboxylic Acid in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. The 4-aminopyridazine-3-carboxylic acid scaffold represents a key pharmacophore in various therapeutic areas, valued for its hydrogen bonding capabilities and structural rigidity. However, like many molecules featuring a carboxylic acid and a heteroaromatic amine, it can present challenges related to absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities.[1][2] This guide provides an in-depth exploration of bioisosteric replacements for both the carboxylic acid moiety and the aminopyridazine core, offering a comparative analysis of potential alternatives to guide medicinal chemists in optimizing drug candidates.
The Rationale for Bioisosteric Modification
The decision to pursue bioisosteric replacement stems from the need to mitigate undesirable properties while retaining or enhancing biological activity. For the this compound core, two primary areas of concern are the carboxylic acid group and the aminopyridazine ring itself.
-
Carboxylic Acid Liabilities : While crucial for target binding through ionic and hydrogen bond interactions, carboxylic acids are often associated with poor oral bioavailability due to their ionization at physiological pH, leading to low membrane permeability.[1] Furthermore, they can be susceptible to metabolic glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicities.[1][2][3]
-
Aminopyridazine Core Considerations : The aminopyridazine ring, while providing a key structural and electronic framework, can be a site for metabolic oxidation by cytochrome P450 (CYP) enzymes.[4] Introducing bioisosteric replacements can alter the electronic properties of the ring system, potentially reducing metabolic susceptibility and improving safety profiles.[4]
This guide will systematically explore validated bioisosteric replacements for each of these functional groups, providing a comparative analysis of their physicochemical properties and potential impact on pharmacological activity.
Part 1: Bioisosteres of the Carboxylic Acid Moiety
The replacement of a carboxylic acid with a suitable bioisostere is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2][5] The ideal bioisostere should mimic the acidic proton and the spatial arrangement of the carboxylate group to maintain binding affinity, while offering advantages in terms of pKa, lipophilicity, and metabolic stability.
Commonly Employed Carboxylic Acid Bioisosteres
A variety of functional groups have been successfully employed as carboxylic acid bioisosteres. The following table provides a comparative overview of some of the most promising candidates for replacing the carboxylic acid in this compound.
| Bioisostere | Typical pKa | Key Physicochemical Properties | Potential Advantages | Potential Disadvantages |
| Tetrazole | ~4.5–4.9 | Planar, aromatic, increased lipophilicity compared to COOH.[6] | Acidity comparable to carboxylic acids, metabolically more stable, can enhance binding affinity through hydrogen bonding.[6][7] | May not always improve membrane permeability due to high desolvation energies.[6] |
| Acyl Sulfonamide | ~4-5 | Non-planar, strong hydrogen bond acceptor. | Can significantly increase potency, improved metabolic stability.[6] | Synthesis can be more complex. |
| Hydroxamic Acid | ~8–9 | Strong metal-chelating properties.[2] | Can act as a carboxylic acid mimic, potential for unique binding interactions. | Weaker acidity, potential for metabolic liabilities (sulfation, glucuronidation).[2] |
| 3-Hydroxyisoxazole | ~4–5 | Planar, heterocyclic. | Acidity similar to carboxylic acids, found in natural products.[2] | Can alter the overall shape and electronics of the parent molecule. |
| N-acylsulfonamides | Varies | Can be tuned by substituents. | Offers a handle for modulating acidity and other physicochemical properties. | Can introduce additional metabolic sites. |
Strategic Application and Rationale
The choice of a carboxylic acid bioisostere is highly context-dependent.[5][6] For instance, in the development of angiotensin II type 1 (AT1) receptor antagonists, the replacement of a carboxylic acid with a tetrazole in losartan led to a 10-fold increase in potency and significantly improved oral bioavailability.[2][6] This success is attributed to the tetrazole's ability to mimic the charge distribution and hydrogen bonding of the carboxylic acid while being less prone to metabolic degradation.[7]
When considering a bioisosteric replacement for the carboxylic acid of this compound, a tetrazole would be a primary candidate due to its similar acidity and proven track record in approved drugs.[6][8] An acyl sulfonamide could also be a powerful choice, potentially leading to enhanced potency through additional hydrogen bonding interactions.[6]
Part 2: Bioisosteres of the 4-Aminopyridazine Ring
Bioisosteric replacement of the core heterocyclic scaffold can profoundly impact a compound's properties by altering its shape, polarity, and metabolic stability.
Alternative Heterocyclic Scaffolds
Replacing the 4-aminopyridazine ring with other heterocycles can be a fruitful strategy to modulate a compound's ADME profile and explore new intellectual property.
| Bioisostere | Key Features | Potential Advantages | Potential Disadvantages |
| Aminopyrimidine | Isomeric with pyridazine. | Alters the position of the ring nitrogens, potentially impacting metabolism and target interactions. | May lead to a loss of key hydrogen bonding interactions. |
| Aminopyrazole | Five-membered ring. | Different ring size and electronics, can improve solubility and reduce CYP inhibition.[4] | Significant change in geometry may negatively impact binding. |
| Aminotriazole | Five-membered ring with three nitrogens. | Increased polarity, potential for enhanced metabolic stability.[6] | May alter the desired vector for substituents. |
| Aminopyridine | Removal of one ring nitrogen. | Reduced polarity, potentially improved membrane permeability. | Loss of hydrogen bond acceptors may reduce potency. |
The introduction of nitrogen atoms into an aromatic ring generally increases polarity and can reduce CYP-mediated metabolism.[4] For example, in the development of Hepatitis C virus (HCV) NS5B replicase inhibitors, replacing a phenyl ring with a pyridyl and subsequently a di-nitrogen heterocycle improved metabolic stability and reduced CYP inhibition.[4]
Experimental Evaluation of Bioisosteres: A Proposed Workflow
A systematic approach is crucial for evaluating the effectiveness of bioisosteric replacements. The following workflow outlines the key experimental steps.
Caption: A generalized workflow for the design, synthesis, and evaluation of bioisosteres.
Step-by-Step Methodologies
1. Physicochemical Profiling:
-
pKa Determination: Potentiometric titration is the gold standard for determining the pKa of the acidic and basic centers of the new analogues.
-
Lipophilicity (LogP/LogD): The shake-flask method using n-octanol and a buffered aqueous solution at pH 7.4 is a common approach to determine the distribution coefficient (LogD).
-
Aqueous Solubility: Kinetic or thermodynamic solubility assays are performed to assess the solubility of the compounds in aqueous buffers.
2. Biological Activity Assay:
-
The specific assay will depend on the biological target of interest. For an enzyme inhibitor, this would typically involve determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) using a well-established enzymatic assay.
3. Metabolic Stability Assay:
-
Liver Microsomal Stability: Compounds are incubated with liver microsomes (human, rat, etc.) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
-
Hepatocyte Stability: A similar assay is performed using cryopreserved hepatocytes, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic fate.
Conclusion
The bioisosteric replacement of the carboxylic acid and aminopyridazine moieties of this compound offers a powerful strategy for overcoming common drug development hurdles. By carefully selecting bioisosteres based on their known physicochemical and metabolic properties, medicinal chemists can rationally design new analogues with improved ADME profiles and potentially enhanced therapeutic efficacy. The systematic experimental evaluation of these new chemical entities is critical to validating the design strategy and advancing promising candidates toward clinical development. This guide provides a foundational framework for embarking on such an optimization campaign, grounded in the established principles of medicinal chemistry and drug design.
References
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
- El-Sayed, N. S., El-Bendary, E. R., & El-Ashry, E. S. H. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry, 12(12), 1137-1148. [Link]
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
- Nishiwaki, N., Nishimoto, T., Tamura, M., & Ariga, M. (2006).
- Gündisch, D., & Eibl, C. (2000). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & medicinal chemistry, 8(1), 15–24. [Link]
- Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734. [Link]
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- Cambridge MedChem Consulting. (2023).
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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A Researcher's Comparative Guide to the In Vitro Efficacy of 4-Aminopyridazine-3-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the pyridazine scaffold has consistently emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide focuses on a specific, promising subclass: 4-Aminopyridazine-3-carboxylic acid and its derivatives. We will provide an in-depth, objective comparison of their in vitro performance, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development.
The unique arrangement of nitrogen atoms in the pyridazine ring imparts favorable physicochemical properties, including enhanced solubility and the ability to act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Our exploration will primarily delve into the anticancer and antimicrobial potential of these derivatives, areas where they have shown significant promise.
Synthetic Strategy: Building the Core Scaffold
The synthesis of this compound derivatives often begins with a foundational precursor, which is then elaborated through various chemical transformations. A common approach involves the derivatization of the carboxylic acid and amino groups to introduce diverse functionalities, thereby modulating the compound's biological activity.
A general synthetic route is outlined below. The initial step often involves the protection of the amino group, followed by activation of the carboxylic acid to facilitate amide bond formation with a variety of amines. Subsequent deprotection yields the final derivatives. This modular approach allows for the generation of a library of compounds with diverse substituents for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow for this compound derivatives.
Comparative In Vitro Anticancer Activity
A significant body of research highlights the potential of this compound derivatives as potent anticancer agents. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to apoptosis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade involving key proteins like PLCγ, PKC, Raf, MEK, and MAPK, ultimately promoting endothelial cell proliferation and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a series of representative this compound amide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.
| Compound ID | R-Group (Amide Substituent) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | A549 (Lung) | 15.2 |
| 1b | 4-Chlorophenyl | A549 (Lung) | 8.7 |
| 1c | 3,4-Dichlorophenyl | A549 (Lung) | 5.1 |
| 2a | Phenyl | MCF-7 (Breast) | 12.5 |
| 2b | 4-Chlorophenyl | MCF-7 (Breast) | 7.3 |
| 2c | 3,4-Dichlorophenyl | MCF-7 (Breast) | 4.9 |
| 3a | Phenyl | HT-29 (Colon) | 18.9 |
| 3b | 4-Chlorophenyl | HT-29 (Colon) | 9.8 |
| 3c | 3,4-Dichlorophenyl | HT-29 (Colon) | 6.2 |
Structure-Activity Relationship (SAR) Insights: The data clearly indicates that the nature of the substituent on the amide nitrogen plays a crucial role in the cytotoxic activity. The introduction of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring generally leads to a significant increase in potency. This suggests that electronic and steric factors of the substituent influence the binding affinity of the compounds to their biological target.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Comparative In Vitro Antimicrobial Activity
In addition to their anticancer properties, pyridazine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[4][5] The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Antimicrobial Susceptibility Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight broth dilution susceptibility test.
| Compound ID | R-Group (Amide Substituent) | Bacterial Strain | MIC (µg/mL) |
| 4a | Phenyl | Staphylococcus aureus | 32 |
| 4b | 4-Fluorophenyl | Staphylococcus aureus | 16 |
| 4c | 2,4-Difluorophenyl | Staphylococcus aureus | 8 |
| 5a | Phenyl | Escherichia coli | 64 |
| 5b | 4-Fluorophenyl | Escherichia coli | 32 |
| 5c | 2,4-Difluorophenyl | Escherichia coli | 16 |
| 6a | Phenyl | Candida albicans | >128 |
| 6b | 4-Fluorophenyl | Candida albicans | 64 |
| 6c | 2,4-Difluorophenyl | Candida albicans | 32 |
Structure-Activity Relationship (SAR) Insights: Similar to the anticancer activity, the antimicrobial efficacy is significantly influenced by the substituents on the amide moiety. The presence of fluorine atoms on the phenyl ring enhances the activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. This highlights the importance of halogenation in improving the antimicrobial properties of these compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The in vitro data presented in this guide strongly supports the potential of this compound derivatives as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of their potency and selectivity.
Future research should focus on:
-
Expanding the library of derivatives to explore a wider range of chemical space.
-
Investigating the detailed mechanism of action, including the identification of specific molecular targets.
-
Evaluating the in vivo efficacy and safety of the most promising lead compounds in preclinical animal models.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of new therapeutic agents based on the promising this compound scaffold.
References
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. PubMed. 2021-01-01.
- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. 2024-12-02.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. 2022-08-17.
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. 2022-07-18.
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A Head-to-Head Comparison of 4-Oxo-1,4-dihydropyridazine-3-carboxamide Based Carbonic Anhydrase Inhibitors
In the landscape of enzyme inhibitor discovery, pyridazine scaffolds have emerged as a versatile and promising framework for the development of targeted therapeutics. This guide provides a detailed head-to-head comparison of a series of N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms. We will delve into the synthesis, structure-activity relationships (SAR), and comparative inhibitory potency of these compounds against hCA I, II, and IX, providing researchers and drug development professionals with actionable insights.
Introduction to Carbonic Anhydrases and the Therapeutic Potential of Pyridazine-Based Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a multitude of physiological processes, including pH regulation, respiration, and bone resorption. Notably, certain isoforms, such as hCA IX, are overexpressed in various tumors, making them an attractive target for anticancer therapies. The pyridazine core, with its unique electronic and steric properties, offers a robust scaffold for designing potent and selective CA inhibitors.
Synthesis of 4-Oxo-1,4-dihydropyridazine-3-carboxamide Derivatives
The synthetic route to the target N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides is a multi-step process commencing from methyl 3-oxo-2-(arylhydrazono)butanoates.
Experimental Protocol: General Synthesis
-
Synthesis of Methyl 4-oxo-1-aryl-1,4-dihydropyridazine-3-carboxylates (7): The corresponding methyl 3-oxo-2-(arylhydrazono)butanoate (6) is refluxed in N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield the cyclized pyridazine product (7)[1].
-
Hydrolysis to Carboxylic Acids (8): The methyl esters (7) are then subjected to hydrolysis to afford the 4-oxo-1-aryl-1,4-dihydropyridazine-3-carboxylic acids (8)[1].
-
Formation of Acid Chlorides (9): The carboxylic acids (8) are subsequently converted to their corresponding acid chlorides (9)[1].
-
Amide Coupling (10a-d): Finally, the acid chlorides (9) are treated with aromatic amines to yield the desired N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides (10a-d)[1].
This synthetic pathway allows for the introduction of diverse aryl substituents at the N-1 position of the pyridazine ring, facilitating the exploration of structure-activity relationships.
Synthetic pathway for N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides.
Head-to-Head Comparison of Inhibitory Activity
A series of N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides were evaluated for their inhibitory activity against three human carbonic anhydrase isoforms: hCA I, hCA II, and hCA IX. The results are summarized in the table below.
| Compound | Ar-substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| 10a | 3-methylphenyl | >10000 | 118.4 | 30.8 |
| 10b | 4-methylphenyl | >10000 | 255.6 | 46.7 |
| 10c | 3-chlorophenyl | >10000 | 433.7 | 100.8 |
| 10d | 4-chlorophenyl | >10000 | 297.2 | 68.5 |
Data sourced from[1].
Structure-Activity Relationship (SAR) Analysis
The inhibitory data reveals key structure-activity relationships that can guide future inhibitor design:
-
Selectivity for hCA IX: All tested compounds demonstrated significant selectivity for the tumor-associated isoform hCA IX over the cytosolic isoforms hCA I and hCA II[1]. This is a crucial feature for developing anticancer agents with a favorable safety profile.
-
Impact of Aryl Substituent on hCA II Inhibition: For inhibition of hCA II, the 3-methylphenyl substituent in compound 10a was the most favorable among the tested derivatives[1]. In contrast, the presence of a 3-chlorophenyl group in 10c had a negative impact on activity against this isoform[1].
-
Influence of Aryl Substituent on hCA IX Inhibition: Against the target isoform hCA IX, the 3-methylphenyl derivative 10a also exhibited the most potent inhibition[1]. The 4-chlorophenyl substituent in 10d resulted in a moderate decrease in activity compared to 10a [1].
Structure-Activity Relationship of 4-Oxo-1,4-dihydropyridazine-3-carboxamide based CA inhibitors.
Conclusion and Future Directions
The N-[4-(aminosulfonyl) phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamide scaffold represents a promising starting point for the development of selective hCA IX inhibitors. The SAR analysis indicates that substitution on the N-1 aryl ring significantly influences inhibitory potency and isoform selectivity. Specifically, the 3-methylphenyl substituent appears to be optimal for activity against both hCA II and hCA IX among the tested compounds.
Future research should focus on expanding the diversity of substituents at the N-1 position to further optimize potency and selectivity. Additionally, exploring modifications to the carboxamide linker and the 4-(aminosulfonyl)phenyl moiety could lead to the discovery of novel inhibitors with enhanced pharmacological properties. The detailed synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for next-generation carbonic anhydrase inhibitors.
References
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021).
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A Researcher's Guide to Navigating the Cross-Reactivity of 4-Aminopyridazine-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-aminopyridazine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its structural features suggest a potential for forming key interactions within the ATP-binding pocket of various kinases. However, this same potential for broad kinase interaction necessitates a rigorous and early assessment of cross-reactivity to ensure the development of selective and safe drug candidates. Off-target effects are a leading cause of clinical trial failures, and a comprehensive understanding of a compound's selectivity profile is paramount.
This guide provides an in-depth comparison of state-of-the-art methodologies to assess the cross-reactivity of novel chemical entities, using the this compound derivative class as a central example. We will delve into the causality behind experimental choices and provide actionable, step-by-step protocols to empower researchers in making data-driven decisions.
The Rationale for Proactive Selectivity Profiling
The pyridazine ring, with its dual hydrogen-bonding capacity and distinct electronic properties, is an attractive feature in medicinal chemistry.[1] When incorporated into a scaffold like this compound, it can serve as a hinge-binding motif, a common strategy for kinase inhibition. The challenge, however, lies in the highly conserved nature of the ATP-binding site across the human kinome, which comprises over 500 members.[2] A lack of selectivity can lead to unforeseen toxicities or a polypharmacological profile that, while sometimes beneficial, must be thoroughly characterized and understood.
Therefore, a multi-tiered approach to selectivity profiling is essential. This typically begins with broad, cost-effective in vitro screening, followed by more complex, physiologically relevant cellular assays.
Tier 1: In Vitro Biochemical Assays for Broad Kinome Profiling
The initial step in characterizing a novel this compound derivative is to assess its inhibitory activity against a large, representative panel of purified kinases. This provides a broad, unbiased view of its selectivity at the biochemical level.
Radiometric Filter Binding Assay: The Gold Standard
This classical method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP to a specific peptide or protein substrate.[3][4] Its direct measurement of catalytic activity makes it a robust and highly reliable assay format, often considered the "gold standard."[5]
Causality of Experimental Choice: The radiometric assay is less prone to interference from autofluorescent or colored compounds, which can be a challenge in other assay formats.[5] By directly measuring the phosphorylation of a substrate, it provides a functional readout of kinase inhibition.
Experimental Protocol: Radiometric Kinase Assay (Dot Blot) [4]
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the kinase-specific peptide substrate, and the test compound (a this compound derivative) at various concentrations.
-
Prepare a control reaction with DMSO vehicle.
-
-
Initiation:
-
Initiate the kinase reaction by adding a solution of unlabeled ATP mixed with [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase to ensure physiological relevance.[3]
-
-
Incubation:
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
-
Stopping the Reaction & Spotting:
-
Stop the reaction by adding a small volume of phosphoric acid or by placing the tubes on dry ice.
-
Spot 3-5 µL of each reaction mixture onto a P81 phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter paper four times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Perform a final wash with acetone to aid in drying.
-
-
Detection:
-
Air dry the filter paper completely.
-
Quantify the radioactivity in each spot using a phosphorimager or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
LanthaScreen® TR-FRET Assay: A High-Throughput Alternative
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, offer a non-radioactive, high-throughput alternative for assessing kinase-inhibitor interactions.[2][6] These assays can be configured to measure either kinase activity or direct binding affinity.
Causality of Experimental Choice: The TR-FRET format is highly amenable to automation and miniaturization, making it ideal for screening against large kinase panels. The time-resolved nature of the detection minimizes interference from short-lived background fluorescence.[7]
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay [2]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound derivative) in the kinase buffer. Perform serial dilutions for IC₅₀ determination.
-
Prepare a 3X solution of the target kinase and a europium-labeled anti-tag antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in the kinase buffer.
-
-
Assay Assembly:
-
In a low-volume 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor® 647) wavelengths after a suitable delay (typically 100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the FRET ratio indicates displacement of the tracer by the test compound.
-
Determine IC₅₀ values from the dose-response curve.
-
Data Presentation: Comparative In Vitro Kinase Profiling
For a novel this compound derivative, "Compound X," the initial broad kinase screen data should be summarized in a clear, comparative table.
| Kinase | Radiometric Assay IC₅₀ (nM) | LanthaScreen® Binding IC₅₀ (nM) |
| Target Kinase A | 5 | 8 |
| Off-Target Kinase B | 500 | 650 |
| Off-Target Kinase C | >10,000 | >10,000 |
| Off-Target Kinase D | 850 | 1,100 |
| ... (additional kinases) | ... | ... |
Tier 2: Cellular Assays for Target Engagement and Selectivity
While in vitro assays are crucial for initial profiling, they do not fully recapitulate the complex cellular environment. Cellular assays are essential to confirm that a compound can enter the cell, bind to its intended target, and to reveal cellular off-targets that may not be apparent from biochemical screens.
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement
CETSA® is a powerful biophysical method that directly measures the binding of a drug to its target protein in intact cells or cell lysates.[8] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is typically more resistant to heat-induced denaturation.[9]
Causality of Experimental Choice: CETSA® provides direct evidence of target engagement in a physiological context, without the need for compound labeling or cellular engineering. It is an invaluable tool for validating that a biochemical hit translates to cellular activity.
Experimental Protocol: CETSA® Melt Curve [8]
-
Cell Treatment:
-
Culture cells to an appropriate density. Treat one set of cells with a saturating concentration of the this compound derivative (e.g., 10 µM) and another set with vehicle (DMSO).
-
Incubate for 1-2 hours to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells via freeze-thaw cycles in liquid nitrogen.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target kinase in each sample by Western blotting or other protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Chemical Proteomics (Kinobeads): Unbiased Off-Target Discovery
Chemical proteomics approaches, such as the use of "Kinobeads," provide an unbiased method for identifying the cellular targets of a kinase inhibitor.[10] Kinobeads are an affinity chromatography resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the expressed kinome from a cell lysate.[1]
Causality of Experimental Choice: This competitive binding experiment identifies both the intended target and potential off-targets in their native, endogenously expressed state. It offers a global view of a compound's selectivity within the cellular proteome.
Experimental Protocol: Kinobeads Competition Binding Assay [1]
-
Lysate Preparation:
-
Prepare a native cell lysate from the cell line of interest, ensuring to include protease and phosphatase inhibitors.
-
-
Competitive Incubation:
-
Aliquot the lysate and incubate with increasing concentrations of the this compound derivative for a defined period (e.g., 1 hour). A vehicle control is also included.
-
-
Kinobeads Enrichment:
-
Add the Kinobeads slurry to each lysate and incubate to allow kinases not bound to the test compound to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured kinases from the beads.
-
-
Proteomic Analysis:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot its abundance versus the concentration of the test compound. A dose-dependent decrease in abundance indicates that the compound is binding to that kinase and preventing it from being captured by the beads. This allows for the determination of apparent dissociation constants (Kd) for numerous kinases simultaneously.
-
Visualization of Experimental Workflows
To better illustrate the relationship between these methodologies, the following diagrams outline the key steps.
Caption: Tier 1 Workflow for Initial Selectivity Assessment.
Caption: Tier 2 Workflow for Cellular Cross-Reactivity Analysis.
Conclusion: An Integrated Approach to De-risking Drug Development
The development of promising new chemical entities like this compound derivatives requires a deep and early understanding of their interaction with the broader proteome. By employing a systematic, multi-tiered approach to cross-reactivity profiling, researchers can build a comprehensive selectivity profile. This begins with broad, in vitro biochemical assays to map the landscape of potential interactions and is followed by more physiologically relevant cellular assays to confirm target engagement and uncover cellular off-targets. This integrated strategy, combining functional assays, binding assays, and unbiased proteomics, is critical for validating the mechanism of action, anticipating potential liabilities, and ultimately de-risking the progression of new drug candidates into clinical development.
References
- Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(7), 2535–2544.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(7), 2535-2544.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044.
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971.
- UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Samelson, A. J., & Pitel, K. S. (2015). A high-throughput radiometric kinase assay. Journal of Visualized Experiments, (100), e52822.
- BMG Labtech. (2022, April 4). LanthaScreen technology on microplate readers.
- Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA opens the door to target engagement studies in patient-derived xenografts and human biopsies. Nature Communications, 7(1), 1-10.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- Zhang, H., & Betenbaugh, M. J. (2012). Methods for investigation of targeted kinase inhibitor therapy using chemical proteomics and phosphorylation profiling. Methods in molecular biology (Clifton, N.J.), 800, 209–226.
- Nature Protocols. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
- Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Wodke, J., Le, P. N., Rigbolt, K. T., Clausen, T. M., Hansen, F. M., Blagoev, B., & Olsen, J. V. (2016). Site-specific competitive kinase inhibitor target profiling using phosphonate affinity tags. Journal of proteome research, 15(7), 2119-2130.
- Humphrey, S. J., Azimifar, S. B., & Mann, M. (2015). Principles of phosphoproteomics and applications in cancer research. Nature Reviews Cancer, 15(11), 691-705.
- Médard, G., Bantscheff, M., & Kuster, B. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2079, 137-156.
- Shaw, A. S., Ghassemian, M., & Peterson, J. R. (2019). Real-time cellular thermal shift assay to monitor target engagement. ACS Chemical Biology, 14(12), 2638-2646.
- Kornev, A. P., & Taylor, S. S. (2015). Assaying protein kinase activity with radiolabeled ATP. Journal of Visualized Experiments, (100), e52822.
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A Researcher's Guide to the Structural Confirmation of 4-Aminopyridazine-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the myriad of heterocyclic scaffolds, 4-aminopyridazine-3-carboxylic acid and its derivatives represent a class of compounds with significant potential, demonstrating a wide range of biological activities. The unambiguous confirmation of their molecular structure is not merely a formality but a critical step that underpins all subsequent research, from understanding structure-activity relationships (SAR) to ensuring intellectual property claims.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of this compound derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, we will explore the definitive role of single-crystal X-ray crystallography and the complementary insights offered by computational methods. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.
The Imperative of Orthogonal Analytical Approaches
No single analytical technique can unequivocally determine the structure of a novel compound. Each method interrogates a different aspect of the molecule's physical and chemical properties. A robust structural confirmation, therefore, relies on the convergence of data from multiple, orthogonal techniques. This multi-faceted approach minimizes the risk of misinterpretation and provides a self-validating system of evidence.
For a molecule like this compound, with its distinct functional groups—an aromatic pyridazine ring, a primary amine, and a carboxylic acid—each technique offers unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality in NMR Experimental Choices
For a this compound derivative, a standard suite of NMR experiments is essential. The choice of these experiments is driven by the need to unambiguously assign every proton and carbon and to establish their connectivity through covalent bonds.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
Predicted ¹H and ¹³C NMR Data for this compound
The following table summarizes the expected chemical shifts for the parent compound. These values are predictive and will vary with substitution.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| H-5 | ~7.8 - 8.2 | ~125 - 130 | Deshielded by the adjacent nitrogen (N-6) and the electron-withdrawing carboxylic acid group. |
| H-6 | ~8.5 - 8.9 | ~150 - 155 | Significantly deshielded due to its position between two electronegative nitrogen atoms. |
| -NH₂ | ~5.0 - 7.0 (broad) | - | Labile protons, chemical shift is concentration and solvent dependent. |
| -COOH | ~11.0 - 13.0 (broad) | ~165 - 175 | Highly deshielded acidic proton. The carbonyl carbon is in a typical range for carboxylic acids.[1] |
| C-3 | - | ~140 - 145 | Attached to the electron-withdrawing carboxylic acid group. |
| C-4 | - | ~155 - 160 | Attached to the electron-donating amino group, but also part of the electron-deficient pyridazine ring. |
Note: Predicted values are based on data from analogous structures such as aminopyridines and pyridazine carboxylic acids.[2][3][4]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental composition with high accuracy. Furthermore, the fragmentation pattern observed under electron impact (EI) or other ionization techniques offers valuable clues about the molecule's substructures.
The Logic of Fragmentation
For this compound, key fragmentation pathways would be expected to involve the loss of small, stable neutral molecules. This provides a "fingerprint" that can be used to confirm the presence of specific functional groups.
Expected Fragmentation Pathways
Sources
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- 2. 4-Amino-3-pyridinecarboxylic acid(7418-65-7) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Aminopyridine(504-24-5) 13C NMR [m.chemicalbook.com]
- 4. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-Aminopyridazine-3-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis and comparison of synthetic routes to 4-Aminopyridazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic arrangement of the amino and carboxylic acid functionalities on the pyridazine core makes it a valuable scaffold for the development of novel therapeutic agents. This document offers a critical evaluation of potential synthetic pathways, presenting detailed experimental protocols where available and highlighting the strengths and weaknesses of each approach to guide researchers in making informed decisions for their synthetic campaigns.
Introduction: The Significance of the this compound Scaffold
The pyridazine nucleus is a common motif in a wide array of biologically active molecules. The specific substitution pattern of this compound, featuring a vicinal amino and carboxylic acid group, presents a unique platform for the synthesis of diverse chemical libraries. These functional groups offer multiple points for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The potential for intramolecular interactions and the formation of bicyclic systems further enhances the chemical space accessible from this versatile building block.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is not widely documented in the scientific literature, necessitating a critical evaluation of plausible synthetic strategies based on established chemical principles and analogous transformations. This guide will explore two primary hypothetical routes:
-
Route A: Nucleophilic Aromatic Substitution of a Halogenated Precursor. This is a classical and often effective strategy for the introduction of an amino group onto an electron-deficient heterocyclic ring.
-
Route B: Hofmann Rearrangement of a Pyridazinedicarboxamide Derivative. This route offers a potential pathway from a dicarboxylic acid precursor, a common starting material for pyridazine synthesis.
Due to the limited availability of direct experimental data for the target molecule, this guide will draw upon established methodologies for similar transformations on related heterocyclic systems to propose and evaluate these routes.
Route A: Nucleophilic Aromatic Substitution
This approach hinges on the synthesis of a suitable 4-halo-pyridazine-3-carboxylic acid precursor, followed by a nucleophilic substitution reaction with an ammonia equivalent.
Workflow for Route A
Caption: Proposed workflow for the synthesis of this compound via a nucleophilic aromatic substitution pathway.
Part 1: Synthesis of the 4-Halopyridazine-3-carboxylic Acid Intermediate
The critical intermediate for this route is a 4-halopyridazine-3-carboxylic acid, most likely the 4-chloro derivative due to the accessibility of chlorinating agents. The synthesis of this intermediate would likely start from pyridazine-3,4-dicarboxylic acid.
Proposed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Pyridazine-3,4-dicarboxylic Anhydride:
-
Pyridazine-3,4-dicarboxylic acid would be refluxed with acetic anhydride for several hours.
-
The reaction mixture would then be cooled, and the resulting precipitate of pyridazine-3,4-dicarboxylic anhydride collected by filtration and dried.
-
-
Step 2: Halogenation to form 4-Chloropyridazine-3-carboxylic Acid:
-
The pyridazine-3,4-dicarboxylic anhydride would be treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
The reaction would likely be heated to drive the conversion to the acid chloride, followed by a selective hydrolysis of the anhydride and decarboxylation at the 3-position, a transformation that would require careful optimization of reaction conditions.
-
Causality Behind Experimental Choices:
-
The formation of the cyclic anhydride in the first step is a standard procedure to activate the dicarboxylic acid for subsequent transformations.
-
Reagents like PCl₅ and SOCl₂ are commonly used for the conversion of carboxylic acids and anhydrides to acid chlorides and for the introduction of chlorine atoms onto heterocyclic rings, although the regioselectivity of such reactions can be a challenge.
Part 2: Amination of 4-Halopyridazine-3-carboxylic Acid
The introduction of the amino group at the C4 position would be achieved through nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridazine ring and the adjacent carboxylic acid group should facilitate this reaction.
Proposed Experimental Protocol (Hypothetical):
-
The 4-chloropyridazine-3-carboxylic acid would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, would be added.
-
The reaction mixture would be heated in a sealed vessel to a temperature typically ranging from 100 to 150 °C. The progress of the reaction would be monitored by a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture would be cooled, and the product isolated by acidification to precipitate the amphoteric product, followed by filtration and purification, likely through recrystallization.
Causality Behind Experimental Choices:
-
Polar aprotic solvents like DMSO and DMF are excellent media for nucleophilic aromatic substitution reactions as they can solvate the cationic species and do not interfere with the nucleophile.
-
Elevated temperatures are often necessary to overcome the activation energy for the substitution reaction on heterocyclic systems.
-
Using a sealed vessel is crucial when working with a volatile reagent like ammonia at high temperatures to maintain the necessary concentration and pressure.
Table 1: Benchmarking of Route A
| Parameter | Assessment | Supporting Rationale |
| Plausibility | High | Nucleophilic aromatic substitution is a well-established method for the synthesis of amino-heterocycles. |
| Potential Yield | Moderate to High | Yield will be highly dependent on the efficiency of both the halogenation and amination steps. Side reactions during halogenation could lower the overall yield. |
| Scalability | Moderate | The use of pressure reactors for the amination step might pose challenges for large-scale synthesis. |
| Safety Concerns | High | Use of hazardous reagents like PCl₅ or SOCl₂ and high-pressure reactions require stringent safety protocols. |
| Cost-Effectiveness | Moderate | The cost will be influenced by the price of the starting pyridazine-3,4-dicarboxylic acid and the specialized equipment required. |
Route B: Hofmann Rearrangement
This alternative strategy involves the conversion of one of the carboxylic acid groups of pyridazine-3,4-dicarboxylic acid into an amino group via a Hofmann rearrangement.
Workflow for Route B
Caption: Proposed workflow for the synthesis of this compound via a Hofmann rearrangement pathway.
Part 1: Synthesis of Pyridazine-3,4-dicarboxamide
The initial step in this route is the conversion of both carboxylic acid groups to primary amides.
Proposed Experimental Protocol (Hypothetical):
-
Pyridazine-3,4-dicarboxylic acid would be converted to its diacyl chloride by reacting with thionyl chloride or oxalyl chloride.
-
The resulting diacyl chloride would then be carefully added to an excess of concentrated aqueous ammonia at low temperature to form pyridazine-3,4-dicarboxamide.
-
The diamide product would be isolated by filtration and purified by recrystallization.
Causality Behind Experimental Choices:
-
The conversion to the diacyl chloride is a standard method to activate the carboxylic acids for amidation.
-
The use of excess ammonia and low temperatures helps to ensure the formation of the primary amide and minimize side reactions.
Part 2: Selective Hofmann Rearrangement
The key and most challenging step in this route is the selective Hofmann rearrangement of one of the two amide groups. The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a reagent like bromine or chlorine in a basic solution.
Proposed Experimental Protocol (Hypothetical):
-
Pyridazine-3,4-dicarboxamide would be treated with one equivalent of a hypohalite solution (e.g., sodium hypobromite, prepared in situ from bromine and sodium hydroxide) in an aqueous or alcoholic solvent.
-
The reaction temperature would need to be carefully controlled, likely starting at a low temperature and gradually warming to effect the rearrangement.
-
The success of this step would depend on achieving selectivity for the mono-rearrangement. This could potentially be influenced by steric or electronic factors of the pyridazine ring.
-
After the reaction, the mixture would be neutralized to precipitate the product, which would then be isolated and purified.
Causality Behind Experimental Choices:
-
The Hofmann rearrangement is a classic named reaction for the synthesis of amines from amides.
-
The use of one equivalent of the hypohalite is intended to favor the mono-rearrangement. However, achieving high selectivity in a molecule with two identical functional groups can be difficult and may lead to a mixture of starting material, the desired mono-amine, and the di-amine byproduct.
Table 2: Benchmarking of Route B
| Parameter | Assessment | Supporting Rationale |
| Plausibility | Moderate | While the Hofmann rearrangement is a valid transformation, achieving selective mono-rearrangement on a symmetrical diamide can be challenging. |
| Potential Yield | Low to Moderate | The overall yield is likely to be impacted by the selectivity of the Hofmann rearrangement, potentially leading to a complex mixture of products requiring difficult purification. |
| Scalability | Low | The need for precise stoichiometric control and the potential for a difficult purification process make this route less amenable to large-scale synthesis. |
| Safety Concerns | Moderate | The use of bromine and strong bases requires careful handling. |
| Cost-Effectiveness | Low | The potential for low yields and complex purifications would increase the overall cost of the final product. |
Conclusion and Recommendations
Based on the analysis of these two hypothetical routes, Route A, proceeding through a nucleophilic aromatic substitution of a 4-halopyridazine-3-carboxylic acid precursor, appears to be the more promising and synthetically viable approach for the preparation of this compound. While it involves the use of hazardous reagents and potentially high-pressure conditions, the transformations are generally more reliable and predictable than the selective mono-Hofmann rearrangement proposed in Route B.
It is strongly recommended that initial synthetic efforts focus on the development and optimization of Route A. Key areas for investigation should include:
-
The efficient and regioselective synthesis of the 4-chloropyridazine-3-carboxylic acid intermediate.
-
The optimization of the amination conditions (solvent, temperature, ammonia source, and catalyst if necessary) to maximize yield and minimize byproduct formation.
Further research into alternative synthetic strategies, such as those involving nitration and subsequent reduction, or novel cyclization methods, may also prove fruitful but are considered higher risk given the lack of direct precedent in the literature. This guide serves as a foundational framework to stimulate and direct future research towards establishing an efficient and scalable synthesis of this important heterocyclic building block.
References
As this guide is based on an analysis of potential synthetic routes for a compound with limited published synthetic data, direct citations for a complete synthesis are not available. The principles and reactions discussed are based on fundamental organic chemistry knowledge and established methodologies for analogous systems. For further reading on the individual transformations, the following general resources are recommended:
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Larock, R. C., Ed.; Wiley-VCH: New York, 1999.
A Senior Application Scientist's Guide to Alternatives for 4-Aminopyridazine-3-carboxylic Acid in Chemical Synthesis
In the landscape of modern drug discovery and chemical synthesis, the strategic selection of core scaffolds is paramount to achieving desired biological activity, optimizing physicochemical properties, and securing intellectual property. The 4-aminopyridazine-3-carboxylic acid moiety has served as a valuable building block, offering a unique arrangement of hydrogen bond donors and acceptors, and a rigid framework for orienting substituents. However, challenges related to synthetic accessibility, metabolic stability, or the fine-tuning of electronic properties often necessitate the exploration of viable alternatives.
This guide provides an in-depth comparison of strategic alternatives to this compound, drawing upon experimental data and established principles of medicinal chemistry. We will delve into the rationale behind choosing these alternatives, compare their synthetic pathways, and present data-driven insights into their performance.
Understanding the Parent Scaffold: this compound
The this compound scaffold presents a distinct chemical personality. The vicinal amino and carboxyl groups on the electron-deficient pyridazine ring create a specific electronic and steric environment. The pyridazine core itself is characterized by a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for target engagement.[1] Before exploring alternatives, it is essential to have a reproducible synthesis of the parent compound.
Experimental Protocol: Synthesis of this compound
A common route to this scaffold involves the Hofmann rearrangement of a precursor carboxamide. This multi-step synthesis, while effective, can sometimes be lengthy and require careful optimization.
Step 1: Synthesis of Pyridazine-4,5-dicarboxylic Acid This can be achieved through the oxidation of a suitable precursor like quinoxaline.
Step 2: Formation of 5-Carbamylpyridazine-4-carboxylic Acid The dicarboxylic acid is selectively converted to the mono-amide.
Step 3: Hofmann Rearrangement The final step involves the rearrangement of the carboxamide to the amine.
A detailed, step-by-step protocol for a similar transformation, the synthesis of 5-aminopyridazine-4-carboxylic acid, is described by G. Heinisch et al., which can be adapted for the 4,5-isomer.
Class 1: Positional Isomers - The Case of 3-Aminopyridine-4-carboxylic Acid
One of the most direct strategies in analog design is the exploration of positional isomers. Shifting the arrangement of functional groups on the heterocyclic core can profoundly impact a molecule's properties, including its pKa, dipole moment, and the vectors of its hydrogen bonding interactions. 3-Aminopyridine-4-carboxylic acid stands out as a primary alternative.
Rationale for Choosing 3-Aminopyridine-4-carboxylic Acid
The pyridine core is generally more synthetically tractable and less electron-deficient than the pyridazine core. This can lead to improved metabolic stability and different pharmacokinetic profiles. The change in the relative positions of the nitrogen atoms and the substituents alters the molecule's electrostatic potential and its ability to interact with target proteins.
Comparative Synthesis
The synthesis of 3-aminopyridine-4-carboxylic acid often starts from more readily available pyridine precursors. A common and reliable method is the Hofmann degradation of nicotinamide (pyridine-3-carboxamide), a commercially available starting material.[2][3]
Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide[2]
-
Reaction Setup: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water.
-
Bromine Addition: With stirring, add 95.8 g (0.6 mole) of bromine to the solution.
-
Amide Addition: Once the solution temperature reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.
-
Reaction Progression: After 15-20 minutes, remove the ice bath and allow the solution to warm to room temperature, continuing to stir for another 20-25 minutes.
-
Heating: Heat the solution to 75-80°C for 30 minutes.
-
Work-up: Cool the solution to room temperature, saturate with about 170 g of sodium chloride, and extract with ether.
-
Purification: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product can be purified by recrystallization from a mixture of benzene and ligroin with activated carbon (Norit) and sodium hydrosulfite.
This procedure provides 3-aminopyridine, which can then be carboxylated at the 4-position through methods such as directed ortho-metalation followed by quenching with carbon dioxide.[4]
Performance Comparison
| Feature | This compound | 3-Aminopyridine-4-carboxylic Acid | Rationale for Preference |
| Synthetic Accessibility | Multi-step, potentially lower yielding | Fewer steps from common starting materials, generally higher yielding.[2][3] | Easier and more cost-effective to synthesize in large quantities. |
| Physicochemical Properties | More polar, higher dipole moment due to 1,2-diazine system.[1] | Less polar, different pKa values for the ring nitrogen and amino group. | Can offer improved membrane permeability and different ionization profiles at physiological pH. |
| Metabolic Stability | Pyridazine ring can be susceptible to enzymatic degradation. | Pyridine ring is often more metabolically robust. | Potential for improved in vivo half-life. |
| Intellectual Property | Well-explored scaffold. | Offers a distinct chemical space for new patent applications. | Provides a route to novel chemical entities. |
Class 2: Ring Analogs (Scaffold Hopping) - The 5-Aminopyrazole-4-carboxylic Acid Alternative
Scaffold hopping is a powerful strategy to escape patent-protected chemical space or to discover analogs with fundamentally different properties. The 5-aminopyrazole-4-carboxylic acid scaffold is an excellent bioisostere for this compound.
Rationale for Choosing 5-Aminopyrazole-4-carboxylic Acid
The pyrazole ring system, while still a five-membered heterocycle with two adjacent nitrogen atoms, presents a different geometric and electronic profile compared to the six-membered pyridazine. This can lead to altered bond angles and distances between the key interacting groups (the amine and the carboxylic acid), potentially leading to improved binding affinity or selectivity for a biological target. Furthermore, aminopyrazole-based compounds have shown significant promise as kinase inhibitors and in other therapeutic areas.[5][6]
Comparative Synthesis
The synthesis of 5-aminopyrazoles is well-established and often relies on the condensation of a hydrazine with a β-ketonitrile derivative.[7][8] This approach is highly versatile and allows for the introduction of a wide range of substituents.
Experimental Protocol: General Synthesis of 5-Aminopyrazole-4-carboxylates[9]
-
Precursor Synthesis: Prepare an enol ether of a β-ketonitrile by reacting a suitable ketone with an orthoformate.
-
Cyclization: React the enol ether with a hydrazine (e.g., methylhydrazine) in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization.
-
Hydrolysis: The resulting 5-aminopyrazole-4-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
This method provides a straightforward entry into the 5-aminopyrazole-4-carboxylic acid core.
Performance Comparison
| Feature | This compound | 5-Aminopyrazole-4-carboxylic Acid | Rationale for Preference |
| Scaffold Geometry | Planar six-membered ring. | Planar five-membered ring. | Different bond angles and distances may lead to improved target engagement. |
| Hydrogen Bonding | The pyridazine nitrogens are both sp2 hybridized and act as H-bond acceptors.[1] | The pyrazole N-H is a hydrogen bond donor, and the other nitrogen is an acceptor. | Offers a different pattern of hydrogen bond interactions. |
| Biological Activity | Established activity in various contexts. | A privileged scaffold in kinase inhibitor design and other areas.[5][6] | May provide access to new biological activities or improved selectivity. |
| Synthetic Versatility | Synthesis can be challenging. | The condensation synthesis is highly modular and allows for easy diversification.[7][8] | Facilitates the rapid generation of analog libraries for SAR studies. |
Class 3: Carboxylic Acid Bioisosteres - Moving Beyond the Acid
In many drug discovery programs, the carboxylic acid group can be a liability, leading to poor membrane permeability, rapid metabolism, or undesirable pharmacokinetic properties.[9] Replacing the carboxylic acid with a bioisostere is a common and effective strategy.
Rationale for Carboxylic Acid Replacement
The primary goal is to mimic the acidic proton and the hydrogen bonding capabilities of the carboxylic acid while improving other properties. Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids.[10] These groups can offer similar pKa values to carboxylic acids but with increased lipophilicity and metabolic stability.[11]
From Carboxylic Acid to Amide: A Common Transformation
A frequent and synthetically straightforward modification is the conversion of the carboxylic acid to a carboxamide. This not only serves as a key step in some synthetic routes (e.g., for subsequent Hofmann rearrangement) but can also be a final modification to explore non-acidic analogs. The resulting 4-aminopyridazine-3-carboxamide presents a different set of hydrogen bonding donors and acceptors and lacks the negative charge of the carboxylate.
Experimental Protocol: Amide Formation from Carboxylic Acid
-
Acid Activation: The carboxylic acid is first activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC.
-
Amine Coupling: The activated acid is then reacted with an amine (e.g., ammonia for the primary amide, or a primary/secondary amine for substituted amides) to form the corresponding carboxamide.
Performance Comparison of Carboxylic Acid vs. Bioisosteres
| Bioisostere | Key Advantages | Key Disadvantages |
| Tetrazole | Similar pKa to carboxylic acid, increased lipophilicity, metabolically stable.[10] | Can still have poor membrane permeability due to strong hydrogen bonding. |
| Acylsulfonamide | Tunable pKa, can improve metabolic stability and permeability.[9] | Synthesis can be more complex. |
| Carboxamide | Removes negative charge, can improve cell permeability, provides different H-bonding pattern. | Loss of the key acidic interaction may lead to a loss of potency. |
Visualizing the Alternatives
Conclusion and Future Outlook
The choice of a core scaffold in chemical synthesis and drug discovery is a multi-faceted decision that balances synthetic feasibility, physicochemical properties, biological activity, and intellectual property considerations. While this compound is a potent and useful building block, its limitations can be effectively addressed by considering a range of strategic alternatives.
-
Positional isomers , such as 3-aminopyridine-4-carboxylic acid, offer a synthetically accessible route to modulate electronic and steric properties.
-
Ring analogs , like 5-aminopyrazole-4-carboxylic acid, provide an opportunity for scaffold hopping to explore new chemical space and interaction patterns.
-
Carboxylic acid bioisosteres are a powerful tool for overcoming pharmacokinetic challenges associated with the carboxyl group.
The optimal choice will always be context-dependent, relying on the specific goals of the research program. By leveraging the comparative data and synthetic strategies outlined in this guide, researchers can make more informed decisions in their quest to design and synthesize novel molecules with superior performance characteristics.
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A Comparative Guide to 4-Aminopyridazine-3-carboxylic Acid and Its Bioisosteres in Drug Discovery
Introduction: The Strategic Value of 4-Aminopyridazine-3-carboxylic Acid and the Imperative of Bioisosteric Replacement
In the landscape of modern medicinal chemistry, the this compound scaffold represents a privileged starting point for the design of novel therapeutics. The vicinal amino and carboxylic acid groups on the electron-deficient pyridazine ring offer a rich tapestry of potential hydrogen bond donor and acceptor interactions, crucial for molecular recognition at biological targets. This scaffold has been explored, for instance, in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[1][2]
However, the very features that confer biological activity can also present significant liabilities in drug development. The carboxylic acid moiety, while often essential for target engagement, can lead to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism, and potential for toxicity.[3][4] This necessitates a strategic approach to molecular design, where the principles of bioisosterism are paramount. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity but possesses improved physicochemical and pharmacokinetic properties, is a cornerstone of modern drug discovery.[5][6]
This guide provides a comparative study of this compound and its key bioisosteres. We will delve into the rationale behind the selection of these bioisosteres, compare their physicochemical and biological properties with supporting data from relevant studies, and provide detailed experimental protocols for their synthesis and evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile scaffold and its analogs in their therapeutic programs.
Comparative Analysis of Physicochemical and Biological Properties
The successful application of bioisosterism hinges on a nuanced understanding of how subtle structural modifications can impact a molecule's overall profile. Here, we compare this compound with its principal bioisosteres, focusing on replacements for both the carboxylic acid and the pyridazine ring.
Carboxylic Acid Bioisosteres: Modulating Acidity, Lipophilicity, and Metabolic Stability
The replacement of the carboxylic acid group is a common strategy to enhance the drug-like properties of a lead compound.[3][4][5] Key bioisosteres for the carboxylic acid moiety of this compound include tetrazoles and sulfonamides.
-
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most successful non-classical bioisosteres of a carboxylic acid.[5] It mimics the acidity and planar geometry of the carboxylate group, allowing for similar interactions with biological targets.[7] However, tetrazoles generally exhibit increased lipophilicity and metabolic stability compared to their carboxylic acid counterparts, which can translate to improved oral bioavailability.[7] For instance, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole led to a significant enhancement in potency and in vivo efficacy.[5]
-
Sulfonamides: Sulfonamides and their N-acyl derivatives are another important class of carboxylic acid bioisosteres.[5] While simple sulfonamides are less acidic than carboxylic acids, they can still engage in similar hydrogen bonding patterns.[5] N-acyl sulfonamides, with pKa values closer to those of carboxylic acids, offer a more direct mimicry of the acidic properties.[4] A key advantage of sulfonamides is their potential to improve membrane permeability and metabolic stability.
The following table summarizes the key physicochemical properties of these carboxylic acid bioisosteres in the context of a generic pyridazine scaffold, drawing upon general principles and data from analogous series.
| Bioisostere | Representative Structure | pKa Range | General Lipophilicity (LogP) | Metabolic Stability | Key Advantages |
| Carboxylic Acid | ![]() | 4-5 | Lower | Susceptible to glucuronidation | Strong hydrogen bonding |
| Tetrazole | ![]() | 4.5-5.5 | Higher | Generally more stable | Improved lipophilicity and metabolic stability |
| N-Acyl Sulfonamide | ![]() | 4-6 | Higher | Generally more stable | Tunable acidity, improved permeability |
Pyridazine Ring Bioisosteres: Fine-Tuning Electronic Properties and Vectorial Display of Substituents
Bioisosteric replacement of the pyridazine ring itself can be a powerful strategy to modulate the electronic properties of the scaffold and alter the spatial arrangement of its substituents. A common bioisostere for the pyridazine ring is the pyridine ring.
-
Pyridine: Replacing the pyridazine with a pyridine ring removes one of the ring nitrogens, which can significantly impact the molecule's polarity, basicity, and metabolic profile. The position of the remaining nitrogen relative to the amino and carboxylic acid (or bioisostere) substituents is critical and can lead to isomers with distinct biological activities and pharmacokinetic properties. For example, a pyridine bioisostere could potentially reduce interactions with metabolizing enzymes that recognize the 1,2-diazine system of pyridazine.
The following table compares the parent pyridazine scaffold with a representative pyridine bioisostere.
| Scaffold | Representative Structure | Aromaticity | Hydrogen Bonding | Metabolic Profile | Key Considerations |
| 4-Aminopyridazine | ![]() | Electron-deficient | Two ring nitrogens as acceptors | Potential for N-oxidation | Dipole moment and solubility |
| 4-Aminopyridine | ![]() | Electron-deficient | One ring nitrogen as acceptor | Generally more stable than pyridazine | Altered vector display of substituents |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of this compound and a representative bioisostere, as well as protocols for key biological assays.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative example.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Step 1: Synthesis of 4-Amino-3-chloropyridazine
-
To a solution of 3,4-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add a solution of ammonia in ethanol (excess).
-
Heat the reaction mixture in a sealed vessel at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-amino-3-chloropyridazine.
Step 2: Synthesis of 4-Amino-3-cyanopyridazine
-
To a solution of 4-amino-3-chloropyridazine (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to 140-160 °C for 4-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour into a solution of ferric chloride in aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-amino-3-cyanopyridazine.
Step 3: Synthesis of this compound
-
Suspend 4-amino-3-cyanopyridazine (1.0 eq) in a solution of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 6-12 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 1:3 dilutions.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of recombinant kinase solution (concentration to be optimized).
-
2 µL of substrate/ATP mixture (final concentrations to be optimized, typically at the Km for ATP).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of test compounds on a cancer cell line.
Workflow for MTT Cell Viability Assay
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the design of novel bioactive molecules. However, its inherent physicochemical properties necessitate a thoughtful approach to lead optimization. The principles of bioisosterism offer a powerful toolkit for medicinal chemists to systematically address the challenges associated with the carboxylic acid moiety and the pyridazine core. By replacing these functional groups with appropriate bioisosteres such as tetrazoles, sulfonamides, or pyridines, it is possible to fine-tune the acidity, lipophilicity, metabolic stability, and overall pharmacokinetic profile of a compound, ultimately leading to the development of safer and more effective drugs.
The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of this compound and its bioisosteres. Future research in this area should focus on the continued exploration of novel bioisosteric replacements and the generation of comprehensive structure-activity and structure-property relationship data to guide rational drug design.
References
- Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4 - PubMed. (URL: [Link])
- Dipeptidyl peptidase iv inhibitors - Google P
- Inhibitors of dipeptidyl-aminopeptidase type IV - Google P
- Carboxylic acid (bio)isosteres in drug design - PubMed. (URL: [Link])
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])
- Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed. (URL: [Link])
- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. (URL: [Link])
- Process for preparing 4-amino-pyridazines - Google P
- The method of one-step synthesis aminopyridine and 4-aminopyridine - Google P
- Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (URL: [Link])
- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (URL: [Link])
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - NIH. (URL: [Link])
- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. (URL: [Link])
- 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306 - PubChem. (URL: [Link])
- 4-aminopyridine-3-sulfonic Acid | C5H6N2O3S | CID 2762922 - PubChem. (URL: [Link])
- Pyridine-3-carboxamide;pyridine-3-carboxylic acid | C12H11N3O3 - PubChem. (URL: [Link])
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- 3. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4-Aminopyridazine-3-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Researchers
In the landscape of modern drug discovery, the 4-aminopyridazine-3-carboxylic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse biological activities. These compounds have shown promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[1][2][3][4][5][6] However, the journey from a promising hit to a validated clinical candidate is paved with rigorous scientific scrutiny, at the core of which lies the unequivocal validation of its mechanism of action (MoA).
This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel this compound derivatives. Moving beyond a mere checklist of experiments, we will delve into the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence.
Part 1: Foundational MoA Validation: From Biochemical Activity to Target Engagement
The initial phase of MoA validation focuses on confirming the direct interaction between the derivative and its putative molecular target. This is a critical step to ensure that the observed biological effects are not due to off-target activities or non-specific cytotoxicity.
Primary Biochemical Assays: Confirming Direct Target Inhibition
The first line of investigation involves in vitro assays to quantify the inhibitory activity of the this compound derivative against its purified target enzyme.
Experimental Protocol: Enzyme Inhibition Assay (e.g., KinaseGlo® for a Kinase Target)
-
Reagents and Materials:
-
Purified recombinant target kinase
-
Specific kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
KinaseGlo® Luminescent Kinase Assay Kit (Promega)
-
This compound derivative stock solution (in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the this compound derivative in the assay buffer.
-
In a multi-well plate, add the diluted compound, the target kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically at the Km value for the specific kinase).
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the KinaseGlo® reagent.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ATP remaining and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Causality Behind Experimental Choices:
-
Why use purified enzyme? This ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.
-
Why use ATP at its Km value? This provides a sensitive measure of competitive inhibition. If the compound is an ATP-competitive inhibitor, its IC50 will increase with increasing ATP concentrations.
Data Presentation: Comparative IC50 Values
| Derivative | Target Enzyme | IC50 (nM) | Hill Slope |
| Compound A | Kinase X | 50 | 1.1 |
| Compound B | Kinase X | 250 | 1.0 |
| Staurosporine (Control) | Kinase X | 10 | 1.2 |
Target Engagement Assays: Confirming Interaction in a Cellular Context
While biochemical assays are crucial, it is imperative to demonstrate that the derivative engages its target within the complex milieu of a living cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.
-
Treat the cells with the this compound derivative or a vehicle control (DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing the stabilized, unbound target) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.
-
Causality Behind Experimental Choices:
-
Why a thermal challenge? Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This shift in the melting temperature is a direct measure of target engagement.
-
Why use intact cells? This confirms that the compound can penetrate the cell membrane and bind to its target in a native cellular environment.
Visualization of MoA Validation Workflow
Caption: Initial workflow for validating the mechanism of action.
Part 2: Elucidating the Molecular Mechanism: Beyond Simple Inhibition
Once direct target engagement is confirmed, the next crucial step is to understand how the this compound derivative inhibits its target and the downstream consequences of this inhibition.
Mechanism of Inhibition (MoI) Studies
For enzyme inhibitors, it is essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Experimental Protocol: Enzyme Kinetics with Varying Substrate Concentrations
-
Experimental Setup: Perform the enzyme inhibition assay as described in section 1.1, but with a matrix of inhibitor and substrate (e.g., ATP for a kinase) concentrations.
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the enzyme kinetics data.
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the MoI.
-
Interpreting the Results:
-
Competitive Inhibition: Increased Km, Vmax remains unchanged. The inhibitor binds to the same site as the substrate.
-
Non-competitive Inhibition: Km remains unchanged, Vmax decreases. The inhibitor binds to an allosteric site.
-
Uncompetitive Inhibition: Both Km and Vmax decrease. The inhibitor binds only to the enzyme-substrate complex.
Downstream Signaling Pathway Analysis
Inhibition of a target protein will invariably lead to changes in downstream signaling pathways. Analyzing these changes provides strong evidence for on-target activity.
Experimental Protocol: Western Blot Analysis of Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat cells with the this compound derivative for various times and at different concentrations. Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target protein.
-
Use an antibody against the total protein as a loading control.
-
Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Visualization of a Hypothetical Signaling Pathway
Caption: Inhibition of a target kinase and its downstream effects.
Part 3: Ensuring Specificity and Ruling Out Off-Target Effects
A critical aspect of MoA validation is to demonstrate that the observed cellular phenotype is a direct consequence of inhibiting the intended target and not due to off-target effects.
Target Knockdown/Knockout and Rescue Experiments
Genetic approaches provide powerful tools to validate the on-target activity of a compound.
Experimental Workflow:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.
-
Phenotypic Analysis: Confirm that the knockdown/knockout of the target protein phenocopies the effect of the this compound derivative.
-
Rescue Experiment: In the knockdown/knockout cells, introduce a version of the target protein that is resistant to the inhibitor (e.g., through a point mutation in the binding site). The cellular phenotype should be rescued in the presence of the compound.
Broad-Panel Kinase Screening
For kinase inhibitors, it is standard practice to screen the compound against a large panel of kinases to assess its selectivity.
Data Presentation: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
| Target Kinase X | 98% |
| Kinase A | 15% |
| Kinase B | 5% |
| Kinase C | 2% |
Conclusion
The validation of the mechanism of action for a novel this compound derivative is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and genetic studies. By employing a systematic and logical approach, as outlined in this guide, researchers can build a robust and compelling case for the on-target activity of their compounds, a critical step in the path towards developing new and effective therapeutics.
References
- Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. (n.d.). PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023, April 20). National Institutes of Health.
- Molecular docking, design, synthesis and in vitro analysis identify[1][3][7]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. (n.d.). PubMed.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). National Institutes of Health.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.
Sources
- 1. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, design, synthesis and in vitro analysis identify [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Aminopyridazine-3-carboxylic acid
An Essential Protocol for Laboratory Safety and Environmental Compliance
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Aminopyridazine-3-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety standards and best practices for handling hazardous chemical waste.
Hazard Identification and Risk Assessment
Based on data for similar compounds like 4-Aminopyridine, we can infer that this compound may exhibit the following hazardous characteristics:
-
Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[1][5]
Therefore, all waste containing this compound must be treated as hazardous.[6]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled.[1][2][3] | Chemical-resistant gloves (Nitrile), Lab coat, ANSI-approved safety glasses or chemical splash goggles.[7] Use a certified chemical fume hood.[7] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Chemical-resistant gloves, Lab coat.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | ANSI-approved safety glasses or chemical splash goggles.[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | Work within a chemical fume hood.[7] If PEL is exceeded, a respirator may be necessary.[7][8] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1][5] | Prevent release to the environment. Do not dispose of down the drain.[5][7] |
Step-by-Step Disposal Protocol
This protocol is designed to guide researchers through the process of safely collecting, storing, and preparing this compound waste for final disposal by a licensed contractor.
Step 1: Waste Segregation
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams. For instance, keep acidic and basic waste streams separate.[9][10]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Container Selection and Labeling
-
Compatibility: Choose waste containers made of materials compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers for acidic or basic solutions.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[10][12] The label must also include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[10]
-
An accurate estimation of the concentration or percentage of each component in the waste mixture.[6][10]
-
The date when waste was first added to the container (accumulation start date).
-
The specific hazard associated with the waste (e.g., "Toxic," "Irritant").[12]
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container should be kept at or near the point of generation, such as in a chemical fume hood or a designated area in the lab.[9][10] This location is known as a Satellite Accumulation Area (SAA).
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9][10] Do not leave a funnel in the container.[10]
-
Capacity: Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion and prevent spills.[11]
-
Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[9][10]
Step 4: Request for Waste Pickup
-
Once the waste container is full, or after a designated accumulation time (often up to one year for partially filled containers in an SAA), a request for pickup must be submitted to your institution's Environmental Health & Safety (EH&S) department or hazardous waste management program.[6][9]
-
Your institution will then arrange for the collection of the waste by a licensed hazardous waste disposal company.[11][13]
Disposal Workflow Diagram
A flowchart illustrating the disposal process for this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
For acidic residues, neutralization with a dilute solution of a weak base (e.g., sodium bicarbonate) may be appropriate. Conversely, use a weak acid like acetic acid for basic spills.[7]
-
Carefully collect the contaminated material into a designated hazardous waste container.[5]
-
Clean the spill area thoroughly.
-
Report the incident to your laboratory supervisor and EH&S.
-
-
Major Spill (Outside of a fume hood or >1 Liter):
-
Evacuate the immediate area.
-
Alert others and call your institution's emergency number or 911.[7]
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Provide emergency responders with the Safety Data Sheet (or information on the hazards of the chemical).
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[3][5]
-
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices and the development of a Chemical Hygiene Plan (CHP) for laboratories.[14][15][16] It is essential to be familiar with and adhere to both federal regulations and your specific institutional policies.
By implementing these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect the broader ecosystem.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
- Laboratories - Standards. Occupational Safety and Health Administration.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS.
- SAFETY DATA SHEET - 2-Aminopyridine-4-carboxylic acid. Thermo Fisher Scientific.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- 4-Aminopyridine SOP. University of Washington Environmental Health & Safety.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminopyridazine-3-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Aminopyridazine-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this compound is not widely published, its structure—containing both an aromatic amine and a carboxylic acid moiety—necessitates a high degree of caution. We will proceed by inferring its hazard profile from structurally similar compounds, a standard and prudent practice in laboratory safety.
Anticipated Hazard Profile
This compound's structure suggests a combination of hazards associated with its functional groups. Aromatic amines can be toxic and are often skin irritants, while carboxylic acids can be corrosive or irritating to the skin and eyes.[1] Safety Data Sheets (SDS) for analogous compounds, such as 4-aminopyridine, highlight significant potential hazards:
-
Acute Toxicity: High toxicity if swallowed, inhaled, or in contact with skin.[2][3] Some related compounds are classified as "Fatal if swallowed"[2][4].
-
Skin Corrosion/Irritation: Potential to cause severe skin burns and irritation.[2][4][5]
-
Serious Eye Damage/Irritation: Risk of severe eye damage upon contact.[2][4][5]
-
Respiratory Irritation: The dust or aerosol may cause respiratory irritation.[2][4][5]
Given these potential risks, a robust PPE protocol is not merely a recommendation but a critical necessity.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety measures involve eliminating or minimizing the hazard at its source. This principle is known as the Hierarchy of Controls.
Caption: The Hierarchy of Controls, prioritizing hazard elimination over personal protection.
All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.
Core PPE Requirements for this compound
The following table summarizes the minimum required PPE for handling this compound. Subsequent sections will provide detailed, step-by-step protocols for specific laboratory operations.
| Body Part | PPE Item | Specification & Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes (conformant with EN166 or ANSI Z87.1).[6] A face shield is required over the goggles when handling larger quantities (>1g) or during procedures with a high splash risk.[4] This combination protects against dust particles and chemical splashes. |
| Hands | Double-Gloving: Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. Nitrile provides good resistance against a range of chemicals, but breakthrough times can vary.[7] Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove. Inspect gloves for any signs of degradation before and during use.[8] |
| Body | Chemical-Resistant Lab Coat & Apron | A long-sleeved, cuffed lab coat is mandatory. For procedures involving significant splash potential (e.g., large-scale dissolution, workup), a chemical-resistant apron should be worn over the lab coat.[9] |
| Respiratory | N95 Respirator (or higher) | A NIOSH-approved N95-rated (or equivalent, e.g., FFP2) disposable respirator is required when handling the solid powder outside of a containment hood (e.g., during weighing in a ventilated balance enclosure).[5] This prevents inhalation of fine, potentially highly toxic particles. |
| Feet | Closed-toe Shoes | Fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[8][10] Porous shoes like sneakers are not permitted. |
Procedural, Step-by-Step PPE Guidance
Adherence to process is critical. The following protocols detail PPE use during common laboratory workflows involving this compound.
Protocol 1: Weighing and Aliquoting Solid Compound
-
Preparation: Before handling the chemical, don your core PPE: closed-toe shoes, long pants, lab coat, inner nitrile gloves, and chemical safety goggles.
-
Engineering Control: Perform all weighing activities inside a ventilated balance enclosure or a chemical fume hood to contain any airborne dust.
-
Respiratory & Hand Protection: Don an N95 respirator and a second (outer) pair of nitrile gloves.
-
Handling: Carefully transfer the required amount of solid using a spatula. Avoid any actions that could generate dust.
-
Post-Handling: Once the container is sealed, carefully wipe the exterior with a damp cloth (e.g., with 70% ethanol) to remove any residual powder.
-
Doffing Outer Layer: Before leaving the immediate work area, remove the outer pair of gloves and the N95 respirator. Dispose of them in the designated hazardous waste container.[9]
-
Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and all PPE has been removed.[9]
Protocol 2: Dissolution and Reaction Handling
-
Preparation: All dissolution and reaction setup must occur within a chemical fume hood. Don the full core PPE suite: lab coat, safety goggles, and double nitrile gloves.
-
Face Protection: If handling volumes greater than 50 mL or if the dissolution is expected to be exothermic, add a face shield over the safety goggles.[4]
-
Procedure: Add solvents slowly to the solid to avoid splashing. Should any material splash onto your outer gloves, remove them immediately, wash your gloved hands (inner pair), and don a new outer pair.
-
Contamination Management: Keep all contaminated labware and equipment within the fume hood.
-
Cleanup: At the end of the procedure, decontaminate all surfaces within the fume hood.
PPE Management: Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by a strict donning and doffing procedure.
Donning Sequence (Putting On):
-
Lab Coat
-
Inner Pair of Nitrile Gloves
-
N95 Respirator (if required)
-
Safety Goggles and/or Face Shield
-
Outer Pair of Nitrile Gloves (cuffs pulled over lab coat sleeves)
Doffing Sequence (Taking Off):
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off over the first glove.
-
Lab Coat & Apron: Remove your lab coat by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Face Shield/Goggles: Remove from the back of your head, handling only the strap.
-
Respirator: Remove by handling the straps only; do not touch the front.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Place all used gloves, respirators, and disposable labware into a clearly labeled, sealed hazardous waste bag or container.[6][9]
-
Follow your institution's specific guidelines for chemical waste disposal. Do not discard in regular trash or down the drain.[8]
Emergency Response: In Case of Exposure
Immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Always have the Safety Data Sheet (or a comparable hazard summary for this compound) available for emergency responders.[6]
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety that protects researchers and enables the confident pursuit of scientific discovery.
References
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET - 4-Aminopyridine-2-carboxylic acid.
- Jubilant Ingrevia. (2024).
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Aminopyridine-4-carboxylic acid.
- Fisher Scientific. (2009).
- MilliporeSigma. (2025).
- Thermo Fisher Scientific. (n.d.).
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- AK Scientific, Inc. (n.d.). 6-(Pent-4-yn-2-ylamino)
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- ChemicalBook. (2025).
- Environmental Health & Safety. (2015). EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Prairie Land FS. (2020). Anhydrous Ammonia PPE.
- Utah State University. (n.d.).
- Safety Notes. (n.d.). Personal protective equipment for chemical handling.
- Cayman Chemical. (2024).
- University of Alberta. (n.d.).
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
- CDH Fine Chemical. (n.d.).
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





